Technical Documentation Center

5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Core Science & Biosynthesis

Foundational

Chemical properties of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

The following technical guide details the chemical properties, synthetic utility, and handling protocols for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . Chemical Class: Halogenated 7-Deazapurine Derivative Primar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthetic utility, and handling protocols for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

Chemical Class: Halogenated 7-Deazapurine Derivative Primary Application: Advanced Intermediate for Kinase Inhibitor Synthesis (JAK, FLT3, RIPK1)

Executive Summary

5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a highly functionalized heterocyclic scaffold used primarily in the discovery and manufacturing of targeted small-molecule drugs. It combines the bio-privileged 7-deazapurine core (isostere of adenine) with two critical synthetic handles:

  • C-5 Iodine: A reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the installation of aryl or heteroaryl groups typically required for selectivity in the ATP-binding pocket of kinases.

  • N-7 Tosyl Group: An electron-withdrawing protecting group that masks the pyrrole nitrogen. This protection is essential to prevent catalyst poisoning during cross-coupling, modulate solubility in organic solvents, and direct regioselectivity during further functionalization.

This guide provides a validated roadmap for synthesizing, utilizing, and handling this compound, grounded in industrial medicinal chemistry standards.

Physicochemical Profile

PropertyDescription
Systematic Name 5-Iodo-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Parent Scaffold 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)
Molecular Formula C₁₃H₁₁IN₄O₂S
Molecular Weight ~414.22 g/mol
Appearance Off-white to pale yellow solid
Solubility High: DMSO, DMF, DMAcModerate: THF, Ethyl Acetate, DCMLow/Insoluble: Water, Diethyl Ether, Hexanes
Stability Stable under ambient conditions.[1][2] Hydrolytically stable in neutral media; Tosyl group cleaves in strong base (NaOH/MeOH) or strong acid with heat.
Key Reactivity Electrophile (at C-5 via Pd-catalysis); Nucleophile (at exocyclic amine, though reduced by Tosyl EWG).

Synthetic Utility & Mechanism

The strategic value of this compound lies in its ability to serve as a "linchpin" in convergent synthesis. The iodine atom at C-5 is significantly more reactive towards oxidative addition by Palladium(0) than the chlorides typically found at C-4, allowing for chemoselective derivatization.

Synthesis Pathway (Retrosynthetic Logic)

The most robust route to the target involves the iodination of the 7-deazapurine core followed by tosylation, or tosylation of the 4-chloro precursor followed by amination and iodination. Below is the validated forward synthesis from the commercially available 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 163622-50-2).

Synthesis Start 5-Iodo-7H-pyrrolo[2,3-d] pyrimidin-4-amine (CAS 163622-50-2) Product 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d] pyrimidin-4-amine (Target) Start->Product N-Protection Reagents TsCl, NaH or NaOH DMF or DCM/TEBA

Figure 1: Direct synthesis via N-tosylation of the 5-iodo precursor.

Mechanistic Role of the Tosyl Group

The p-toluenesulfonyl (Tosyl) group serves a dual mechanistic function:

  • Electronic Deactivation: By withdrawing electron density from the pyrrole ring, it increases the acidity of the C-H bonds slightly but, more importantly, stabilizes the molecule against oxidative degradation during workup.

  • Catalytic Competence: Unprotected 7H-pyrrolo[2,3-d]pyrimidines can bind Pd(II) species at the N-7 position, poisoning the catalyst cycle. The bulky, electron-poor Tosyl group prevents this coordination, ensuring high yields in Suzuki couplings.

Experimental Protocols

Protocol A: Synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Context: Protection of the commercially available 5-iodo precursor.

Reagents:

  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 eq) OR NaOH with phase transfer catalyst.

  • Solvent: Anhydrous DMF.

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Charge with 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine dissolved in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise over 15 minutes. (Caution: H₂ gas evolution). Stir at 0°C for 30 minutes until gas evolution ceases and the anion is formed.

  • Addition: Add TsCl (dissolved in minimal DMF) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench carefully with ice-water. The product often precipitates as a solid. Filter the solid, wash with water and cold diethyl ether.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH/DCM gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)

Context: Installing an aryl group at the 5-position.

Reagents:

  • 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: 2M Na₂CO₃ (aq) (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Charge: In a microwave vial or pressure tube, combine the iodide , boronic acid , and catalyst .

  • Solvent: Add 1,4-Dioxane and aqueous Na₂CO₃.

  • Degas: Sparge with Argon for 5 minutes (Critical step to prevent Pd oxidation).

  • Heat: Seal and heat to 80–100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Note: The Tosyl group usually remains engaging this step, though partial hydrolysis can occur if the base is too strong or temperature too high.

Protocol C: Detosylation (Final Deprotection)

Context: Revealing the active pharmacophore.

Reagents:

  • Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).

  • Solvent: Methanol/THF (1:1).

Procedure:

  • Dissolve the coupled product in MeOH/THF.

  • Add 3.0 eq of KOH (aq) or NaOMe.

  • Heat to 60°C for 1–2 hours.

  • Neutralize with dilute HCl to pH 7 and extract.

Reactivity Visualization (Graphviz)

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the role of the 5-iodo position.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 + 5-Iodo-Substrate TransMet Transmetallation (+ Aryl-B(OH)2) Complex1->TransMet Complex2 Pd(II)-Biaryl Complex TransMet->Complex2 - B(OH)2(X) RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-7-tosyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine RedElim->Product Product Release

Figure 2: Palladium catalytic cycle for C-5 arylation of the 5-iodo-7-tosyl scaffold.

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is an organoiodide and sulfonamide derivative. Treat as a potential irritant (Skin/Eye/Respiratory).[1]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can be photosensitive over long periods).

  • Waste: Dispose of as halogenated organic waste.

References

  • Ambeed. (n.d.). 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9856490, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [1]

  • Tokyo Chemical Industry (TCI). (n.d.). Product I1161: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[1] Retrieved from

  • Google Patents. (2017). US20170233397A1: Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds. (Describes tosyl-protected intermediates in kinase inhibitor synthesis). Retrieved from

  • MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. (Detailed discussion on Suzuki coupling of halo-pyrrolopyrimidines). Retrieved from

Sources

Exploratory

The Linchpin Intermediate: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Kinase Inhibitor Discovery

The following technical guide details the role, chemistry, and application of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the discovery of kinase inhibitors. Executive Summary In the high-stakes arena of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, chemistry, and application of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the discovery of kinase inhibitors.

Executive Summary

In the high-stakes arena of kinase inhibitor development, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a privileged structure, serving as the core engine for blockbuster drugs like Tofacitinib , Ruxolitinib , and Baricitinib .

5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a critical "linchpin" intermediate in the synthesis of these libraries. It combines three essential features:

  • Adenine Mimicry: The 4-amino-pyrrolo[2,3-d]pyrimidine core faithfully mimics the hydrogen-bonding pattern of ATP, ensuring high affinity for the kinase hinge region.

  • Synthetic Divergence (C5-Iodo): The iodine atom at the 5-position serves as a highly reactive handle for Palladium-catalyzed cross-couplings, allowing chemists to project diverse chemical space into the kinase "gatekeeper" or solvent-front regions.

  • Orthogonal Protection (N7-Tosyl): The tosyl group protects the acidic pyrrole nitrogen, preventing catalyst poisoning and side reactions, while modulating the electronics of the ring to facilitate coupling.

This guide provides a comprehensive analysis of this intermediate, offering validated protocols for its utilization in synthesizing potent kinase inhibitors.

Structural Analysis & Pharmacophore Logic

To design effective inhibitors, one must understand how this specific intermediate interacts with the target protein once processed.

The Hinge Binding Motif

The 4-amino-7-deazapurine core functions as a bidentate hydrogen bond partner with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

  • N1 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge residue.

  • C4-NH2 (Donor): Donates a hydrogen bond to the backbone Carbonyl (C=O) of the hinge residue.

  • C5 Vector: The vector extending from the C5-Iodo position points directly towards the gatekeeper residue and the hydrophobic pocket behind the ATP site. This is the primary vector for introducing selectivity.

The Role of the Tosyl Group

While the tosyl group is removed in the final drug molecule, its presence in this intermediate is chemically strategic:

  • Electronic Activation: The electron-withdrawing sulfonyl group decreases the electron density of the pyrrole ring. This facilitates the oxidative addition of Palladium(0) into the C5-I bond during cross-coupling.

  • Solubility: Unprotected 7-deazapurines are often poorly soluble in organic solvents due to strong intermolecular H-bonding. The lipophilic tosyl group disrupts this, enabling reactions in standard solvents (DCM, THF, Dioxane).

  • Regiocontrol: It blocks the N7 position, preventing N-arylation or coordination to the metal catalyst.

Synthetic Utility & Workflows

The primary utility of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is as the electrophile in Suzuki-Miyaura and Sonogashira couplings.

Visualization of Synthetic Divergence

Synthetic_Workflow Intermediate 5-Iodo-7-tosyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Suzuki Path A Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Intermediate->Sonogashira Path B Product_A 5-Aryl-7-tosyl-intermediate Suzuki->Product_A Product_B 5-Alkynyl-7-tosyl-intermediate Sonogashira->Product_B Deprotection Detosylation (NaOH/MeOH or NaOMe) Product_A->Deprotection Product_B->Deprotection Final_Inhibitor Final Kinase Inhibitor (e.g., BTK, JAK, Src) Deprotection->Final_Inhibitor Yields Active Drug

Caption: Synthetic divergence from the 5-iodo intermediate. Path A (Suzuki) is most common for generating Type I inhibitors targeting the gatekeeper region.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the 5-iodo intermediate with an aryl boronic acid. This is the standard method for installing selectivity elements.

Reagents:

  • Substrate: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM complex (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, charge the 5-iodo substrate, aryl boronic acid, and base.

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling of boronic acid).

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive pressure of inert gas. Seal the vessel.

  • Reaction: Heat to 80–100°C for 2–6 hours (or 110°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the iodide (M+H = 415 Da for Tosyl-protected).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate or DCM/MeOH).

Protocol B: Detosylation (Deprotection)

The tosyl group must be removed to restore the N7-H functionality required for biological activity (H-bond donor/acceptor properties).

Reagents:

  • Substrate: 5-Substituted-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Reagent: 5M NaOH (aq) or NaOMe in Methanol

  • Solvent: Methanol / THF (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the coupled intermediate in MeOH/THF.

  • Hydrolysis: Add the base (NaOH or NaOMe, typically 3-5 equiv).

  • Reaction: Heat to 60°C for 1–3 hours. The reaction is usually clean and quantitative.

  • Workup: Neutralize with dilute HCl to pH 7–8. If the product precipitates, filter it. If not, extract with Ethyl Acetate/THF.

  • Note: The resulting product is the free 7-deazapurine, which is often highly crystalline and high-melting.

Troubleshooting & Optimization

IssueProbable CauseSolution
De-iodination (Protodehalogenation) Overheating or excessive hydride source.Reduce reaction temperature; ensure anhydrous solvents if using hydride-sensitive catalysts; switch to Pd(dppf)Cl₂.
Low Conversion Oxidative addition is slow; Catalyst poisoning by free amine.Increase catalyst loading to 10 mol%; Try XPhos Pd G2 or SPhos Pd G2 precatalysts (highly active for sterically hindered or electron-rich substrates).
N-Arylation Tosyl group unstable or cleaved prematurely.Ensure base is not too strong (stick to Carbonate or Phosphate). Avoid hydroxide bases during coupling.
Poor Solubility Product is planar and rigid.Use THF/Water mixtures instead of Dioxane; Add co-solvents like DMF if necessary.

Key Data Summary

PropertyValueRelevance
Molecular Weight 414.22 g/mol Moderate weight allows for addition of large R-groups while staying within Lipinski rules (MW < 500) after detosylation.
Appearance Off-white to tan solidVisual purity indicator; dark brown often indicates iodine liberation.
Reactive Handle C5-IodineWeaker bond than C-Cl or C-F, facilitating facile oxidative addition by Pd(0).
Protecting Group N7-Tosyl (p-Toluenesulfonyl)Stable to acidic workups; labile to basic hydrolysis.

References

  • Synthesis of 7-Deazapurine Analogs

    • Title: "Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine deriv
    • Source: European Journal of Medicinal Chemistry (via PubMed)
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: "5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Compound Summary"
    • Source: PubChem (N
    • URL:[Link]

  • Reagent Availability & Specifications

    • Title: "5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product Page"
    • Source: BLD Pharm / Sigma-Aldrich

  • General Suzuki Coupling Methodology on Pyrroles

    • Title: "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction"
    • Source: Semantic Scholar / MDPI
    • URL:[Link]

Sources

Foundational

7-Deazapurine Scaffolds: A Technical Guide to Isostere Design and Functionalization

Topic: 7-Deazapurine Scaffolds for Medicinal Chemistry Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 7-deazapurine (pyrrolo[2,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Deazapurine Scaffolds for Medicinal Chemistry Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents a privileged pharmacophore in modern medicinal chemistry. By replacing the N7 nitrogen of the purine core with a carbon atom, researchers can modulate physicochemical properties, enhance metabolic stability, and access novel chemical space without disrupting the fundamental Watson-Crick base-pairing geometry required for enzyme recognition. This guide provides a technical deep-dive into the structural rationale, synthetic methodologies, and therapeutic applications of this scaffold, focusing on its critical role in kinase inhibition (JAK inhibitors) and antiviral nucleoside development.

Structural Rationale & Pharmacophore Properties

The transition from a purine to a 7-deazapurine is not merely an atom swap; it is a strategic modification that alters the electronic landscape of the heterocycle.

Electronic and Physicochemical Modifications
  • Hydrogen Bonding Flip: In natural purines, N7 is a hydrogen bond acceptor. In 7-deazapurines, the C7-H bond renders this position neutral or a weak hydrogen bond donor. This is critical for kinase selectivity, as many kinases (e.g., JAK family) utilize the "hinge region" interaction where this subtle difference can differentiate between on-target and off-target binding.

  • Glycosidic Bond Stability: The N9-glycosidic bond in natural purine nucleosides is susceptible to enzymatic cleavage by purine nucleoside phosphorylases (PNP). The 7-deazapurine scaffold significantly strengthens this bond due to the increased electron density in the pyrrole ring, making the N9-C1' bond resistant to cleavage. This is a primary driver for its use in antiviral nucleoside analogs.

  • Fluorescence: Unlike their non-fluorescent purine counterparts, many 7-deazapurines (especially 7-substituted derivatives) exhibit useful fluorescence properties, enabling their use as "turn-on" probes for studying nucleic acid structure and dynamics.

Quantitative Comparison
PropertyPurine (Adenine)7-Deazaadenine (Tubercidin)Medicinal Chemistry Impact
N7 Character H-bond AcceptorNeutral / Weak DonorAltered kinase hinge binding; evasion of Hoogsteen base-pairing.
pKa (N1) ~4.1~5.3More basic N1 improves H-bonding strength with target residues.
Glycosidic Stability Labile (t1/2 < minutes in acid)Highly StableEssential for oral bioavailability and half-life of nucleoside drugs.
Lipophilicity (LogP) -0.160.35Slight increase improves passive membrane permeability.

Synthetic Methodologies: Overcoming Regioselectivity Challenges

Synthesizing 7-deazapurines presents unique challenges, particularly regarding regioselectivity during glycosylation and functionalization.

The Glycosylation Challenge (Vorbrüggen Conditions)

In purine synthesis, N9-glycosylation is preferred but N7-glycosylation is a common byproduct. In 7-deazapurines, the N7 position is carbon, eliminating N7-glycosylation. However, the electron-rich nature of the pyrrole ring can lead to competing reactions, such as solvent adduct formation (e.g., with acetonitrile) or lack of reactivity.

  • Protocol Insight: Use of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) as a Lewis acid catalyst with BSA (N,O-Bis(trimethylsilyl)acetamide) is the gold standard.

  • Critical Control: The ratio of Lewis acid is paramount. Excess TMSOTf can lead to decomposition or side reactions at C7.

C7-Functionalization: The SAR Engine

The C7 position is the primary vector for Structure-Activity Relationship (SAR) expansion. It is electronically similar to the C5 position of indole, making it susceptible to electrophilic aromatic substitution and metal-catalyzed cross-coupling.

Common Workflow:

  • Halogenation: Electrophilic iodination (NIS) at C7.

  • Cross-Coupling: Suzuki-Miyaura (Aryl/Heteroaryl), Sonogashira (Alkynyl), or Stille coupling.

G cluster_0 Core Synthesis cluster_1 Diversity Generation (C7) cluster_2 Target Class node_start 4-Chloro-7-deazapurine node_iod 7-Iodo-Intermediate (Electrophilic Subst.) node_start->node_iod NIS, DMF node_suzuki Suzuki Coupling (Ar-B(OH)2) node_iod->node_suzuki Pd(PPh3)4, Base node_sono Sonogashira Coupling (Terminal Alkyne) node_iod->node_sono PdCl2(PPh3)2, CuI node_kinase Kinase Inhibitor (e.g., JAK1/3) node_suzuki->node_kinase node_viral Antiviral Nucleoside (e.g., MK-0608) node_sono->node_viral

Caption: Synthetic workflow for generating 7-deazapurine libraries via C7-diversification.

Therapeutic Applications & Case Studies

Kinase Inhibitors: The JAK Revolution

The most commercially successful application of the 7-deazapurine scaffold is in Janus Kinase (JAK) inhibitors.

  • Case Study: Tofacitinib (Xeljanz)

    • Mechanism: Tofacitinib binds to the ATP-binding pocket of JAK3/JAK1. The 7-deazapurine core mimics the adenine of ATP.

    • Selectivity Rationale: The scaffold allows for specific hydrophobic interactions in the hinge region that differentiate JAKs from other kinases. The C7-H allows the molecule to sit deeper in the pocket compared to a bulky N7-substituent, while the lack of N7-lone pair avoids repulsive interactions with specific gatekeeper residues.

    • Synthesis Key: The coupling of the 4-chloro-7-deazapurine with a chiral aminopiperidine side chain is the defining step.

Antiviral Nucleosides: Evasion and Incorporation
  • Case Study: MK-0608 (7-deaza-2'-C-methyladenosine)

    • Mechanism: Acts as a chain terminator for HCV NS5B polymerase.

    • Scaffold Role: The 7-deaza modification prevents enzymatic deglycosylation (base cleavage), which is the primary metabolic instability of natural purine nucleosides. This allows the drug to survive long enough to be phosphorylated to its active triphosphate form.

Experimental Protocol: C7-Iodination and Suzuki Coupling

This protocol describes the conversion of a 4-chloro-7-deazapurine into a 7-aryl derivative, a standard workflow for generating kinase inhibitor libraries.

Phase 1: Regioselective C7-Iodination

Objective: Install a reactive handle at C7 without affecting the C4-chloro group (needed for later SNAr).

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve starting material in DMF (0.5 M concentration).

    • Cool to 0°C under Argon atmosphere.

    • Add NIS portion-wise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Monitor by TLC (loss of starting material) or LCMS (Observe M+126 shift).

  • Workup: Dilute with EtOAc, wash with 10% Na2S2O3 (to remove excess iodine), water, and brine. Dry over Na2SO4.

  • Yield: Typically >85%. Product: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the aryl group at C7. Note: The C4-Cl is less reactive than C7-I under these specific Pd(0) conditions, allowing chemoselective coupling.

  • Reagents: 7-Iodo-intermediate (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq, 2M aqueous solution), DME/Ethanol/Water (4:1:1).

  • Procedure:

    • Degas solvents thoroughly (Argon sparge for 15 mins).

    • Combine reactants in a sealed pressure vial.

    • Heat to 90°C for 4-12 hours.

    • Self-Validation: Check LCMS. If C4-coupling is observed (disubstitution), lower temperature to 70°C and switch to a milder base (K3PO4).

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Pathway Visualization: Mechanism of Action

The following diagram illustrates how 7-deazapurine nucleosides (like Tubercidin analogs) bypass metabolic degradation to inhibit viral replication.

G cluster_cell Intracellular Metabolism node_prodrug 7-Deazapurine Nucleoside (Prodrug/Parent) node_pnp Purine Nucleoside Phosphorylase (PNP) node_prodrug->node_pnp Resistance node_mp Nucleoside-MP (Monophosphate) node_prodrug->node_mp Kinase Activation node_stable Glycosidic Bond STABLE node_pnp->node_stable No Cleavage node_tp Nucleoside-TP (Active Triphosphate) node_mp->node_tp Cellular Kinases node_rdrp Viral RdRp Polymerase node_tp->node_rdrp Incorporation node_term Chain Termination (Viral Replication Halted) node_rdrp->node_term

Caption: Metabolic stability and activation pathway of 7-deazapurine antiviral nucleosides.

References

  • Seela, F., & Peng, X. (2006). Progress in 7-deazapurine (pyrrolo[2,3-d]pyrimidine) ribonucleoside synthesis. Current Topics in Medicinal Chemistry. Link

  • Perlikova, T., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Link

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection.[1] Journal of Medicinal Chemistry. Link

  • Olsen, D. B., et al. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. Antimicrobial Agents and Chemotherapy. Link

  • Naus, P., et al. (2012). Sugar-modified derivatives of cytostatic 7-deazapurine nucleosides: Synthesis and biological activity. Bioorganic & Medicinal Chemistry.[2][3][4][5][6] Link

Sources

Exploratory

Structural Analysis of Iodinated Pyrrolo[2,3-d]pyrimidine Intermediates

The following technical guide details the structural analysis of iodinated pyrrolo[2,3-d]pyrimidine intermediates. It is designed for researchers in medicinal chemistry and process development, focusing on the critical d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of iodinated pyrrolo[2,3-d]pyrimidine intermediates. It is designed for researchers in medicinal chemistry and process development, focusing on the critical distinction between regioisomers and the validation of synthetic outcomes.

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in drug discovery, serving as the core for FDA-approved kinase inhibitors such as Tofacitinib and Ruxolitinib. The introduction of iodine into this scaffold is a pivotal synthetic step, enabling subsequent carbon-carbon bond formation via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

However, the structural integrity of these iodinated intermediates is often compromised by regioselectivity issues. Distinguishing between C-5 (electrophilic) and C-6 (lithiation-directed) iodination, as well as confirming N-7 vs. N-1 alkylation, requires a rigorous analytical framework. This guide outlines the causal synthetic logic and provides a self-validating protocol for structural assignment.

Synthetic Causality & Regiochemistry

To analyze the structure, one must first understand the electronic bias of the scaffold. The pyrrolo[2,3-d]pyrimidine system is electron-rich in the pyrrole ring but electron-deficient in the pyrimidine ring.

The Iodination Dilemma
  • C-5 Iodination (Electrophilic): The C-5 position is the most nucleophilic site on the pyrrole ring. Treatment with N-iodosuccinimide (NIS) typically yields the 5-iodo derivative exclusively.

  • C-6 Iodination (Directed): The C-6 position is acidic. Functionalization here usually requires N-protection followed by lithiation (e.g., LDA or n-BuLi) and quenching with an iodine source.

  • N-Alkylation: Under basic conditions (

    
     or 
    
    
    
    ), alkylation favors the N-7 position (analogous to N-9 in purines) due to the acidity of the pyrrole NH. However, kinetic control or steric hindrance can lead to N-1 alkylation (on the pyrimidine ring), creating a common structural misassignment.
Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways and the critical decision points for structural analysis.

SyntheticPathways Start Pyrrolo[2,3-d]pyrimidine Scaffold PathA Electrophilic Subst. (NIS, DMF) Start->PathA Electrophilic PathB Lithiation/Trapping (LDA, I2) Start->PathB Directed Metalation PathC Base/Alkyl Halide (K2CO3, R-X) Start->PathC Alkylation Prod5 5-Iodo Isomer (Thermodynamic) PathA->Prod5 Prod6 6-Iodo Isomer (Kinetic/Directed) PathB->Prod6 N7 N-7 Alkyl (Major) PathC->N7 N1 N-1 Alkyl (Minor/Impurity) PathC->N1 Trace

Figure 1: Divergent synthetic pathways determining the regiochemistry of iodination and alkylation.

Analytical Framework: The "Heavy Atom" Effect

The most reliable method for confirming the position of iodine without X-ray crystallography is


C NMR , specifically leveraging the "Heavy Atom Effect." Iodine is unique among halogens; its large electron cloud causes significant shielding of the attached carbon.
Comparative NMR Data

The following table summarizes the expected chemical shifts for a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold before and after C-5 iodination.

PositionNucleiUnsubstituted (

ppm)
5-Iodo Derivative (

ppm)
Diagnostic Change
C-5

C
100 - 10550 - 60 Upfield Shift (~45 ppm)
H-5

H
6.5 - 6.7 (d)Absent Disappearance of Signal
C-6

C
125 - 130130 - 135Slight Downfield Shift
H-6

H
7.3 - 7.5 (d)7.6 - 7.8 (s)Loss of Coupling (

)
C-4

C
~150~152Minimal

Critical Insight: If you observe a carbon signal in the 50-60 ppm range that is not an aliphatic carbon (check DEPT-135), it is the C-I carbon. This is the definitive marker for C-5 iodination.

HMBC Correlations for N-Alkylation

Distinguishing N-7 from N-1 alkylation is best achieved using Heteronuclear Multiple Bond Correlation (HMBC).

  • N-7 Alkylation (Correct): The N-

    
     protons will show strong 3-bond correlations (
    
    
    
    ) to C-5 and C-4a (bridgehead).
  • N-1 Alkylation (Incorrect): The N-

    
     protons will correlate to C-2  and C-7a  (bridgehead).
    

Experimental Protocol: Synthesis & Characterization

This protocol describes the synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine , a versatile intermediate.

Step-by-Step Methodology
  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF (anhydrous, 10 vol).

  • Reaction: Dissolve the starting material in DMF under

    
    . Cool to 0°C. Add NIS portion-wise over 15 minutes to prevent exotherms.
    
  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by LCMS (expect M+H = 280/282 pattern for Cl/I). Reaction is typically complete in 2-4 hours.

  • Workup: Pour the mixture into ice-water (30 vol). The product usually precipitates.

  • Purification: Filter the solid. Wash with water and cold ethanol. If no precipitate forms, extract with EtOAc, wash with 5%

    
     (to remove DMF), and recrystallize from MeCN.
    
Validation Logic (Self-Check)
  • Check 1 (LCMS): Does the mass spectrum show the characteristic Chlorine isotope pattern (3:1 ratio) and the mass shift of +126 Da (Iodine)?

  • Check 2 (

    
    H NMR):  Has the doublet at ~6.6 ppm (H-5) disappeared? Did the doublet at ~7.4 ppm (H-6) collapse into a sharp singlet?
    
  • Check 3 (

    
    C NMR):  Do you see a quaternary carbon signal around 55 ppm?
    
Analytical Decision Tree Diagram

AnalysisLogic Start Crude Product Isolated Step1 1H NMR Analysis Start->Step1 Check1 Is H-5 (6.6 ppm) absent? Step1->Check1 Step2 13C NMR Analysis Check1->Step2 Yes ResultB REJECT: Starting Material Check1->ResultB No Check2 Peak at 50-60 ppm? Step2->Check2 Step3 HMBC (If N-alkylated) Check2->Step3 Yes ResultC REJECT: Wrong Regioisomer Check2->ResultC No Check3 N-CH2 -> C-5/C-4a? Step3->Check3 ResultA CONFIRMED: 5-Iodo-N7-isomer Check3->ResultA Yes Check3->ResultC No

Figure 2: Analytical decision tree for validating the structural identity of the intermediate.

Troubleshooting & Common Pitfalls

The "Missing" Carbon

In


C NMR, the C-I carbon signal is often low intensity due to the lack of NOE enhancement (it is quaternary) and coupling to the quadrupolar iodine nucleus.
  • Solution: Increase the relaxation delay (

    
    ) to 3-5 seconds and increase the number of scans.
    
N-1 vs. N-7 Confusion

If the HMBC is ambiguous, use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • N-7 Alkyl: NOE correlation between the N-alkyl protons and H-6 .

  • N-1 Alkyl: NOE correlation between the N-alkyl protons and H-2 . This is often the "smoking gun" for incorrect isomers.

Hydrolysis

The 4-chloro substituent is susceptible to hydrolysis under acidic or highly basic aqueous conditions, converting it to the 4-hydroxy (lactam) species.

  • Indicator: A shift in the carbonyl region (~158 ppm) in

    
    C NMR and loss of the Cl isotope pattern in MS.
    

References

  • Regioselective Synthesis of Pyrrolo[2,3-d]pyrimidines

    • Title: An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
    • Source: Chemistry of Heterocyclic Compounds (2018).
    • URL:[Link]

  • Iodination Methodologies

    • Title: A convenient method for regioselective C-5 halogenation of 4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidines.
    • Source: ResearchGate / Nucleosides Nucleotides & Nucleic Acids.
    • URL:[Link]

  • NMR Structural Assignment (Heavy Atom Effect)

    • Title: 13C NMR Chemical Shift - Heavy
    • Source: Oregon St
    • URL:[Link]

  • Biological Context (Tofacitinib/JAK Inhibitors)

    • Title: Discovery of Tofacitinib: A Pan-JAK Inhibitor.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

Foundational

A Technical Guide to 5-Iodo-Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, is a privileged structure in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] The introduction of an iodine atom at the C5 position creates a uniquely versatile synthetic handle, enabling a broad range of post-synthetic modifications and targeted biological interactions. This guide provides a comprehensive review of 5-iodo-pyrrolo[2,3-d]pyrimidine derivatives, from fundamental synthetic strategies to their application as potent inhibitors of key biological targets, particularly in oncology. We will explore the causality behind synthetic choices, delve into structure-activity relationships, and present detailed protocols and mechanistic insights to empower researchers in the design and development of next-generation therapeutics based on this powerful scaffold.

The Strategic Importance of the 5-Iodo-Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is an analog of purine, where the nitrogen at position 7 is replaced by a carbon. This structural change provides a vector for chemical modification that is not present in purines, while maintaining the ability to interact with biological targets that recognize purine-based structures, such as ATP-binding sites in kinases.[2]

The introduction of an iodine atom at the C5 position is a key strategic decision in the design of derivatives for several reasons:

  • Synthetic Versatility: The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse chemical moieties, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Modulation of Electronic Properties: Iodine is an electron-withdrawing group, which can alter the electron density of the heterocyclic ring system. This can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions within a protein's active site.[2]

  • Steric and Lipophilic Contributions: The bulky and lipophilic nature of the iodine atom can be exploited to probe hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity.[2]

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can contribute significantly to binding affinity and specificity.

Synthesis of the Core Scaffold: Methodologies and Considerations

The construction of the 5-iodo-pyrrolo[2,3-d]pyrimidine core is a critical first step. The most common and efficient method involves the direct iodination of a pre-formed pyrrolo[2,3-d]pyrimidine ring system.

Electrophilic Iodination

A widely used method is the electrophilic iodination of a suitable pyrrolo[2,3-d]pyrimidine precursor, often 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Key Reagents and Rationale:

  • N-Iodosuccinimide (NIS): This is the most common iodinating agent for this transformation. It is a mild and effective source of an electrophilic iodine atom (I+). Its use avoids the harsh conditions associated with molecular iodine (I2) and an oxidizing agent.

  • Solvent (e.g., Dimethylformamide - DMF): A polar aprotic solvent like DMF is typically used to dissolve the starting material and the reagent.[2]

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. This helps to minimize the formation of side products.[2]

Experimental Protocol: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a standard laboratory procedure for the synthesis of a key intermediate.

  • Dissolution: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (typically 1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). This step is crucial to neutralize any unreacted NIS and elemental iodine.

  • Precipitation and Filtration: Add water to the mixture to precipitate the product. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with water to remove any remaining salts and DMF, and then dry under vacuum to yield the desired 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.[2]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF B Cool to 0 °C A->B Inert Atmosphere C Add N-Iodosuccinimide (NIS) (1.1 eq) B->C Portion-wise addition D Stir overnight (0 °C to RT) C->D E Quench with aq. Na2S2O3 D->E F Precipitate with H2O E->F G Filter and Wash Solid F->G H Dry under Vacuum G->H

Biological Applications and Key Derivatives

The true power of the 5-iodo-pyrrolo[2,3-d]pyrimidine scaffold lies in its utility as a precursor to a vast array of biologically active molecules. The C5-iodo group serves as a linchpin for introducing functionalities that can target specific enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.

Kinase Inhibitors in Oncology

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. Many derivatives have been developed as potent inhibitors of various tyrosine kinases implicated in cancer progression.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are a major driver in non-small cell lung cancer (NSCLC).[3] Pyrrolo[2,3-d]pyrimidine derivatives have been designed to covalently target mutant forms of EGFR, showing increased efficacy and selectivity.[3] For instance, certain derivatives have demonstrated significantly higher potency against the T790M mutant EGFR compared to the wild-type, a crucial aspect for overcoming acquired resistance to earlier-generation inhibitors.[3]

  • Axl Kinase Inhibitors: Axl is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance.[4] Novel 5-substituted pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent Axl inhibitors, with some compounds showing promising therapeutic effects in xenograft tumor models.[4]

  • Multi-Targeted Kinase Inhibitors: A strategic approach in cancer therapy is to develop inhibitors that can target multiple kinases involved in tumor progression. Halogenated pyrrolo[2,3-d]pyrimidine derivatives have been synthesized that show potent inhibitory activity against a panel of kinases including EGFR, Her2, VEGFR2, and CDK2.[5][6]

5-Iodotubercidin: A Genotoxic Agent with Anticancer Potential

5-Iodotubercidin (5-ITu), a nucleoside analog incorporating the 5-iodo-pyrrolo[2,3-d]pyrimidine core, has demonstrated significant anticancer properties. It is a known inhibitor of adenosine kinase with an IC50 value of 26 nM.[7]

Mechanism of Action:

5-Iodotubercidin has a multi-faceted mechanism of action:

  • DNA Damage: It is believed that metabolites of 5-Iodotubercidin can be incorporated into DNA, leading to DNA damage and the induction of DNA breaks.[8][9][10]

  • p53 Activation: This DNA damage activates the tumor suppressor protein p53.[8][9][10] The activation of p53 is a critical event that can trigger cell cycle arrest, senescence, or apoptosis (programmed cell death).[9]

  • Cell Cycle Arrest and Apoptosis: 5-Iodotubercidin has been shown to induce a G2 phase cell cycle arrest in a p53-dependent manner and to promote apoptosis through both p53-dependent and -independent pathways.[8][9][10]

  • ATM/p53 Pathway Activation: In insulinoma cells, 5-Iodotubercidin induces apoptosis by activating the ATM/p53 signaling pathway.[11]

These mechanisms have been validated in various cancer cell lines and in xenograft mouse models, where 5-Iodotubercidin treatment led to significant tumor regression.[7][8][9]

p53_Activation_Pathway cluster_drug Drug Action cluster_cellular Cellular Response A 5-Iodotubercidin B Metabolite Incorporation into DNA A->B Cellular uptake & metabolism C DNA Damage (Double-strand breaks) B->C D Activation of ATM/Chk2 C->D E p53 Activation (Phosphorylation) D->E F G2 Cell Cycle Arrest E->F G Apoptosis (Programmed Cell Death) E->G

Structure-Activity Relationship (SAR) Insights

The ability to easily modify the 5-iodo-pyrrolo[2,3-d]pyrimidine core via cross-coupling reactions has provided a wealth of SAR data.

Position of SubstitutionRationale and Observed Effects
C4-Position Typically substituted with an amine. This group often forms a crucial hydrogen bond with the "hinge" region of the kinase active site. Modifications here can fine-tune selectivity and potency.
C5-Position (from Iodo) Introduction of aryl, heteroaryl, or alkynyl groups via cross-coupling. These groups can extend into hydrophobic "back pockets" of the kinase, significantly enhancing affinity and selectivity. For example, bulky groups like tert-butylisoxazole have shown excellent activity against RET kinase.[12]
N7-Position The pyrrole nitrogen can be alkylated or functionalized to modulate solubility, cell permeability, and to probe for additional interactions with the target protein.

Table 1: General Structure-Activity Relationship (SAR) trends for 5-substituted pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Conclusion and Future Directions

The 5-iodo-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of targeted cancer therapies. Its synthetic tractability, coupled with the favorable biological properties of its derivatives, ensures its continued relevance. Future research will likely focus on:

  • Novel Cross-Coupling Methodologies: Developing more efficient and greener synthetic methods for derivatization.

  • Targeting Novel Kinases: Expanding the application of this scaffold to inhibit newly identified cancer targets.

  • Development of Covalent Inhibitors: Designing next-generation derivatives that can form covalent bonds with their targets, leading to prolonged and more potent inhibition.

  • PROTACs and Molecular Glues: Utilizing the scaffold as a building block for more complex therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).

By leveraging the unique chemical properties of the carbon-iodine bond, researchers are well-equipped to continue innovating and developing new, life-saving medicines based on this remarkable heterocyclic system.

References

  • Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry.
  • Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Semantic Scholar.
  • Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science Publisher.
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Zhang, X., et al. (2013). Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential. PLoS ONE. Available at: [Link]

  • Li, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, X., et al. (2013). Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential. PMC. Available at: [Link]

  • El-Malah, T. M. A., et al. (2018). Synthesis and Biological activity of Some PyrroloPyrimidine Compounds. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Zhang, X., et al. (2013). Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential. PubMed. Available at: [Link]

  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Available at: [Link]

  • Vankayalapati, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). 5-Iodotubercidin Inhibits the Growth of Insulinoma Cells by Inducing Apoptosis. Journal of Diabetes Research. Available at: [Link]

  • Shcherbakov, S. V., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2017). SciSpace. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Patel, H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Exploratory

Whitepaper: Therapeutic Potential and Synthetic Utility of the 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Scaffold in Kinase Inhibitor Discovery

Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. At the heart of this endeavor lies the 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. At the heart of this endeavor lies the 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold (CAS: 1309430-89-4, MW: 414.22 g/mol )[1],. This intermediate is not merely a structural building block; it is a rationally designed, pre-activated pharmacophore precursor. By mimicking the adenine ring of ATP, the pyrrolo[2,3-d]pyrimidine core acts as an exceptional hinge-region binder within the kinase domain[2],[3].

This technical guide explores the mechanistic rationale behind this scaffold, its broad therapeutic applications across multiple kinase targets (including c-Met, EGFR, and Aurora A), and provides validated, step-by-step synthetic protocols for its derivatization.

Mechanistic Rationale: The Adenine Isostere Paradigm

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine[3]. To transform this basic nucleus into a versatile drug discovery platform, two critical modifications are present in the 5-Iodo-7-tosyl derivative:

  • C5-Iodination for Late-Stage Functionalization: The iodine atom at the C5 position serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[4]. Because the C5 position projects toward the solvent-exposed or hydrophobic pockets of the kinase ATP-binding site, this halogen handle allows medicinal chemists to rapidly generate diverse libraries to optimize binding affinity and pharmacokinetic properties[5].

  • N7-Tosylation for Regiocontrol: The p-toluenesulfonyl (tosyl) group is strategically employed for dual purposes. First, it protects the acidic pyrrole nitrogen during harsh basic or nucleophilic reaction conditions. Second, its strong electron-withdrawing nature deactivates the pyrrole ring, preventing unwanted electrophilic aromatic substitution and strictly directing palladium insertion to the C5–I bond[4].

The Causality of Deprotection: The tosyl group must be cleaved in the final synthetic step. Structural biology and SAR studies confirm that the liberated pyrrolic N–H is an indispensable hydrogen bond donor. It forms a critical hydrogen bond with the backbone carbonyl of hinge region residues (e.g., Met1160 in c-Met, or equivalent residues in EGFR), anchoring the inhibitor within the ATP-binding pocket[2],[5]. Replacing this N–H with a methyl or sulfur group dramatically abolishes kinase inhibitory activity[5].

Systems-Level Pathway Inhibition

The therapeutic efficacy of these derivatives stems from their ability to block oncogenic Receptor Tyrosine Kinase (RTK) signaling at the apex of the cascade.

KinasePathway L Extracellular Ligands (EGF, HGF) R Receptor Tyrosine Kinases (EGFR, c-Met, Axl) L->R Receptor Dimerization & Activation P1 PI3K / AKT Survival Pathway R->P1 Phosphorylation P2 RAS / MAPK Proliferation Pathway R->P2 Phosphorylation P3 JAK / STAT Signaling Pathway R->P3 Phosphorylation I Pyrrolo[2,3-d]pyrimidine Derivatives I->R Competitive ATP Hinge Binding T Tumor Progression & Metastasis P1->T P2->T P3->T

Fig 2. Blockade of oncogenic RTK signaling pathways by pyrrolo[2,3-d]pyrimidine inhibitors.

Therapeutic Applications & Target Kinases

c-Met and Axl Dual Inhibition

Dysregulation of c-Met and Axl (a TAM family kinase) drives tumor metastasis and resistance to conventional therapies. Utilizing the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core as a hinge binder, researchers developed Compound 22a, a type II inhibitor with remarkable potency. It achieved an IC₅₀ of 1 nM for c-Met and 10 nM for Axl, demonstrating over 100-fold selectivity against 39 other kinases and superior in vivo anti-tumor activity compared to cabozantinib[2].

Overcoming EGFR Triple Mutations

The emergence of the cis-EGFR T790M/C797S triple mutation renders third-generation TKIs (like osimertinib) ineffective. Derivatives synthesized from the pyrrolo[2,3-d]pyrimidine scaffold (e.g., Compound 31r) have demonstrated sub-nanomolar efficacy against these triple mutants while successfully sparing wild-type EGFR, marking a significant breakthrough in 4th-generation EGFR inhibitor design[5].

Aurora A and JAK/Syk Pathways

Scaffold hopping from the clinical candidate Alisertib to a pyrrolo[2,3-d]pyrimidine core yielded Compound 11, which exhibited sub-nanomolar Aurora A inhibition (IC₅₀ = 0.74 nM) and induced profound G2/M cell cycle arrest in patient-derived gastric cancer organoids[6]. Furthermore, the scaffold is highly effective in targeting the Janus Kinase (JAK) and Spleen Tyrosine Kinase (Syk) pathways, which are critical in treating inflammatory diseases and hematological malignancies[7].

Quantitative Efficacy Data
Target KinaseLead DerivativeIC₅₀ ValueClinical / Preclinical Context
c-Met Compound 22a1.0 nMSuperior in vivo antitumor efficacy compared to cabozantinib[2].
Axl Compound 22a10.0 nMOvercomes TAM-family kinase mediated resistance[2].
EGFR (L858R/T790M/C797S)Compound 31rSub-nanomolar4th-Gen EGFR inhibitor targeting acquired triple mutations[5].
Aurora A Compound 110.74 nMDerived via scaffold hopping from Alisertib; induces G2/M arrest[6].

Synthetic Workflow & Logical Relationships

SyntheticWorkflow A 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d] pyrimidin-4-amine (Core Scaffold) B Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura at C5) A->B Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O C C5-Substituted Tosyl-Protected Intermediate B->C Oxidative Addition & Transmetalation D Alkaline Deprotection (Tosyl Cleavage) C->D NaOH, MeOH/THF, Heat E Active Kinase Inhibitor (Free Pyrrole N-H) D->E Restores H-Bond Donor Capacity

Fig 1. Synthetic workflow for C5-derivatization of the pyrrolo[2,3-d]pyrimidine scaffold.

Self-Validating Experimental Protocol: C5-Functionalization

To ensure high scientific integrity, the following protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to verify the success of each mechanistic step.

Objective: To synthesize a C5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative via Suzuki-Miyaura coupling, followed by N7-detosylation to yield the active pharmacophore[4].

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides a large bite angle, facilitating the reductive elimination step and preventing catalyst poisoning, even with sterically demanding ortho-substituted aryl boronic acids.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water.

    • Causality: Water is essential to dissolve the inorganic base and accelerate the formation of the reactive boronate complex, which is a strict prerequisite for the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 4-6 hours.

  • System Validation (IPC): Monitor reaction progress via LC-MS. The reaction is self-validating when the starting material peak (m/z ~415 [M+H]⁺) is completely consumed and quantitatively replaced by the target mass of the coupled intermediate.

Phase 2: Alkaline Detosylation
  • Cleavage: Isolate the C5-substituted intermediate, dissolve it in a THF/MeOH (1:1) solvent mixture, and add 2M aqueous NaOH (5.0 eq). Heat to 60°C for 2 hours.

    • Causality: The hydroxide ion acts as a hard nucleophile, attacking the sulfonyl sulfur. This cleaves the S–N bond, expelling the tosylate leaving group and liberating the free pyrrole amine required for kinase hinge binding.

  • System Validation (Final QC): Following aqueous workup and silica gel purification, analyze the product via ¹H-NMR. The protocol is validated by the complete disappearance of the characteristic tosyl signals (aromatic doublets at ~7.8 and 7.3 ppm, and the methyl singlet at ~2.3 ppm) and the emergence of a broad singlet at ~11.5–12.0 ppm, confirming the presence of the free pyrrolic N–H[2].

References

  • Title: 5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [2] Title: Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy Source: doi.org URL:

  • [1] Title: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine|BLD Pharm Source: bldpharm.com URL:

  • Title: 5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine ... - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [7],[4] Title: WO2009131687A2 - Inhibitors of protein kinases - Google Patents Source: google.com URL:

  • [3] Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed Source: nih.gov URL:

  • [5] Title: Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Source: acs.org URL:

  • [6] Title: Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids Source: acs.org URL:

Sources

Foundational

The Art of C-5 Functionalization: A Technical Guide to the Reactivity of Iodinated Deazapurines

For Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of the Deazapurine Core The 7-deazapurine scaffold, a bioisosteric analogue of natural purines, represents a privileged co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of the Deazapurine Core

The 7-deazapurine scaffold, a bioisosteric analogue of natural purines, represents a privileged core in medicinal chemistry. Its strategic modification has led to the development of potent therapeutics, including kinase and Janus kinase (JAK) inhibitors. Among the various positions on this heterocyclic system, the C-5 position of the pyrrolo[2,3-d]pyrimidine ring offers a unique vector for chemical exploration. Introduction of an iodine atom at this site transforms the molecule into a versatile building block, amenable to a suite of powerful palladium-catalyzed cross-coupling reactions. This guide, designed for the practicing scientist, provides an in-depth exploration of the reactivity profile of C-5 iodinated deazapurines, offering both a theoretical framework and practical, field-proven protocols for their functionalization.

I. The Strategic Cornerstone: Synthesis of 4-Chloro-5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

The journey into the diverse chemistry of C-5 functionalized deazapurines begins with the synthesis of a key starting material, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This intermediate serves as a linchpin for subsequent derivatization at both the C-4 and C-5 positions.

The synthesis commences from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The critical step is the regioselective iodination at the C-5 position. This is typically achieved using N-iodosuccinimide (NIS) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The electron-rich nature of the pyrrole ring directs the electrophilic iodination to this position.

Field-Proven Protocol: Synthesis of 4-Chloro-5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine as a solid.

This iodinated intermediate is the gateway to a vast chemical space, accessible through the palladium-catalyzed cross-coupling reactions discussed in the subsequent sections.

II. The Reactivity Landscape: Palladium-Catalyzed Cross-Coupling at C-5

The carbon-iodine bond at the C-5 position is the key to unlocking a diverse range of chemical transformations. Its reactivity in palladium-catalyzed cross-coupling reactions is governed by the principles of oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyrimidine ring, fused to the electron-rich pyrrole ring, influences the electronic properties of the C-5 position and, consequently, its reactivity in these catalytic cycles. Iodides are excellent leaving groups in this context, facilitating the often rate-limiting oxidative addition step to the Pd(0) catalyst.[1]

This guide will focus on three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions for the functionalization of the C-5 position: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to the palladium-catalyzed cross-coupling reactions discussed in this guide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine C-5 Iodo-deazapurine, Coupling Partner, Base, & Solvent B Degas Mixture A->B C Add Pd Catalyst & Ligand B->C D Heat to Desired Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Extraction with Organic Solvent F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

III. C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, coupling the C-5 iodinated deazapurine with a variety of organoboron reagents, such as boronic acids and their esters.[2][3] This reaction is widely favored due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the C-5 iodo-deazapurine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the activated boronic acid (typically activated by a base), where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[2] The choice of ligand is crucial, as it influences the stability of the catalyst and the rates of the individual steps in the catalytic cycle. Electron-rich and bulky phosphine ligands are often employed to enhance catalytic activity.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Ar-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)-R(L)₂ PdII_Aryl->PdII_Aryl_R R-B(OH)₂ (Base) Transmetalation->PdII_Aryl_R PdII_Aryl_R->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R RedElim->Product Aryl_I Ar-I Boronic_Acid R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
  • Reaction Setup: In a reaction vessel, combine 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Purge the mixture with an inert gas (argon or nitrogen) for 15-30 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C-5 arylated deazapurine.

IV. Expanding the Carbon Framework: The Sonogashira Coupling

The Sonogashira reaction provides a powerful and direct method for the introduction of alkyne moieties at the C-5 position, leading to the formation of C(sp²)-C(sp) bonds.[4] This reaction is invaluable for the synthesis of precursors for further transformations and for the introduction of rigid linkers in drug design. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[5]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-5 iodo-deazapurine to Pd(0) occurs, similar to the Suzuki-Miyaura reaction. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynyl-palladium(II) complex undergoes reductive elimination to yield the C-5 alkynylated deazapurine and regenerate the Pd(0) catalyst.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Aryl_Alkynyl Transmetalation PdII_Aryl_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I) Cu_Acetylide Cu-C≡CR Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Field-Proven Protocol: Sonogashira Coupling of a 5-Iodo-7-deazapurine Derivative
  • Reaction Setup: To a solution of the 5-iodo-7-deazapurine derivative (1.0 eq) in a suitable solvent (e.g., anhydrous DMF or THF), add the terminal alkyne (1.2-2.0 eq), a copper(I) co-catalyst such as CuI (5-10 mol%), and a palladium catalyst, for instance, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%).

  • Base and Degassing: Add a suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-4.0 eq). Degas the reaction mixture thoroughly by bubbling with an inert gas for 20-30 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature to 60 °C for 2-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired C-5 alkynylated deazapurine.[5]

V. C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the construction of carbon-nitrogen bonds, coupling the C-5 iodinated deazapurine with a wide array of primary and secondary amines.[6][7] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination commences with the oxidative addition of the C-5 iodo-deazapurine to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step, reductive elimination, forms the C-N bond and regenerates the Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes both the oxidative addition and the reductive elimination steps.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Ar-I OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl_Amine [Ar-Pd(II)(HNR¹R²)(L)₂]⁺I⁻ PdII_Aryl->PdII_Aryl_Amine HNR¹R² Amine_Coord->PdII_Aryl_Amine Deprotonation Deprotonation PdII_Aryl_Amido Ar-Pd(II)-NR¹R²(L)₂ PdII_Aryl_Amine->PdII_Aryl_Amido Base Deprotonation->PdII_Aryl_Amido PdII_Aryl_Amido->Pd0 Ar-NR¹R² RedElim Reductive Elimination Product Ar-NR¹R² RedElim->Product Aryl_I Ar-I Amine HNR¹R² Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Field-Proven Protocol: Buchwald-Hartwig Amination of a 5-Iodo-7-deazapurine Derivative[8]
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 5-iodo-7-deazapurine derivative (1.0 eq), the amine (1.2-1.5 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and the phosphine ligand (e.g., XPhos, RuPhos, or BINAP; 1.2-6 mol%).[8]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, 1,4-dioxane, or tert-butanol.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the C-5 aminated deazapurine.

VI. Comparative Analysis of C-5 Reactivity

The choice of cross-coupling reaction for the functionalization of C-5 iodinated deazapurines depends on the desired final product and the functional group tolerance of the substrates. The following table provides a comparative summary of typical reaction conditions for the three major cross-coupling reactions.

ReactionTypical Catalyst SystemTypical BaseTypical SolventTemperature (°C)Time (h)Typical Yields
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-1104-24Good to Excellent
Sonogashira Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIEt₃N, DIPEADMF, THF25-602-18Good to Excellent
Buchwald-Hartwig Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAPNaOtBu, Cs₂CO₃Toluene, Dioxane80-12012-24Moderate to Excellent

Note: Yields are highly substrate-dependent and the conditions provided are general guidelines. Optimization is often necessary for specific substrate combinations.

VII. Conclusion: A Versatile Platform for Drug Discovery

The C-5 iodinated deazapurine scaffold is a remarkably versatile platform for the synthesis of novel and diverse molecular architectures. Through the judicious application of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—researchers can readily access a wide array of C-5 functionalized deazapurines. This guide has provided a comprehensive overview of the synthesis of the key iodinated intermediate and detailed, practical protocols for its subsequent transformation. By understanding the underlying mechanistic principles and leveraging these powerful synthetic tools, scientists in the field of drug discovery can continue to unlock the therapeutic potential of the deazapurine core.

References

  • Shukla, K., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1362. [Link]

  • Chavda, P., & Parmar, N. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. In Cross-Coupling Reactions in Nucleoside Chemistry. De Gruyter. [Link]

  • Zhang, Y.-L., et al. (2018). An efficient route to synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]

  • Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]

  • Engle, K. M., & Yu, J.-Q. (2013). Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. Journal of the American Chemical Society, 135(1), 27-30. [Link]

  • Wikipedia contributors. (2024, February 21). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]

  • Reddy, K. L., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 745582. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Matsuda, A., & Ueno, Y. (2007). Sonogashira Cross-Coupling: Alkyne-Modified Nucleosides and Their Applications. Current Protocols in Nucleic Acid Chemistry, 28(1), 4.21.1-4.21.18. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wylie, D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Henriques, B. J., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7871-7909. [Link]

  • White, M. C. (2012). Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. Accounts of Chemical Research, 45(6), 936-948. [Link]

  • Hartwig, J. F. (2005). Mechanistic studies on palladium-catalyzed carbon-nitrogen bond forming reactions [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]

  • Balcells, D., et al. (2016). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 7(5), 3224-3233. [Link]

  • Wikipedia contributors. (2024, February 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Pérez-Temprano, M. H., et al. (2016). Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C−H Olefination of Aromatic Compounds. Chemical Science, 7(5), 3224-3233. [Link]

  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 95. [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Topic: Synthesis protocols for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Content Type: Application Note & Protocol Role: Senior Application Scientist Abstract This application note details a robust, two-step synt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis protocols for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a critical intermediate in the development of JAK inhibitors and adenosine receptor antagonists. The method utilizes 7-deazaadenine as the starting material, employing a regioselective C-5 iodination followed by N-7 protection. This guide emphasizes process safety, impurity control, and scalability, providing a self-validating workflow for medicinal chemistry and drug development applications.

Introduction & Strategic Rationale

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a bioisostere of purine, widely utilized in kinase inhibitors such as Tofacitinib and Ruxolitinib. The introduction of an iodine atom at the C-5 position provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the tosyl group at N-7 serves as both a protecting group and a directing group to modulate solubility and crystallinity.

Retrosynthetic Analysis

The synthesis is designed to be convergent and atom-economical. We prioritize C-5 iodination prior to N-7 tosylation to leverage the electron-rich nature of the unprotected pyrrole ring, facilitating electrophilic aromatic substitution (EAS) without the deactivating effect of the sulfonyl group.

Retrosynthesis Target 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Target) Intermediate 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate 1) Target->Intermediate N-7 Tosylation (TsCl, NaH) SM 7H-pyrrolo[2,3-d]pyrimidin-4-amine (7-Deazaadenine) Intermediate->SM C-5 Iodination (NIS)

Figure 1: Retrosynthetic strategy prioritizing C-5 functionalization on the electron-rich scaffold.

Safety & Critical Process Parameters (CPPs)

Before initiating synthesis, review the Material Safety Data Sheets (MSDS) for all reagents.

ReagentHazard ClassCritical Handling Note
N-Iodosuccinimide (NIS) Irritant, Light SensitiveStore in the dark at 2-8°C. Exothermic decomposition possible.
Sodium Hydride (NaH) Flammable Solid, Water ReactiveUse dry solvents (DMF).[1] Quench carefully under inert gas.
p-Toluenesulfonyl Chloride Corrosive, Moisture Sensitivelachrymator. Handle in a fume hood.
DMF Reprotoxic, IrritantAvoid skin contact; use double-gloving.

Experimental Protocols

Step 1: Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This step involves the electrophilic iodination of the pyrrole ring. The use of N-Iodosuccinimide (NIS) in DMF or Chloroform provides high regioselectivity for the C-5 position over the N-positions or the pyrimidine ring.

Reagents:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-amine (7-Deazaadenine): 1.0 eq

  • N-Iodosuccinimide (NIS): 1.05 – 1.1 eq

  • Solvent: DMF (Anhydrous) or CHCl₃

  • Temperature: Ambient (20–25°C) or Reflux (if using CHCl₃)

Protocol:

  • Dissolution: Charge a round-bottom flask with 7-Deazaadenine (1.0 eq) and anhydrous DMF (10 mL/g). Stir until a clear solution or uniform suspension is obtained.

    • Note: DMF is preferred over CHCl₃ for scale-up due to better solubility of the starting material, allowing the reaction to proceed at room temperature.

  • Addition: Add NIS (1.05 eq) portion-wise over 15 minutes. Protect the reaction vessel from light using aluminum foil.

  • Reaction: Stir the mixture at room temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material (Rf ~0.[1]3) should disappear, and a new less polar spot (Rf ~0.4) should appear.

  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring.

    • A precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation.

    • Purification: Filter the solid using a Büchner funnel. Wash the cake with water (3x) to remove residual succinimide and DMF. Wash once with cold ethanol to facilitate drying.

  • Drying: Dry the solid under vacuum at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to light brown solid.

Step 2: Synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Protection of the N-7 position is achieved using p-toluenesulfonyl chloride. Sodium hydride is used to deprotonate the acidic pyrrole N-H (pKa ~13).

Reagents:

  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate 1): 1.0 eq

  • Sodium Hydride (60% dispersion in oil): 1.2 eq

  • p-Toluenesulfonyl chloride (TsCl): 1.1 eq

  • Solvent: Anhydrous DMF

Protocol:

  • Preparation: Flame-dry a two-neck round-bottom flask and purge with Nitrogen or Argon.

  • Deprotonation: Suspend Intermediate 1 (1.0 eq) in anhydrous DMF (15 mL/g) and cool to 0°C in an ice bath.

  • Base Addition: Carefully add NaH (1.2 eq) portion-wise. Evolution of hydrogen gas will be observed. Stir at 0°C for 30–45 minutes until gas evolution ceases and the solution becomes clear/translucent (formation of the anion).

  • Tosylation: Add TsCl (1.1 eq) dropwise (if dissolved in minimal DMF) or portion-wise (if solid) at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

    • Monitoring: TLC (1:1 EtOAc/Hexane). The product will move significantly higher (Rf ~0.6–0.7) compared to the polar starting material.

  • Workup:

    • Quench the reaction by slow addition of water (caution: residual NaH).

    • Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallization from EtOAc/Hexane or Ethanol is often sufficient.

    • If necessary, purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standard values.

TechniqueParameterExpected ObservationMechanistic Insight
¹H NMR Pyrrole C-HAbsent The singlet at ~7.0–7.5 ppm (C5-H) disappears, confirming iodination.
¹H NMR Tosyl GroupPresent Two doublets (aromatic, ~7.3 & 7.9 ppm) and a singlet (~2.4 ppm, CH₃).
¹H NMR C2-HSinglet, ~8.3 ppm Characteristic pyrimidine proton; shifts slightly downfield due to Ts electron withdrawal.
MS (ESI) m/z[M+H]⁺ ≈ 415 Matches formula C₁₃H₁₁IN₄O₂S.

Troubleshooting & Optimization

Troubleshooting Start Issue Detected Prob1 Low Yield in Step 1 (Iodination) Start->Prob1 Prob2 Regioisomers in Step 2 (N-Tosylation) Start->Prob2 Prob3 Product is Colored (Purple/Brown) Start->Prob3 Sol1 Ensure DMF is dry. Check NIS quality (should not be brown). Increase reaction time. Prob1->Sol1 Sol2 Maintain 0°C during NaH addition. Ensure complete deprotonation before adding TsCl. Confirm N7 vs N4 selectivity via NMR. Prob2->Sol2 Sol3 Free Iodine present. Wash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) during workup. Prob3->Sol3

Figure 2: Troubleshooting decision tree for common synthetic anomalies.

Regioselectivity Note

While the exocyclic amine at C-4 is nucleophilic, the pyrrole nitrogen (N-7) is significantly more acidic. Using NaH ensures the formation of the pyrrolide anion, which reacts preferentially with TsCl. If N-4 tosylation (bis-tosylation) is observed, it can often be reversed by mild hydrolysis (MeOH/K₂CO₃), as the sulfonamide at the exocyclic amine is less stable than the pyrrole sulfonamide.

References

  • Iodination Protocol: Thorat, N. M., et al. "7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases." ChemMedChem, 2012.

  • General Synthesis of 5-Iodo-7-deazapurines: Seela, F., et al. "Facile Methods for the Synthesis of 5-Aryl And 5-Iodo Pyrrolo[2,3-d]Pyrimidines." Synthesis, 1996.

  • Tosylation & Deprotection Strategies: Panda, S., et al. "Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones."[2] Synlett, 2006.

  • Compound Data & Safety: "5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product Page." Sigma-Aldrich.[3]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Executive Summary & Strategic Importance The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold (7-deazaadenine) is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold (7-deazaadenine) is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Tofacitinib, Baricitinib). Functionalization at the C-5 position is critical for tuning potency and selectivity profiles, particularly for targeting the ATP-binding pocket of kinases like BTK, JAK, and Src.

This guide details the optimized Suzuki-Miyaura coupling conditions for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . Unlike simple aryl halides, this substrate presents specific challenges:

  • Nitrogen-Rich Poisoning: The free C4-amine and N1/N3 nitrogens can coordinate to Palladium, potentially arresting the catalytic cycle.

  • Tosyl Stability: The N-tosyl group is essential for directing C-5 lithiation/halogenation and improving solubility, but it is susceptible to premature hydrolysis under harsh aqueous basic conditions.

  • Heteroaryl Instability: Heteroaryl boronic acids (common partners) are prone to protodeboronation.

The protocol below prioritizes Pd(dppf)Cl₂ over the traditional Pd(PPh₃)₄ to ensure robust turnover and utilizes a biphasic solvent system optimized for solubility and mildness.

Mechanistic Analysis & Experimental Logic

Catalyst Selection: Why Pd(dppf)Cl₂?

While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common starting point, it is often insufficient for this substrate.[1] The monodentate PPh₃ ligands dissociate easily, allowing the electron-rich N-heterocycle of the substrate to bind to the Pd center, deactivating the catalyst.

  • Recommendation: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) .

  • Rationale: The bidentate dppf ligand has a large bite angle and forms a rigid chelate that resists displacement by the substrate's amine or pyridine-like nitrogens. This ensures the catalyst remains active for the oxidative addition into the C-I bond.

Base and Solvent System[1][2]
  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) .

    • Why: Stronger bases (hydroxides, alkoxides) promote rapid hydrolysis of the 7-tosyl group. Carbonates provide sufficient basicity for transmetallation without immediately cleaving the protecting group.

  • Solvent: 1,4-Dioxane / Water (4:1) .

    • Why: The substrate is poorly soluble in pure non-polar solvents. The addition of water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species (transmetallation step).

Visualized Reaction Pathway

The following diagram illustrates the catalytic cycle and the critical decision points for this specific reaction.

Suzuki_Mechanism Start Substrate: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Ox_Add Oxidative Addition: Pd(II)-Ar-I Complex Start->Ox_Add Reacts with Pd(0) Cat_Pre Pre-Catalyst: Pd(dppf)Cl2 Active_Cat Active Species: Pd(0)(dppf) Cat_Pre->Active_Cat Reduction in situ Active_Cat->Ox_Add Transmet Transmetallation: Base (K2CO3) + Boronic Acid Ox_Add->Transmet Red_Elim Reductive Elimination: C-C Bond Formation Transmet->Red_Elim Side_Rxn Side Reaction: Tosyl Hydrolysis (Avoid Strong Base) Transmet->Side_Rxn If pH > 12 or Prolonged Heat Red_Elim->Active_Cat Catalyst Regeneration Product Product: 5-Aryl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Red_Elim->Product

Figure 1: Catalytic cycle for the Suzuki coupling of 7-deazapurines, highlighting the critical transmetallation step and potential tosyl hydrolysis side reaction.

Experimental Protocol

Reagent Stoichiometry Table
ComponentRoleEquivalents (eq.)Concentration / Notes
5-Iodo-7-tosyl-substrate Limiting Reagent1.00.1 M final concentration
Aryl/Heteroaryl Boronic Acid Coupling Partner1.2 – 1.5Excess compensates for protodeboronation
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.05 (5 mol%)Robust against amine poisoning
K₂CO₃ Base2.0 – 3.02M Aqueous solution preferred
1,4-Dioxane SolventN/ADegassed (Sparged with Ar/N₂)
Water Co-solventN/ARatio 4:1 (Dioxane:Water)
Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

  • Use a microwave vial (for small scale <500 mg) or a round-bottom flask equipped with a condenser.

  • Charge the vessel with 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) and the Boronic Acid (1.2–1.5 eq).

  • Add Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq). Note: Adding catalyst to the solid mixture before solvent helps prevent oxidation of the catalyst in solution.

Step 2: Solvent Addition and Degassing

  • Add 1,4-Dioxane and 2M aq. K₂CO₃ (Ratio 4:1 v/v).

  • CRITICAL: Degas the mixture immediately. Sparge with Argon or Nitrogen gas for 5–10 minutes. Oxygen is the primary cause of Suzuki coupling failure (homocoupling of boronic acids).

Step 3: Reaction

  • Thermal Method: Heat to 80–90 °C in an oil bath. Monitor by LC-MS or TLC every 2 hours. Typical time: 4–12 hours.

  • Microwave Method (Preferred for library synthesis): Heat to 100–110 °C for 30–45 minutes.

Step 4: Monitoring

  • TLC: Eluent 50% EtOAc / Hexanes or 5% MeOH / DCM. The product is usually more polar than the starting iodide but less polar than the detosylated byproduct.

  • LC-MS: Watch for:

    • Starting Material (M+H = ~415, pattern for I).

    • Product (Target Mass).

    • Detosylated Product (Target Mass - 154).

    • Decision: If detosylation >10% is observed, lower temperature to 70 °C.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Step 6: Purification

  • Flash Chromatography: Silica gel. Gradient: 0% -> 10% MeOH in DCM (or 20% -> 80% EtOAc in Hexanes).

  • Note: The 4-amino group makes these compounds "sticky" on silica. Pre-treating the column with 1% Triethylamine can improve peak shape.

Troubleshooting & Optimization Matrix

If the standard protocol fails, consult this logic tree to optimize conditions.

Optimization_Tree Problem Low Yield / Incomplete Check1 Is SM remaining? Problem->Check1 Check2 Is Tosyl cleaved? Check1->Check2 Yes Check3 Is Boronic Acid consumed? Check1->Check3 No (SM Consumed) Sol2 Switch to Anhydrous: K3PO4 / DMF / 100°C Check2->Sol2 Yes (Premature Hydrolysis) Sol4 Switch Catalyst: XPhos Pd G2 or Pd(dtbpf)Cl2 Check2->Sol4 No (Cat. Deactivation) Sol3 Protodeboronation occurred. Add Boronic Acid (2.0 eq) in portions. Check3->Sol3 Yes (Side Rxn) Sol1 Increase Temp to 110°C or Switch to Microwave Sol1->Check1 Initial Step

Figure 2: Troubleshooting logic for common failure modes.

Post-Coupling Deprotection (Optional)

If the final target requires the removal of the 7-tosyl group, perform this step after the Suzuki coupling and purification.

  • Reagents: Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe).

  • Conditions:

    • Dissolve coupled product in MeOH / THF (1:1) .

    • Add 2M aq. NaOH (5.0 eq).

    • Heat to 60 °C for 1–2 hours.

  • Workup: Neutralize with 1M HCl to pH 7, extract with EtOAc. The detosylated product will be significantly more polar.

References

  • Comparison of Catalysts for 5-substituted Indazoles and Pyrroles

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1]

    • Source: Molecules 2012, 17(4), 4544-4559.
    • URL:[Link]

    • Relevance: Establishes Pd(dppf)Cl₂ as superior to Pd(PPh₃)₄ for heterocyclic couplings in this scaffold class.
  • Synthesis of 7-Deazapurine Nucleosides

    • Title: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.[2][3]

    • Source: Current Organic Chemistry, 2011.
    • URL:[Link]

    • Relevance: Comprehensive review of C-5 functionaliz
  • General Suzuki-Miyaura Mechanism & Guides

    • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Foundational mechanistic valid

Sources

Method

Application Note: C-H Activation Techniques for Functionalizing Pyrrolo[2,3-d]pyrimidines

Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Tofacitinib and Ruxolitinib.[1] Trad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Tofacitinib and Ruxolitinib.[1] Traditional synthesis relies on de novo ring construction or halogenation-cross-coupling sequences, which limit chemical space exploration.

This guide details Late-Stage Functionalization (LSF) protocols using C-H activation. By exploiting the distinct electronic properties of the pyrimidine (electron-deficient) and pyrrole (electron-rich) rings, researchers can regioselectively install functional groups at C6, C2, and C5 without pre-functionalized handles.

Structural Analysis & Regioselectivity Map

To successfully functionalize this scaffold, one must understand its electronic bias. The pyrrolo[2,3-d]pyrimidine system presents a dichotomy of reactivity:

  • C6 Position (Pyrrole

    
    -position):  The most acidic C-H bond (pKa ~30-35).[1] It is electronically active for Electrophilic Aromatic Substitution (SEAr)  and susceptible to Direct Arylation  via Concerted Metalation-Deprotonation (CMD).[1]
    
  • C2 Position (Pyrimidine): Highly electron-deficient due to the flanking nitrogen atoms. Inert to SEAr but highly reactive toward Nucleophilic Radicals (Minisci-type reactions) .

  • C5 Position (Pyrrole

    
    -position):  The most nucleophilic site, prone to halogenation.[1] True C-H activation here is difficult without blocking C6.
    

(Note: Numbering follows IUPAC pyrrolo[2,3-d]pyrimidine convention. C6 corresponds to C8 in purine numbering.)

Visualization: Reactivity Landscape

ReactivityMap Core Pyrrolo[2,3-d]pyrimidine Scaffold C6 C6 Position (Pyrrole Alpha) Core->C6 Most Acidic C-H C2 C2 Position (Pyrimidine) Core->C2 Electron Deficient C5 C5 Position (Pyrrole Beta) Core->C5 Most Nucleophilic CMD Mechanism: CMD / Direct Arylation (Pd, Ir Catalysis) C6->CMD Minisci Mechanism: Radical Addition (Minisci Reaction) C2->Minisci SEAr Mechanism: Electrophilic Subst. (Halogenation) C5->SEAr

Figure 1: Electronic map dictating regioselectivity strategies for C-H activation.

Protocol 1: C6-Selective Direct Arylation (Pd-Catalyzed)[1][2][3]

This is the "workhorse" reaction for library generation. It utilizes a Pd(II)/Pd(0) catalytic cycle where the C6-H bond is cleaved via a Concerted Metalation-Deprotonation (CMD) mechanism assisted by a carboxylate base.[1]

Mechanistic Insight: The acidity of the N7-H necessitates protection (e.g., SEM, Boc, Bn) or the use of specific conditions that tolerate the free NH.[1] However, N-protection generally improves yields by preventing catalyst poisoning.

Materials
  • Substrate: N7-protected pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (5-10 mol%)[1]

  • Ligand: PPh₃ (10-20 mol%) - Optional but stabilizes Pd[1]

  • Base: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Additive: PivOH (30 mol%) - Crucial for CMD mechanism[1]

  • Solvent: DMF or DMA (anhydrous)[1]

Step-by-Step Procedure
  • Setup: In a glovebox or under Argon flow, charge a dried reaction vial with the substrate, Aryl Iodide, Pd(OAc)₂, and Ag₂CO₃.

  • Activation: Add PivOH and PPh₃.

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Reaction: Seal the vial and heat to 100–120 °C for 12–24 hours.

    • Checkpoint: Monitor by LCMS. The product will be less polar than the starting material.

  • Workup: Cool to room temperature. Filter through a Celite pad (eluting with EtOAc) to remove Ag/Pd residues.

  • Purification: Wash filtrate with 5% LiCl (aq) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hex/EtOAc).

Data Summary: Optimization Parameters
ParameterStandard ConditionAlternative ConditionImpact
Oxidant/Base Ag₂CO₃Cu(OAc)₂ / O₂Ag salts lower activation energy but are expensive. Cu/O₂ is cheaper but requires careful O₂ control.
Protecting Group SEM (Trimethylsilylethoxymethyl)Benzyl (Bn)SEM is easily removed (TFA/TFAA) post-reaction; Bn requires hydrogenolysis which may reduce the pyrimidine ring.[1]
Solvent DMFXylene/PivOHDMF promotes solubility of polar intermediates; Xylene is better for high-temp stability.

Protocol 2: C6-Selective C-H Borylation (Ir-Catalyzed)

For installing a versatile handle (Boronic ester) rather than a direct aryl group, Iridium catalysis is superior.[1] This method relies on steric governance, directing the borylation to the sterically accessible C6 position.

Materials
  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)[1]

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)[1]

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)[1]

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Procedure
  • Pre-catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in THF (1 mL).[1] Stir for 10 min until the solution turns deep red/brown (active catalytic species).

  • Addition: Add the N7-protected pyrrolo[2,3-d]pyrimidine (1.0 equiv).

  • Reaction: Seal and heat at 60–80 °C for 4–16 hours.

    • Note: This reaction is often faster than arylation.

  • Workup: Evaporate volatiles directly.

  • Purification: Pass through a short silica plug (rapidly) using Hex/EtOAc. Boronic esters can be prone to protodeboronation on silica; store at -20 °C or use immediately in Suzuki coupling.

Protocol 3: C2-Selective Alkylation (Minisci Reaction)[1]

Functionalizing the C2 position is challenging via Pd-catalysis due to the deactivating nature of the pyrimidine nitrogens. However, this electron deficiency makes C2 the perfect target for nucleophilic alkyl radicals .

Mechanism: A carboxylic acid is oxidatively decarboxylated (by Ag/Persulfate) to generate an alkyl radical, which attacks the protonated heterocycle.[1]

Materials
  • Substrate: Pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Radical Source: Alkyl Carboxylic Acid (R-COOH) (2.0–3.0 equiv)[1]

  • Catalyst: AgNO₃ (10–20 mol%)[1]

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) (1.5–2.0 equiv)[1]

  • Acid: TFA (1.0 equiv) - Protonates the N1/N3 to activate the ring

  • Solvent: DCM/Water (biphasic) or MeCN/Water[1]

Step-by-Step Procedure
  • Dissolution: Dissolve substrate and carboxylic acid in MeCN/Water (1:1).

  • Activation: Add TFA. The solution pH should be < 3.

  • Catalyst Addition: Add AgNO₃.

  • Initiation: Heat to 60 °C . Add (NH₄)₂S₂O₈ (dissolved in water) dropwise over 30 minutes.

    • Why dropwise? To prevent rapid radical recombination (homocoupling) of the alkyl source.

  • Reaction: Stir for 2–4 hours. Evolution of CO₂ gas will be observed.

  • Workup: Basify with sat. NaHCO₃ (neutralize TFA). Extract with DCM.

  • Purification: Flash chromatography.

Workflow Visualization: Minisci Cycle

MinisciCycle Start Start: Carboxylic Acid (R-COOH) + AgNO3 + Persulfate RadicalGen Oxidative Decarboxylation Generates R• Radical Start->RadicalGen Heat/Ag(I) Attack Radical Attack at C2 Forms Radical Cation RadicalGen->Attack Activation Substrate Protonation (TFA) Increases Electrophilicity at C2 Activation->Attack Essential Step Reoxidation Oxidation & Deprotonation Restores Aromaticity Attack->Reoxidation -H+, -e- Product C2-Alkylated Product Reoxidation->Product

Figure 2: Radical mechanism for C2-functionalization.[1]

Troubleshooting & "Black Box" Tips

Issue: Low Conversion in C6 Arylation
  • Cause: Catalyst poisoning by the N7 lone pair.

  • Solution: Ensure the Protecting Group (PG) is stable. If using SEM, ensure no fluoride sources are present. Switch to a bulky phosphine ligand (e.g., JohnPhos) to outcompete the substrate binding.

Issue: C6 vs. C5 Regioselectivity Drift
  • Cause: Highly electrophilic coupling partners can sometimes favor C5 via a Friedel-Crafts-like pathway.

  • Solution: Use the C-H Borylation route (Protocol 2) first. The steric bulk of the Iridium catalyst almost exclusively selects C6. Then perform a Suzuki coupling at C6.

Issue: Protodeboronation (Borylation Route)[1]
  • Cause: The C6-Bpin species is hydrolytically unstable, especially in basic workups.[1]

  • Solution: Do not isolate the boronate ester if possible. Perform a "One-Pot" sequence: Borylation -> Evaporate Volatiles -> Add Suzuki Reagents (Pd, Base, Ar-X) -> Cross-Couple.[1]

References

  • Klečka, M., Pohl, R., Klepetárová, B., & Hocek, M. (2009).[1][3] Direct C-H borylation and C-H arylation of pyrrolo[2,3-d]pyrimidines: synthesis of 6,8-disubstituted 7-deazapurines.[1][4] Organic & Biomolecular Chemistry, 7(5), 866–868.[1][3]

  • Sabat, N., Klečka, M., Slavětínská, L., Klepetářová, B., & Hocek, M. (2014).[1][5] Direct C–H amination and C–H chloroamination of 7-deazapurines.[5][6] RSC Advances, 4, 62140-62143.[6]

  • Nauš, P., Pohl, R., Votruba, I., Džubák, P., Hajdúch, M., et al. (2010).[1] 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents.[1][6][7] Journal of Medicinal Chemistry, 53(1), 460–470.[1]

  • Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.

Sources

Application

Revolutionizing Kinase Inhibitor Development: A Scalable Synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine core allows it to effectively compete with ATP for the binding sites of numerous kinases.[1][2] This competitive inhibition disrupts cellular signaling pathways that are often hyperactive in various pathologies, most notably in cancer and inflammatory diseases.[3][4] The strategic introduction of a halogen, such as iodine, at the C5 position and a tosyl protecting group at the N7 position creates a highly versatile intermediate: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This intermediate is pivotal for the development of potent and selective kinase inhibitors through subsequent cross-coupling reactions.[5] This document provides a detailed, scalable, and robust protocol for the synthesis of this key building block, tailored for researchers and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall workflow is designed for scalability, moving from readily available starting materials to the final, highly functionalized product.

Synthetic_Workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Iodination cluster_2 Application A 7H-pyrrolo[2,3-d]pyrimidin-4-amine B 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine A->B p-TsCl, Base C 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine B->C NIS, Solvent D Kinase Inhibitors C->D Cross-coupling reactions caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

The initial step involves the protection of the N7 position of the pyrrole ring with a tosyl group. This is a critical maneuver to prevent unwanted side reactions during the subsequent iodination step and to enhance the solubility of the starting material in organic solvents.

Protocol: Tosylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

  • Tosyl Chloride Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid.[6]

ReagentMolar EquivalentPurpose
7H-pyrrolo[2,3-d]pyrimidin-4-amine1.0Starting Material
p-Toluenesulfonyl chloride (TsCl)1.1 - 1.2Tosylating Agent
Triethylamine (TEA) or DIPEA2.0 - 2.5Base
Dichloromethane (DCM) or THF-Solvent

Table 1: Reagents for Tosylation Reaction

Part 2: Scalable Iodination of 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

The second and final step is the regioselective iodination at the C5 position of the pyrrole ring. This is typically achieved using an electrophilic iodinating agent.

Protocol: Iodination of 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Dissolution: Dissolve the 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent. Chloroform or a mixture of methanol and dichloromethane are often effective.[7]

  • Iodinating Agent: Add N-Iodosuccinimide (NIS) to the solution.[7] NIS is a mild and effective source of electrophilic iodine.

  • Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating (reflux) to increase the reaction rate.[7] The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to afford the desired product, 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[7]

ReagentMolar EquivalentPurpose
7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine1.0Starting Material
N-Iodosuccinimide (NIS)1.1 - 1.5Iodinating Agent
Chloroform or MeOH/DCM-Solvent

Table 2: Reagents for Iodination Reaction

Reaction_Mechanism cluster_0 Electrophilic Aromatic Substitution A 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine B Sigma Complex (Intermediate) A->B + I+ (from NIS) C 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine B->C - H+ caption Iodination reaction mechanism.

Caption: Iodination reaction mechanism.

Safety and Handling Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.

  • N-Iodosuccinimide is a light-sensitive and moisture-sensitive solid. Store in a cool, dark, and dry place.

Conclusion and Future Perspectives

The protocol outlined in this application note provides a reliable and scalable method for the synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in the development of next-generation kinase inhibitors. The strategic use of a tosyl protecting group and a mild iodinating agent ensures high yields and purity, making this process amenable to large-scale production for preclinical and clinical studies. The resulting iodinated compound is a versatile building block for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the synthesis of diverse libraries of kinase inhibitors for screening and optimization.

References

  • National Center for Biotechnology Information. Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes. Available from: [Link]

  • IOPscience. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Available from: [Link]

  • Google Patents. PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
  • PubMed. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. Available from: [Link]

  • PubMed. Synthesis of 7-aza-5-deazapurine analogues via copper(I)-catalyzed hydroamination of alkynes and 1-iodoalkynes. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. Available from: [Link]

  • Semantic Scholar. Facile Methods for the Synthesis of 5-Aryl And 5-Iodo Pyrrolo[2,3-d]Pyrimidines. Available from: [Link]

  • National Center for Biotechnology Information. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol. Available from: [Link]

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Taylor & Francis Online. Phenylsubstituted-7H-pyrrolo[2,3- d]pyrimidin-4-amines as dual inhibitors of aurora A and epidermal growth factor receptor kinases. Available from: [Link]

  • Google Patents. US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds.
  • ResearchGate. Synthesis of tricyclic 7-deazapurines. Available from: [Link]

  • LookChem. Cas 479633-63-1,4-CHLORO-7-TOSYL-7H-PYRROLO[2,3-D]PYRIMIDINE. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]

  • National Center for Biotechnology Information. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]

  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution on Pyrrolo[2,3-d]pyrimidine Precursors

[1][2] Introduction & Strategic Importance The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a new generation of Janus Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction & Strategic Importance

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a new generation of Janus Kinase (JAK) inhibitors, including Tofacitinib , Ruxolitinib , and Baricitinib .[1] Unlike traditional purines, the C7-methine group prevents metabolic degradation via purine nucleoside phosphorylase, enhancing in vivo stability while maintaining ATP-mimetic properties.[1]

This guide details the Nucleophilic Aromatic Substitution (


)  protocols for functionalizing 4-chloro and 2,4-dichloro-pyrrolo[2,3-d]pyrimidine precursors. While seemingly straightforward, these reactions exhibit complex regioselectivity and solvent-dependency that often lead to process bottlenecks (e.g., hydrolysis byproducts, N7-alkylation, or incomplete conversion).[1]
Core Reactivity Principles

The pyrrolo[2,3-d]pyrimidine system is electron-deficient in the pyrimidine ring but electron-rich in the pyrrole ring.

  • C4 Position: Highly electrophilic due to the inductive effect of N3 and N1. It is the primary site for

    
    .
    
  • C2 Position: Significantly less reactive. Substitution at C2 typically requires forcing conditions or prior activation of the C4 position.

  • N7 Position: The pyrrole nitrogen is acidic (

    
    ). Without protection, it can deprotonate under basic 
    
    
    
    conditions, creating a negative charge that electronically deactivates the ring toward nucleophilic attack.[1]

Mechanistic Insight & Regioselectivity

Understanding the molecular orbital landscape is critical for controlling selectivity in 2,4-dichloro precursors.

Regioselectivity (C4 vs. C2)

In 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, the


 reaction with amines occurs almost exclusively at the C4 position .[1][2]
  • LUMO Analysis: The Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly higher at C4 than at C2, making C4 the "soft" electrophilic center.

  • Transition State: The Meisenheimer-like intermediate formed by attack at C4 is stabilized by the ability of N3 to accept the negative charge more effectively than N1 can for C2 attack.

The "N7-Protection" Paradox
  • Unprotected (N7-H): In the presence of base, the N7-anion is formed. This electron donation into the ring raises the LUMO energy , making the C4-Cl bond less electrophilic. Reactions require higher temperatures (refluxing water/butanol).

  • Protected (N7-R): Electron-withdrawing groups (e.g., Tosyl, SEM, Boc) prevent anion formation and further lower the LUMO energy, significantly accelerating reaction rates and allowing milder conditions.[1]

SNAr_Pathway cluster_conditions Selectivity Factors Start 2,4-Dichloro Precursor Inter Meisenheimer Complex Start->Inter Nucleophile Attack (C4) Prod2 2-Substituted (Trace/None) Start->Prod2 Nucleophile Attack (C2) Prod4 4-Substituted (Major) Inter->Prod4 Cl- Elimination Info 1. LUMO coeff: C4 >> C2 2. N7-H reduces reactivity 3. Sterics at C5 favor C4

Figure 1: Reaction pathway highlighting the kinetic preference for C4 substitution driven by electronic factors.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent n-Butanol or Water High boiling point alcohols allow reflux (>100°C) needed for unprotected substrates. Water is excellent for "on-water" acceleration due to hydrophobic effects.
Base K₂CO₃ or DIPEA Inorganic bases (K₂CO₃) are preferred in aqueous/alcoholic media to neutralize HCl. Avoid strong bases (NaH) that irreversibly deprotonate N7 without facilitating

.
Temperature 80–120 °C Required to overcome the deactivating effect of the N7-anion in unprotected substrates. Protected substrates may react at 25–60 °C.
Stoichiometry 1.1 – 1.5 eq NucleophileSlight excess ensures completion. Large excess can lead to bis-substitution (C2/C4) in di-halo systems.

Experimental Protocols

Protocol A: C4-Selective Amination of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Objective: Selective mono-substitution at C4 using a primary amine.[1] Applicability: Synthesis of intermediates where the C2-Cl is retained for later coupling (e.g., Suzuki).

Materials:

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[1]

  • Primary Amine (e.g., Benzylamine) (1.1 eq)[1]

  • Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: n-Butanol (10 mL/g)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and n-Butanol. Stir to suspend.

  • Addition: Add DIPEA followed by the amine dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1) or LCMS after 2 hours. The starting material (

      
      ) should disappear, converting to the mono-substituted product (
      
      
      
      ).
    • Note: Do not exceed 100 °C to avoid C2 substitution.

  • Workup: Cool to Room Temperature (RT). The product often precipitates directly from n-Butanol.

  • Isolation: Filter the solid. Wash the cake with cold Ethanol (

    
    ) and Water (
    
    
    
    ) to remove amine salts.
  • Drying: Vacuum dry at 45 °C.

Expected Yield: 85–95% Selectivity: >20:1 (C4:C2)[1]

Protocol B: Synthesis of Tofacitinib Precursor (Aqueous Conditions)

Objective: Reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a complex chiral amine (e.g., 3-aminopiperidine derivative). Green Chemistry Focus: Uses water as the primary solvent.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[1]

  • Chiral Amine Salt (e.g., tartrate or HCl salt) (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (3.0 eq)[1]
    
  • Solvent: Water (10 vol)

Procedure:

  • Dissolution: In a reactor, dissolve

    
     in water.
    
  • Suspension: Add the Chiral Amine Salt. Stir for 15 min to liberate the free base.

  • Addition: Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The mixture will be a heterogeneous suspension.

  • Reaction: Heat to Reflux (100 °C) for 12–16 hours.

    • Mechanism:[3][4][5][6][7][8] The reaction proceeds "on-water." The hydrophobic reactants cluster, accelerating the rate despite poor bulk solubility.

  • Checkpoint: HPLC analysis should show <2% unreacted chloride.

  • Workup: Cool to 20 °C. Stir for 2 hours to maximize precipitation.

  • Filtration: Filter the solids. Wash with copious water to remove inorganic salts.

  • Purification: If purity <98%, recrystallize from Isopropanol/Water (9:1).[1]

Troubleshooting & Optimization Logic

Troubleshooting Problem Issue Detected Type Identify Problem Type Problem->Type LowConv Low Conversion (<50%) Type->LowConv Stalled Rxn Hydrolysis Hydrolysis Product (4-OH species) Type->Hydrolysis New Polar Spot Regio C2/C4 Mixture Type->Regio Multiple Spots Soln1 Increase Temp or Switch to n-BuOH LowConv->Soln1 Soln2 Dry Solvents & Reduce Base Strength Hydrolysis->Soln2 Soln3 Lower Temp to 60°C & Control Stoichiometry Regio->Soln3

Figure 2: Decision tree for troubleshooting common reaction failures.

Common Failure Modes
  • Hydrolysis (4-OH byproduct):

    • Cause: Presence of hydroxide ions (from strong base + water) at high temps.[6]

    • Fix: Use anhydrous solvents (Dioxane/DMSO) or weaker bases (

      
      ).[1]
      
  • Incomplete Reaction (N7-Anion Deactivation):

    • Cause: The substrate deprotonates and becomes electron-rich.

    • Fix: Protect N7 (e.g., Tosyl) or use Microwave irradiation (150 °C, 30 min) to force the reaction.[1]

  • N-Alkylation (Side Reaction):

    • Context: Only relevant if the nucleophile contains an alkyl halide moiety.

    • Fix: Use non-nucleophilic bases or protect N7 prior to

      
      .
      

References

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib)." World Intellectual Property Organization, WO2007012953, 2007 .[1] Link

  • Kuduk, S. D., et al. "Heterocyclic fusion of pyrrolo[2,3-d]pyrimidine: Regioselectivity in SNAr reactions."[1] Tetrahedron Letters, 45(35), 6641-6643, 2004 .[1] Link[1]

  • Mittal, A., et al. "Synthetic Approaches to Tofacitinib: A Comprehensive Review."[1] Asian Journal of Organic Chemistry, 10(5), 982-1002, 2021 .[1] Link[1]

  • Lin, X., et al. "Regioselective Synthesis of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines."[1] Journal of Organic Chemistry, 84(11), 7465–7473, 2019 .[1] Link[1]

  • Behrendt, J. M., et al. "Practical Synthesis of 4-Chloropyrrolo[2,3-d]pyrimidine."[1] Organic Process Research & Development, 20(3), 567-575, 2016 .[1] Link[1]

Sources

Application

Application Note: Late-Stage Functionalization of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

[1] Executive Summary & Strategic Value The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Value

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Tofacitinib, Ruxolitinib). The specific intermediate 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a high-value "linchpin" for late-stage functionalization.[1]

Key Structural Advantages:

  • C5-Iodo Handle: The carbon-iodine bond at the 5-position is highly reactive toward oxidative addition by Palladium(0), allowing for facile C-C bond formation (Suzuki, Sonogashira, Heck) under mild conditions that tolerate the rest of the molecule.

  • N7-Tosyl Protection: The p-toluenesulfonyl (Tosyl) group protects the pyrrole nitrogen.[1] This serves two critical functions:

    • Electronic Activation: It withdraws electron density from the ring system, stabilizing the oxidative addition intermediate and preventing catalyst poisoning by the pyrrole nitrogen.

    • Regiocontrol: It blocks the N7 position, forcing reactivity to the C5-iodide or C4-amine (if derivatization there is desired later).[1]

  • C4-Amine: The presence of the free amine allows this intermediate to mimic adenosine directly, a key feature for ATP-competitive kinase inhibition.[1]

This guide details the protocols for diversifying this scaffold into two distinct libraries: C5-Aryl/Heteroaryl derivatives (via Suzuki-Miyaura) and C5-Alkynyl derivatives (via Sonogashira), followed by a robust deprotection strategy.

Reaction Workflow & Pathway Analysis

The following diagram illustrates the divergent synthesis pathways. The 5-iodo position serves as the branching point for library generation, while the N7-tosyl group is removed in the final step to reveal the bioactive core.[1]

G SM 5-Iodo-7-tosyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine (Starting Material) Suzuki_Prod Intermediate A: 5-Aryl-7-tosyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine SM->Suzuki_Prod Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, DME/H2O, 80°C Sono_Prod Intermediate B: 5-Alkynyl-7-tosyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine SM->Sono_Prod Sonogashira Pd(PPh3)2Cl2, CuI Alkyne, Et3N, DMF, RT Final_A Product A: 5-Aryl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Suzuki_Prod->Final_A Deprotection NaOH, MeOH/H2O Reflux Final_B Product B: 5-Alkynyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Sono_Prod->Final_B Deprotection K2CO3, MeOH RT to 50°C

Figure 1: Divergent synthesis workflow for C5-functionalization and N7-deprotection.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

This protocol installs aryl or heteroaryl groups at the C5 position.[1] The choice of Pd(dppf)Cl₂ is deliberate; the bidentate ferrocene ligand resists de-ligation at elevated temperatures and is robust against the free amine present on the scaffold.

Reagents & Materials:

  • Substrate: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv / 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the substrate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Seal the vessel and evacuate/backfill with Argon three times. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.[1]

  • Solvation: Add the degassed DME/Water mixture via syringe.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS or TLC (EtOAc/Hexane).[1] The starting material (iodide) should disappear.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine.[1] Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Mechanistic Note: The Tosyl group makes the C5-I bond slightly more electron-deficient compared to the unprotected scaffold, facilitating the oxidative addition step of the catalytic cycle.[1]

Protocol B: Sonogashira Coupling (C5-Alkynylation)

This protocol installs alkyne linkers, useful for rigidifying the scaffold or introducing "click" chemistry handles.

Reagents & Materials:

  • Substrate: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Co-Catalyst: Copper(I) Iodide (CuI) (0.02 equiv / 2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) (2.0 equiv) in DMF (or pure Et₃N/THF mix).

Step-by-Step Methodology:

  • Setup: Charge the substrate, Pd catalyst, and CuI into a dry reaction vessel under Argon.

  • Addition: Add degassed DMF and Et₃N. Add the liquid alkyne last (if solid, add with other solids).

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50°C .

    • Caution: High heat with CuI can promote alkyne dimerization (Glaser coupling).[1] Keep temperature as low as possible.

  • Work-up: Dilute with EtOAc. Wash with saturated NH₄Cl (to remove Copper) and then brine.

  • Purification: Flash chromatography.

Protocol C: N7-Tosyl Deprotection

The final step reveals the pharmacophore.[1] The Tosyl group is stable to mild acid but labile to base.[1]

Reagents:

  • Base: Sodium Hydroxide (NaOH) (3.0 equiv, 1M aqueous solution) OR Potassium Carbonate (K₂CO₃) in MeOH.

  • Solvent: Methanol / THF (1:1).

Methodology:

  • Dissolve the C5-functionalized intermediate in MeOH/THF.[1]

  • Add aqueous NaOH.[1]

  • Heat to 60°C (reflux) for 1–3 hours.

    • Monitoring: The Tosyl group (MW ~155 loss) cleavage is easily seen by LC-MS.[1]

  • Neutralization: Cool and neutralize with 1M HCl to pH ~7.

  • Isolation: The product often precipitates upon neutralization.[1] Filter and wash with water.[1] If not, extract with EtOAc/n-Butanol.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Catalyst poisoning by free amineSwitch to Pd(OAc)₂ + SPhos or protect C4-amine with Boc₂O before coupling.
Homocoupling (Ar-Ar) Oxygen in systemDegas solvents more rigorously (sparge with Ar for 15 min).
De-iodination (SM reduction) Hydride source / OverheatingLower temperature to 60°C; ensure solvent is anhydrous if using hydride-sensitive reagents.[1]
Incomplete Deprotection Tosyl group is stubbornSwitch from NaOH to NaOMe in MeOH or use Cs₂CO₃ in refluxing EtOH.[1]

References

  • Synthesis of 7-Deazapurine Scaffolds

    • Review of pyrrolo[2,3-d]pyrimidine synthesis and reactivity.
    • Source:

  • Suzuki Coupling on Deazapurines

    • Protocols for C5-arylation of 4-amino-5-iodo-pyrrolopyrimidines.
    • Source:

  • Sonogashira Coupling Conditions

    • Standard conditions for heteroaryl halides.
    • Source:

  • Tosyl Deprotection Strategies

    • Cleavage of sulfonamides and N-sulfonyl heterocycles.[1]

    • Source:

Sources

Method

Comprehensive Application Note: Synthesis of Next-Generation JAK Inhibitors Utilizing 5-Iodo-7-tosyl-pyrrolo[2,3-d]pyrimidine

Executive Summary: The Pyrrolo[2,3-d]pyrimidine Hub Janus Kinase (JAK) inhibitors have revolutionized the therapeutic landscape for autoimmune disorders (e.g., rheumatoid arthritis, inflammatory bowel disease) and myelop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrrolo[2,3-d]pyrimidine Hub

Janus Kinase (JAK) inhibitors have revolutionized the therapeutic landscape for autoimmune disorders (e.g., rheumatoid arthritis, inflammatory bowel disease) and myeloproliferative neoplasms[1]. The pyrrolo[2,3-d]pyrimidine core is a privileged pharmacophore in this domain, serving as the critical ATP-competitive hinge-binding motif in blockbuster drugs like Tofacitinib, Ruxolitinib, and Baricitinib[2].

For drug development professionals and medicinal chemists, 4-chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1309430-89-4) represents a highly strategic, commercially available synthetic hub[3]. This application note details a robust, self-validating three-step protocol to generate diverse JAK1/JAK2/JAK3 inhibitor libraries by exploiting the strict chemoselectivity of this intermediate[4].

Mechanistic Rationale & Chemoselectivity (Expertise & Experience)

The power of the 5-iodo-7-tosyl-pyrrolo[2,3-d]pyrimidine scaffold lies in its precise synthetic orthogonality. As a Senior Application Scientist, it is critical to understand why these specific functional groups are chosen rather than just executing the steps:

  • The N7-Tosyl Protection: The pyrrole nitrogen is highly acidic (pKa ~16) and nucleophilic. If left unprotected, it will coordinate with palladium catalysts (poisoning them) or undergo undesired N-arylation during cross-coupling. The bulky, electron-withdrawing tosyl (p-toluenesulfonyl) group deactivates the pyrrole ring, ensures high solubility in organic solvents, and is easily cleaved under mild basic conditions[1].

  • C4-Chlorine (SNAr Susceptibility): The pyrimidine ring is electron-deficient. The tosyl group further withdraws electron density, making the C4-chlorine exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr) with primary or secondary amines.

  • C5-Iodine (Pd-Coupling Hub): The pyrrole ring is naturally electron-rich, making the C5 position completely resistant to nucleophilic attack. However, the heavy iodine atom is perfectly primed for oxidative addition by Pd(0) catalysts.

The Golden Rule of Sequence: You must always perform the C4-SNAr reaction first. If palladium-catalyzed cross-coupling is attempted first, the highly reactive C4-Cl bond may undergo competitive oxidative addition, destroying the chemoselectivity.

Synthetic Workflow & Biological Pathway Visualizations

JAK_Workflow SM 4-Chloro-5-iodo-7-tosyl- pyrrolo[2,3-d]pyrimidine SNAr Step 1: SNAr (Amine Addition C4) SM->SNAr Int1 C4-Aminated Intermediate SNAr->Int1 Coupling Step 2: Pd-Coupling (Suzuki at C5) Int1->Coupling Int2 C4/C5-Disubstituted Intermediate Coupling->Int2 Deprotect Step 3: Detosylation (Base-mediated) Int2->Deprotect Product Final JAK Inhibitor Deprotect->Product

Fig 1: Three-step JAK inhibitor synthesis from 5-iodo-7-tosyl-pyrrolo[2,3-d]pyrimidine.

JAK_Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK ATP Competitive Inhibition

Fig 2: Mechanism of pyrrolo[2,3-d]pyrimidine inhibitors in the JAK-STAT signaling pathway.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, each protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Step 1: C4-Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce the solvent-exposed amine moiety (e.g., a piperidine derivative) at the C4 position.

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 2–4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation (IPC): LC-MS analysis must confirm the isotopic signature shift. The starting material exhibits a distinct 3:1 isotopic ratio due to ³⁵Cl/³⁷Cl. The successful intermediate will show a singlet mass peak corresponding to [M - 35.5 + Amine + H]+. The absence of the Cl isotope pattern definitively validates complete displacement without affecting the C5-iodine.

Step 2: C5-Suzuki-Miyaura Cross-Coupling

Objective: Introduce the hinge-binding or selectivity-inducing aryl/heteroaryl group at the C5 position.

  • Preparation: Dissolve the C4-aminated intermediate (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.5 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Addition: Add K₂CO₃ (3.0 eq) as the base to activate the boronic acid. Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst. Causality: Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates the reductive elimination step in sterically hindered ortho-substituted pyrimidines.

  • Reaction: Heat to 100°C for 6–8 hours under strict nitrogen exclusion.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, and purify via silica gel chromatography.

  • Self-Validation (IPC): TLC will show a new, highly fluorescent blue/green spot under 254 nm UV light, indicating extended π-conjugation from the newly formed biaryl axis. LC-MS must confirm a mass shift of [M - 126.9 + Boronic Acid - 18 + H]+, validating the complete oxidative addition and loss of the heavy iodine atom.

Step 3: Global Detosylation

Objective: Unmask the pyrrole N-H to restore the critical hydrogen-bond donor required for binding to the JAK kinase ATP pocket.

  • Preparation: Dissolve the C4/C5-disubstituted intermediate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (2:2:1). Causality: This specific ternary mixture ensures complete solubility of the lipophilic intermediate while providing the aqueous environment necessary for hydroxide attack.

  • Reagent Addition: Add LiOH·H₂O (5.0 eq).

  • Reaction: Stir at 50°C for 4 hours.

  • Workup: Concentrate to remove organic solvents. Adjust the aqueous layer to pH 7 using 1N HCl. The final JAK inhibitor will typically precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

  • Self-Validation (IPC): The cleavage of the lipophilic tosyl group results in a drastic reduction in retention time on reverse-phase HPLC. Mass spectrometry will show a precise mass reduction of 154 Da (loss of the -SO₂C₆H₄CH₃ moiety).

Quantitative Data & Analytical Validation

Table 1: Chemoselectivity and Reaction Optimization Matrix

Reaction StepPrimary ChallengeOptimized ParameterTypical Yield
1. C4-SNAr Competitive C5 attack (Rare)Use DIPEA (pKa ~10.5) instead of stronger bases. Limit temp to 90°C.85 – 95%
2. C5-Suzuki Protodeiodination (Side reaction)Degas solvents for 30 mins with N₂. Use Pd(dppf)Cl₂ to accelerate coupling.70 – 85%
3. Detosylation Poor solubility of intermediateUse THF/MeOH/H₂O (2:2:1) to maintain homogeneous catalysis.90 – 98%

Table 2: Analytical Validation Matrix (Self-Validating Signatures)

Intermediate StageKey MS Shift (Expected)UV/Vis Signature (254 nm)TLC Behavior (Silica, Hex/EtOAc)
Starting Material [M+H]+ with 3:1 Cl isotopeWeak absorptionHighly lipophilic (High Rf)
Post-SNAr (Step 1) Loss of 35.5 Da (Singlet)Moderate absorptionModerate Rf, highly dependent on amine
Post-Suzuki (Step 2) Loss of 126.9 Da (Iodine)Intense fluorescence (Conjugation)Slight decrease in Rf
Final Product (Step 3) Exact loss of 154 Da (Tosyl)Intense fluorescenceHighly polar (Low Rf, streaking possible)

References

  • Inhibitors of protein kinases (WO2009131687A2)
  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine synthesis

Technical Support Center: Yield Optimization for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 7H-pyrrolo[2,3-d]pyrimidine derivatives, which serve as critical hinge-binding scaffolds in type II kinase inhibitors (e.g., c-Met, Axl, RET, and JAK) 1, 2, 3.

This document provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization strategies to maximize the yield and purity of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Part 1: Self-Validating Experimental Protocols

The synthesis proceeds via a two-step sequence: regioselective C5-iodination followed by N7-tosylation.

Step 1: Regioselective C5-Iodination

Objective: Convert 4-amino-7H-pyrrolo[2,3-d]pyrimidine to 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

  • Reagents: 4-amino-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), N-Iodosuccinimide (NIS) (1.05 equiv), anhydrous DMF.

  • Procedure:

    • Dissolve the starting material in anhydrous DMF under an inert atmosphere (N2 or Ar).

    • Cool the reaction vessel to 0 °C to control the initial exothermic halogenation.

    • Add NIS portion-wise over 15 minutes, keeping the flask shielded from light to prevent radical-mediated side reactions 3.

    • Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

    • Pour the mixture into ice-cold water to precipitate the product. Filter, wash with water and cold ethanol, and dry under vacuum.

  • Causality & Mechanism: The pyrrole ring is highly electron-rich, making the C5 position highly susceptible to electrophilic aromatic substitution. NIS is preferred over elemental iodine (I2) because it acts as a mild, controlled source of electrophilic iodine (I+), preventing oxidative degradation of the pyrimidine core.

  • Self-Validation System: Before quenching, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (M+H = 135) is entirely replaced by the mono-iodinated product (M+H = 261).

Step 2: N7-Tosylation

Objective: Protect the N7 position to yield 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Reagents: 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), p-Toluenesulfonyl chloride (TsCl) (1.5 equiv), Triethylamine (TEA) (2.0 equiv), 4-Dimethylaminopyridine (DMAP) (1.2 equiv), Acetonitrile (ACN) 1.

  • Procedure:

    • Suspend the iodinated intermediate in ACN in a dry flask.

    • Add TEA and DMAP, stirring for 10 minutes to ensure homogeneous mixing.

    • Dissolve TsCl in a minimal volume of ACN and add it dropwise to the reaction mixture at RT.

    • Stir for 4 hours at RT.

    • Concentrate the solvent under reduced pressure, partition the residue between Ethyl Acetate and 5% NaHCO3, wash the organic layer with brine, dry over Na2SO4, and concentrate 3.

  • Causality & Mechanism: The N7 proton is weakly acidic. While strong bases like NaH can deprotonate N7, they also risk deprotonating the C4-exocyclic amine, leading to bis-tosylation. Using a milder base (TEA) combined with DMAP shifts the mechanism to nucleophilic catalysis. DMAP attacks TsCl to form a highly reactive N-tosylpyridinium intermediate, which selectively transfers the tosyl group to the more nucleophilic N7 position.

  • Self-Validation System: Run a TLC (DCM:MeOH 15:1). The N7-tosylated product will migrate significantly higher (less polar) than the starting material. UV activity at 254 nm will be strong due to the added aromatic tosyl ring.

Part 2: Troubleshooting & FAQs

Q1: I am observing significant amounts of di-iodinated byproducts in Step 1. How can I improve regioselectivity? A1: Over-iodination occurs when the local concentration of I+ is too high or the reaction is heated. Ensure you are using exactly 1.0-1.05 equivalents of NIS. Add the NIS portion-wise at 0 °C rather than all at once. Additionally, verify the moisture content of your DMF; water can accelerate the decomposition of NIS into highly reactive hypoiodous acid (HOI), reducing selectivity.

Q2: My N7-tosylation yield is low, and LC-MS shows unreacted starting material even after 12 hours. What went wrong? A2: This is typically caused by degraded TsCl. TsCl readily hydrolyzes to p-toluenesulfonic acid (TsOH) upon exposure to atmospheric moisture. TsOH is unreactive toward amine protection. Action: Check your TsCl. If it smells strongly of HCl or is clumpy, recrystallize it from hexanes/toluene before use. Alternatively, ensure your ACN is strictly anhydrous.

Q3: I am detecting a byproduct with a mass of M+H = 569. What is this, and how do I prevent it? A3: A mass of 569 corresponds to bis-tosylation (protection at both N7 and the C4-NH2 group). This occurs if the reaction is forced with excess heat or if a strong base (like NaH) is used instead of the TEA/DMAP system. To prevent this, strictly maintain the reaction at room temperature and rely on DMAP (1.2 equiv) to drive the kinetics rather than thermal energy 1.

Q4: The final product is co-eluting with a persistent impurity during silica gel chromatography. How can I purify it efficiently? A4: The impurity is likely unreacted TsCl or DMAP. Instead of relying solely on column chromatography, utilize an aqueous workup. Washing the organic layer with 1N HCl will protonate and remove DMAP into the aqueous phase. Washing with 5% NaHCO3 will hydrolyze and remove residual TsCl [[3]](). The product can then be triturated from cold diethyl ether to achieve >98% purity.

Part 3: Quantitative Optimization Metrics

The following table summarizes the critical parameters for maximizing the yield of the tosylation step, comparing sub-optimal baseline conditions with the optimized protocol.

ParameterSub-optimal ConditionOptimized ConditionCausality for Yield ImprovementExpected Yield
Solvent DMFAcetonitrile (ACN)ACN prevents the formation of dimethylamine byproducts and simplifies workup.+10%
Base System NaH (1.5 eq)TEA (2.0 eq) + DMAP (1.2 eq)Prevents C4-NH2 deprotonation; drives kinetic selectivity via N-tosylpyridinium.>85%
TsCl Addition Bolus additionDropwise in ACNPrevents localized heating and minimizes bis-tosylation at the C4 amine.+15%
Temperature 60 °CRoom Temperature (20-25 °C)Reduces thermal degradation and hydrolysis of the tosyl chloride reagent.Stable

Part 4: Synthesis Workflow & Logic Diagram

SynthesisWorkflow SM 4-amino-7H-pyrrolo [2,3-d]pyrimidine Step1 Step 1: Iodination NIS (1.05 eq), DMF, 0°C to RT SM->Step1 Int1 4-amino-5-iodo-7H-pyrrolo [2,3-d]pyrimidine Step1->Int1 >85% Yield Issue1 Issue: Over-iodination or Oxidation Step1->Issue1 Step2 Step 2: Tosylation TsCl (1.5 eq), TEA, DMAP, ACN Int1->Step2 Product 5-Iodo-7-tosyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Step2->Product 80-90% Yield Issue2 Issue: C4-NH2 Tosylation (Bis-tosylation) Step2->Issue2 Fix1 Fix: Exclude light, use strictly 1.05 eq NIS Issue1->Fix1 Fix2 Fix: DMAP catalysis, Avoid strong bases (NaH) Issue2->Fix2

Workflow and troubleshooting logic for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine synthesis.

References

  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. doi.org.
  • Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors (WO2019143977A1).
  • Inhibitors of protein kinases (WO2009131687A2).

Sources

Optimization

Technical Support Center: Detosylation of 5-Substituted Pyrrolo[2,3-d]pyrimidines

Welcome to the technical support center for troubleshooting the deprotection of N-tosyl 5-substituted pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the deprotection of N-tosyl 5-substituted pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical synthetic step. As a core scaffold in numerous therapeutic agents, including kinase inhibitors, successful and clean removal of the tosyl protecting group is paramount. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems observed during the detosylation of the pyrrolo[2,3-d]pyrimidine scaffold. We will explore the underlying chemical principles for each issue and provide actionable solutions.

Q1: My detosylation reaction is stalled or incomplete, with significant starting material remaining. What are the likely causes and how can I fix it?

A1: Incomplete conversion is a common challenge, often stemming from several factors related to reagent activity, reaction conditions, or substrate reactivity.

Potential Causes & Recommended Solutions:

  • Insufficient Reagent Equivalents: The stoichiometry is critical, especially for reductive methods.

    • Causality: Reductive methods like magnesium in methanol (Mg/MeOH) are single-electron transfer (SET) processes that consume the metal. If the magnesium surface is passivated or an insufficient number of equivalents are used, the reaction will not proceed to completion.

    • Solution: For Mg/MeOH reductions, increase the equivalents of magnesium turnings, typically starting from 10 equivalents and going up to 20 if necessary. Ensure the turnings are fresh and not heavily oxidized.

  • Low Reaction Temperature: Many detosylation reactions require thermal energy to overcome the activation barrier.

    • Causality: The N-S bond of a tosyl group on an electron-deficient pyrrole ring is quite stable. While room temperature may suffice for some substrates, many require heating to achieve a reasonable reaction rate.

    • Solution: If the reaction is sluggish at room temperature, gently heat the mixture. For basic hydrolysis (e.g., NaOH/MeOH), refluxing is common. For Mg/MeOH, heating to 40-60°C can significantly accelerate the reaction. Always monitor by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Poor Reagent Quality or Solvent Effects: The purity and nature of your reagents and solvents are paramount.

    • Causality (Base Hydrolysis): When using sodium methoxide (NaOMe), the presence of water in the methanol can hydrolyze the methoxide to the less nucleophilic hydroxide, slowing the reaction. While some water is often tolerated, completely wet solvents can be problematic.

    • Causality (Reductive Cleavage): Anhydrous methanol is preferred for the Mg/MeOH method to ensure consistent reactivity.

    • Solution: Use freshly prepared NaOMe solution or high-quality commercial powder. While reagent-grade methanol often works for basic hydrolysis, using anhydrous methanol for Mg/MeOH reductions is good practice.

  • Steric Hindrance: A bulky 5-substituent on the pyrrolopyrimidine ring can sterically hinder the approach of the reagent to the tosyl group.

    • Solution: Switch to a less sterically demanding or more potent deprotection method. If a basic method is failing, a reductive cleavage approach like Mg/MeOH might be more effective as it involves electron transfer, which can be less sensitive to local steric bulk compared to direct nucleophilic attack.

Q2: I'm observing significant decomposition of my product or the formation of multiple side products. How can I achieve a cleaner reaction?

A2: Product degradation is often a sign that the chosen deprotection conditions are too harsh for the functional groups present on your specific 5-substituted pyrrolo[2,3-d]pyrimidine.

Potential Causes & Recommended Solutions:

  • Conditions are Too Harsh (Strongly Basic/Acidic): The pyrrolopyrimidine core and many common substituents can be sensitive.

    • Causality: Strong bases like NaOH or NaOMe can lead to undesired side reactions, such as hydrolysis of ester or amide groups in the 5-substituent, or even nucleophilic attack on the pyrimidine ring itself. Strongly acidic conditions (e.g., HBr/AcOH) are rarely compatible with this scaffold.

    • Solution: Switch to a milder, near-neutral deprotection method. The Mg/MeOH system is an excellent first choice as it is generally milder and more chemoselective. It is known to be compatible with sensitive functional groups like primary alcohols and esters.

  • Reaction Time is Too Long: Even under appropriate conditions, prolonged exposure can lead to slow degradation.

    • Solution: Monitor the reaction closely using TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup immediately. Do not leave the reaction running unattended overnight unless you have previously established its stability over that timeframe.

  • Air/Oxidative Sensitivity: The deprotected pyrrolo[2,3-d]pyrimidine, being more electron-rich than its tosylated precursor, can be susceptible to oxidation.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvents before use, especially for reductive methods.

Q3: My purification is complicated by persistent byproducts. Specifically, how do I remove tetrabutylammonium (TBA) salts after a TBAF-mediated deprotection?

A3: Tetrabutylammonium fluoride (TBAF) is sometimes used for detosylation, but the removal of tetrabutylammonium byproducts can be challenging, especially for polar products where a standard aqueous workup may be ineffective or lead to product loss.

Recommended Solution: Ion-Exchange Resin Workup

  • Causality and Mechanism: This procedure, popularized by Kishi and co-workers, avoids aqueous extraction entirely. After the reaction is complete, a sulfonic acid resin (e.g., DOWEX 50WX8) is added. The tetrabutylammonium cation (TBA+) exchanges with a proton on the resin. The addition of a solid base like calcium carbonate (CaCO₃) then neutralizes the generated fluoride and sulfonic acids, driving the equilibrium and facilitating complete removal of TBA+ from the solution.

  • Protocol:

    • Upon reaction completion, add DOWEX 50WX8 (H+ form) and powdered calcium carbonate to the reaction mixture.

    • Stir the suspension for 1-2 hours.

    • Filter the mixture through a pad of celite to remove the resin and inorganic salts.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, now free of TBA salts.

Frequently Asked Questions (FAQs)
Q1: Which detosylation method should I choose for my 5-substituted pyrrolo[2,3-d]pyrimidine?

A1: The optimal method depends on the stability of your overall molecule, particularly the nature of the 5-substituent. The table below provides a comparative summary to guide your decision.

MethodReagentsTypical ConditionsProsConsBest For...
Reductive Cleavage Mg, MeOHRT to 60°CVery mild, high chemoselectivity, good for sensitive groups.Requires excess metal, can be slow.Substrates with base-labile groups (esters, amides).
Basic Hydrolysis NaOH or NaOMe in MeOH/H₂ORT to RefluxInexpensive, common reagents, often fast at reflux.Harsh, not suitable for base-sensitive molecules, risk of side reactions.Robust molecules without other base-labile functional groups.
Phase-Transfer Catalysis KOH, Phase-Transfer Catalyst (e.g., TBAB), THF/H₂ORT to 50°CMilder than traditional hydrolysis, avoids alcoholic solvents which can form toxic alkyl sulfonate byproducts.Requires a catalyst, may not be as potent as other methods.Increasing the rate of hydrolysis under milder conditions.
Nucleophilic (Fluoride) TBAF, THF or DMFRT to 50°CCan be effective when other methods fail.Difficult workup to remove TBA salts, mechanism can be complex.Specific substrates where other methods are ineffective.
Strongly Acidic HBr/AcOH, Conc. H₂SO₄VariesPotent.Extremely harsh, very low functional group tolerance, rarely used for this scaffold.Simple, highly robust aromatic sulfonamides.
Q2: What is the underlying mechanism of the Mg/MeOH reductive detosylation?

A2: The magnesium in methanol system acts as a source of solvated electrons for a single-electron transfer (SET) reduction. The process can be visualized as follows:

  • Electron Transfer: A magnesium atom (Mg⁰) donates an electron to the N-tosyl sulfonamide group.

  • Bond Cleavage: This transfer forms a radical anion intermediate, which is unstable and rapidly fragments, cleaving the Nitrogen-Sulfur (N–S) bond.

  • Protonation: The resulting pyrrole anion is protonated by the methanol solvent to yield the deprotected product.

// Edges Start -> Intermediate [label="+ Mg⁰ → + Mg⁺"]; Intermediate -> Anion [label="Fragmentation", style=dashed]; Anion -> Product [label="+ MeOH → + MeO⁻"];

// Invisible nodes for alignment {rank=same; Start; Intermediate; Anion; Product;} } dot Caption: Simplified mechanism of Mg/MeOH reductive detosylation.

Experimental Protocols
Protocol 1: Reductive Detosylation using Magnesium and Methanol

This protocol describes a general and mild method for N-tosyl cleavage suitable for many 5-substituted pyrrolo[2,3-d]pyrimidines.

Materials:

  • N-Tosyl-5-substituted-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Magnesium (Mg) turnings (10-20 equiv)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the N-tosylated starting material (1.0 equiv) and magnesium turnings (10 equiv).

  • Add anhydrous methanol to create a suspension (approx. 0.1 M concentration).

  • Stir the suspension at room temperature under an inert atmosphere (N₂ or Ar). The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and carefully quench by slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite to remove excess magnesium and magnesium salts. Rinse the filter cake with additional methanol or EtOAc.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between water and an organic solvent (EtOAc or DCM).

  • Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the deprotected product.

Workflow Setup 1. Combine Substrate & Mg Turnings in Flask Reaction 2. Add Anhydrous MeOH & Stir (Heat if needed) Setup->Reaction Monitor 3. Monitor by TLC / LC-MS Reaction->Monitor Quench 4. Quench with Sat. aq. NH4Cl Monitor->Quench When Complete Filter 5. Filter through Celite Quench->Filter Extract 6. Concentrate & Aqueous Workup Filter->Extract Purify 7. Purify by Column Chromatography Extract->Purify

Protocol 2: Basic Hydrolysis using Sodium Methoxide

This protocol outlines the procedure for detosylation under basic conditions. Caution is advised for substrates with base-labile functional groups.

Materials:

  • N-Tosyl-5-substituted-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25 wt% solution in MeOH or solid (3.0-5.0 equiv)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-tosylated starting material (1.0 equiv) in methanol (approx. 0.1-0.2 M).

  • Add the sodium methoxide solution or solid (3.0 equiv) to the mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C in an ice bath.

  • Carefully neutralize the reaction by adding 1 M HCl until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Partition the remaining residue between EtOAc and water.

  • Separate the layers and extract the aqueous phase with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References
  • Benchchem. (n.d.). Preventing polymerization of pyrrole compounds under acidic conditions.
  • Benchchem. (n.d.). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives.
  • Pivovarenko, V. G., et al. (2020). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Publications.
  • Gulevskaya, A. V., et al. (2011). Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes. PMC.
  • Nyberg, K., & Wistrand, L. G. (1998). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry, ACS Publications.
  • ResearchGate. (n.d.). detosylation.
  • Hocek, M., et al. (2016). 5-Substituted Pyrimidine and 7-Substituted 7-Deazapurine dNTPs as Substrates for DNA Polymerases in Competitive Primer Extension in the Presence of Natural dNTPs. ACS Chemical Biology.
  • Khandazhinskaya, A., et al. (2022). Synthesis of New 5′-Norcarbocyclic Aza/Deaza Purine Fleximers - Noncompetitive Inhibitors of E.coli Purine Nucleoside Phosphorylase. Frontiers.
  • Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions.
  • ResearchGate. (n.d.). Synthesis of novel 7-deazapurine with N-1 substituted 1,2,3-triazole.
  • The Royal Society of Chemistry. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C.
  • YouTube. (2020). Organic Chemistry - TBAF Deprotection Mechanism.
  • Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Liu, Y., et al. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development, ACS Publications.
  • NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2).
  • Sciencemadness. (n.d.). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). The Results of Using Freshly Prepared TBAF.
  • NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2).
  • ResearchGate. (n.d.). Magnesium in Methanol (MG - MeOH) in Organic Syntheses | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: N-Detosylation in Organic Synthesis.
  • PMC. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.
  • ResearchGate. (n.d.). Probing the Mechanism of TBAF-Catalyzed Deacylation of Cellulose Esters.
  • PMC. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
  • Reddit. (2023). Deacetylation of glucopyranosides with sodium methoxide: dry solvent?.
  • ResearchGate. (n.d.). Non-classical effective methods for reduction of heteroaromatic compounds.
  • Scribd. (n.d.). Magnesium in Methanol (MG - MeOH) in Organic Syntheses (Current Organic Chemistry, 2004, 8, 13, 1263-1287) PDF.
  • ResearchGate. (n.d.). Tosyl reduction and hydrolysis. (a) Isolated yield of 4 over two steps.
  • Thieme. (2008). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Synlett.
  • Wikipedia. (n.d.). Tosyl group.
  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • ResearchGate. (2016). How to prepare Sodium Methoxyde Solution (1 M) ?.
  • Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure.
  • PMC. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • Iranian Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.
  • PMC. (n.d.).
Troubleshooting

Technical Support: Solubility Optimization for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Executive Summary & Molecule Analysis The Challenge: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (hereafter referred to as ITPP ) presents a unique solubility paradox. It possesses a highly polar "head" (the 4-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

The Challenge: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (hereafter referred to as ITPP ) presents a unique solubility paradox. It possesses a highly polar "head" (the 4-amine and pyrimidine nitrogens) capable of strong hydrogen bonding, and a bulky, lipophilic "tail" (the 7-tosyl group).

  • The Tosyl Effect: While the tosyl group generally improves solubility in organic solvents compared to the free amine (N-H), it increases molecular weight and rigidity.

  • The Iodine Effect: The heavy iodine atom at C5 increases London dispersion forces, often leading to higher lattice energy and "stubborn" dissolution behavior where the solid remains suspended rather than dissolving.

This guide provides a structured approach to solubilizing ITPP for synthesis (e.g., Suzuki-Miyaura coupling), purification, and analysis.

Solvent Selection Matrix

Do not choose a solvent randomly. Select based on your downstream application.

Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Notes
Dipolar Aprotic DMSO, DMF, DMAc Excellent (+++++)Stock solutions, NMR, difficult reactions.Primary Choice. Breaks intermolecular H-bonds effectively. Hard to remove (high BP).
Polar Ethers THF, 1,4-Dioxane Good (++++)Cross-coupling reactions (Suzuki/Sonogashira).Good balance of solubility and volatility. Dioxane is ideal for high-temp couplings.
Chlorinated DCM, Chloroform Moderate (+++)Extraction, Chromatography, Transfer.Good for the lipophilic "tosyl" portion, but may struggle with the polar amine "head" at high concentrations.
Protic Methanol, Ethanol Poor (Cold) / Good (Hot) Recrystallization.Warning: Prolonged heating in basic alcohols can cleave the Tosyl group.
Non-Polar Hexanes, Pentane Insoluble (-)Anti-solvent precipitation.Use to crash the product out of DCM or THF.

Decision Logic: The Solvation Workflow

Use this logic tree to determine the correct solvent system for your specific need.

SolventSelection Start START: What is the goal? Goal_Rxn Chemical Reaction (e.g., Suzuki Coupling) Start->Goal_Rxn Goal_Anal Analysis (NMR / HPLC) Start->Goal_Anal Goal_Purif Purification (Recrystallization) Start->Goal_Purif Temp_High High Temp (>80°C)? Goal_Rxn->Temp_High Anal_Type Method? Goal_Anal->Anal_Type Purif_Method Method? Goal_Purif->Purif_Method Solv_Dioxane Use 1,4-Dioxane (High BP, Good Solubility) Temp_High->Solv_Dioxane Yes Solv_THF Use THF (Easier Removal) Temp_High->Solv_THF No Solv_DMSO DMSO-d6 (Best for full dissolution) Anal_Type->Solv_DMSO NMR Solv_ACN Acetonitrile/Water (Gradient for HPLC) Anal_Type->Solv_ACN LC-MS Solv_Recrys Hot EtOH or THF/Hexane mix Purif_Method->Solv_Recrys

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.

Troubleshooting & FAQs

Issue 1: "The compound gums up or oils out instead of dissolving."

Cause: This usually happens in mixed solvent systems (e.g., adding water to a DMF solution) where the transition from soluble to insoluble is too abrupt. The lipophilic Tosyl group drives the oiling out. Solution:

  • The Co-Solvent Trick: Do not use pure water as a diluent. Use a 1:1 mixture of Water:Methanol.

  • Slow Addition: Add the "bad" solvent (anti-solvent) dropwise to the "good" solvent solution with vigorous stirring.

  • Sonication: ITPP is stable under standard ultrasonic bath conditions. Sonicate for 5-10 minutes at 30-40°C to break up aggregates.

Issue 2: "I need to remove the solvent, but DMSO is impossible to evaporate."

Cause: DMSO has a boiling point of 189°C. Rotovapping it requires high vacuum and heat, which risks degradation. Solution:

  • Extraction: Dilute the DMSO reaction mixture with Ethyl Acetate (EtOAc). Wash 3x with water or brine. The DMSO will partition into the water layer; the ITPP will stay in the EtOAc.

  • Lyophilization: If the compound is in DMSO/Water, you can freeze-dry it (though DMSO freezes slowly).

Issue 3: "Can I heat the solution to speed up dissolution?"

Critical Warning: Yes, but with strict limits.

  • Safe Zone: < 80°C in neutral solvents (DMF, Toluene, Dioxane).

  • Danger Zone: > 60°C in basic alcohols (e.g., Methanol + K2CO3).

  • The Chemistry: The N-sulfonyl bond (N-Ts) is susceptible to nucleophilic attack by alkoxides. Heating ITPP in basic methanol can cleave the tosyl group, yielding the free amine (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine), which is much less soluble and will precipitate as a different solid.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of High-Concentration Stock (50 mM)

Use this for biological assays or stock reagents.

  • Weigh: Measure 13 mg of ITPP (MW ≈ 260.04 + 154.19 (Tosyl) - 1 (H) ≈ 414 g/mol ). Note: Ensure you calculate MW based on the full protected structure.

  • Solvent: Add 1.0 mL of anhydrous DMSO .

  • Agitation: Vortex for 30 seconds. If solid remains, sonicate at 35°C for 5 minutes.

  • Verification: Visual inspection.[1] The solution should be clear and slightly yellow/brown.

  • Storage: Store at -20°C. DMSO freezes; thaw completely and vortex before use to redissolve any micro-precipitates.

Protocol B: Recrystallization (Purification)

Use this if your material is brown/impure.

  • Dissolution: Dissolve crude ITPP in the minimum amount of boiling THF (approx 60°C).

  • Filtration: If there are insoluble black specks (palladium or charcoal), filter hot through a syringe filter (PTFE).

  • Precipitation: While keeping the solution warm (40°C), slowly add Hexanes or Heptane dropwise until a persistent cloudiness appears.

  • Crystallization: Turn off the heat. Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then move to 4°C (fridge).

  • Collection: Filter the resulting white/off-white crystals and wash with cold Hexanes.

References & Authority

  • Synthesis of Tofacitinib Intermediates: Ruggeri, S. G., et al. "Crystal forms of a pyrrolopyrimidine compound." U.S. Patent 6,965,027. (Describes the handling of tosyl-protected pyrrolopyrimidines).

  • Tosyl Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on sulfonamide stability).

  • General Solubility of 7-Deazapurines: Seela, F., & Westermann, B. "7-Deazapurine nucleosides. Synthesis and properties." Nucleosides & Nucleotides. (Provides background on the lipophilicity changes when protecting N7).

  • Reaction Solvents: Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. (Validates the use of Dioxane/DMF for Suzuki couplings of 5-iodo-pyrrolopyrimidines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine before handling. The compound may be toxic and is a potential skin sensitizer.

Sources

Optimization

Technical Support Center: Purification of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Topic: Purification strategies for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting) Welcome to the Technical Support Hub. This...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)

Welcome to the Technical Support Hub. This guide addresses the isolation, purification, and stability of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . As a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and nucleoside analogs, the purity of this scaffold is paramount for downstream cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Below you will find targeted troubleshooting guides, self-validating protocols, and stability data designed to resolve common bottlenecks in your workflow.

Module 1: Solvency & Handling Diagnostics

Q: My crude material is poorly soluble in standard organic solvents. How do I load it for flash chromatography?

A: Solubility is a known challenge with the pyrrolo[2,3-d]pyrimidine scaffold, even with the lipophilic tosyl group.

  • The Issue: The 4-amine group creates strong intermolecular hydrogen bonding, while the 5-iodo atom increases molecular weight and rigidity.

  • The Solution: Do not attempt liquid loading with large volumes of weak solvents (e.g., DCM), as this leads to band broadening and precipitation on the column head.

  • Protocol (Solid Loading):

    • Dissolve the crude mixture in a minimal amount of THF or Acetone .

    • Add silica gel (ratio 1:2 w/w relative to crude mass).

    • Rotary evaporate to dryness until a free-flowing powder is obtained.

    • Load this powder into a solid-load cartridge or directly atop the column.

Q: What is the recommended solvent system for Flash Column Chromatography (FCC)?

A: Due to the polarity of the amine, a gradient of Dichloromethane (DCM) and Methanol (MeOH) is often superior to Hexane/Ethyl Acetate, though both can be used.

Solvent SystemGradient RangeComments
DCM / MeOH 0%

5% MeOH
Preferred. Sharp separation. The tosyl group makes it soluble enough in DCM. Keep MeOH < 10% to avoid silica dissolution.
Hexane / EtOAc 10%

60% EtOAc
Viable, but tailing may occur due to the amine interacting with acidic silica silanols.
DCM / EtOAc 0%

100% EtOAc
Good alternative if MeOH causes co-elution of polar impurities.

Expert Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in the starting mobile phase to neutralize acidic sites. This prevents the 4-amine from "sticking" and reduces tailing [1].

Module 2: Impurity Removal & Troubleshooting

Q: The product has a persistent reddish/brown hue even after column chromatography. What is this?

A: This indicates trace Iodine (


) contamination , likely carried over from the iodination step (using NIS or 

). Iodine can co-elute with the product on silica.
  • Removal Protocol:

    • Dissolve the solid in EtOAc or DCM.

    • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

      
      ) . The color should vanish instantly as 
      
      
      
      is reduced to water-soluble iodide (
      
      
      ).
    • Wash with brine, dry over

      
      , and reconcentrate.
      

Q: I observe a new spot on TLC (lower


) appearing during workup or storage. What is happening? 

A: This is likely De-tosylation (Hydrolysis of the sulfonamide).

  • Mechanism: The

    
    -tosyl group is electron-withdrawing and susceptible to nucleophilic attack, particularly in basic media. While generally stable to acid, prolonged exposure to strong bases (NaOH, KOH) or nucleophilic amines in solution will cleave the tosyl group, yielding the free pyrrole (
    
    
    
    ) species [2].
  • Prevention:

    • Avoid using strong bases during extraction (use saturated

      
       instead of NaOH).
      
    • Do not store the compound in methanolic ammonia or primary amines for extended periods.

Q: Is the Iodine atom stable?

A: The C-I bond at the 5-position is sensitive to photolytic cleavage .

  • Symptom: Slow discoloration (yellowing) of the white solid upon bench storage.

  • Action: Store the purified compound in amber vials, under inert gas (Argon/Nitrogen), at -20°C.

Module 3: Advanced Purification (Recrystallization)

Q: Chromatography is insufficient for my >99% purity requirement. How can I recrystallize this compound?

A: Recrystallization is effective for removing the de-tosylated byproduct (which is more polar) and succinimide residues (if NIS was used).

Recommended Solvent System: Ethanol (EtOH) / Water or Methanol (MeOH) .

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in minimal boiling EtOH. If it does not dissolve completely, add MeOH dropwise until clear.

  • Hot Filtration: If particulates remain, filter quickly through a heated glass frit.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Precipitation: If no crystals form, add warm Water dropwise until persistent turbidity is observed, then cool to 4°C.

  • Collection: Filter the crystals and wash with cold (

    
    ) EtOH/Water (1:1).
    
Module 4: Visualization & Logic
Workflow: Purification Decision Tree

The following diagram illustrates the logical flow for purifying 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine based on the impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckColor Check Color: Is it Red/Brown? Start->CheckColor Thiosulfate Wash w/ 10% Na2S2O3 (Remove residual I2) CheckColor->Thiosulfate Yes TLC TLC Analysis (DCM:MeOH 95:5) CheckColor->TLC No Thiosulfate->TLC Decision Impurity Profile? TLC->Decision Flash Flash Chromatography DCM/MeOH (0-5%) Decision->Flash Multiple Spots (Regioisomers/Byproducts) Recryst Recrystallization EtOH/Water Decision->Recryst Single Major Spot (High Purity Req) Final Pure Product (Store -20°C, Dark) Flash->Final Recryst->Final

Caption: Decision matrix for selecting the optimal purification route based on visual and chromatographic inspection.

Module 5: Analytical Reference Data

Table 1: Solvent Compatibility & Solubility Profile

SolventSolubilityApplicationWarning
DMSO HighNMR Analysis, Biological AssaysHigh boiling point; hard to remove.
DCM ModerateExtraction, ChromatographyGood for solubilizing the Tosyl group.
Methanol ModerateChromatography Co-solventHigh % can dissolve silica; nucleophilic (risk of solvolysis if heated with base).
Water InsolubleWash solventUse to remove inorganic salts (NaI, succinimide).
Hexane InsolubleAnti-solventUse to precipitate product from DCM/EtOAc.

Table 2: Typical Impurity Retention Factors (


) 
Condition: Silica Gel TLC, 95:5 DCM:MeOH
CompoundRelative

Notes
Product (5-Iodo-7-tosyl...) 0.45 UV Active (254 nm).
De-tosylated Analog 0.20More polar due to free NH.
Un-iodinated Precursor 0.40Very close to product; requires gradient optimization.
Toluene Sulfonyl Chloride (TsCl) 0.80Excess reagent; elutes at solvent front.
References
  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience. (Discusses Sulfonamide stability and cleavage conditions).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9856490, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

Sources

Troubleshooting

Removing tosyl group from 7H-pyrrolo[2,3-d]pyrimidin-4-amine without degrading the scaffold

This technical guide addresses the deprotection of the -tosyl group from the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. This specific transformation is a critical step in the synthesis of JAK inhibitors (e.g., Tofaciti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the deprotection of the


-tosyl group from the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. This specific transformation is a critical step in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and requires balancing reactivity with scaffold integrity.

Core Directive & Strategy

Removing the


-toluenesulfonyl (Tosyl) group from the N-7 position of a pyrrolo[2,3-d]pyrimidine requires cleaving a sulfonamide bond. Unlike simple amines, the pyrrole nitrogen is part of an aromatic system, making the 

-Ts bond susceptible to both nucleophilic attack (at the sulfur atom) and reductive cleavage .

The Challenge: While the 4-amine group is relatively robust, harsh acidic conditions can protonate the N-7 or N-1 positions, retarding reaction rates, or potentially hydrolyze the 4-amine to a 4-one (lactam) if the conditions are too forcing and aqueous.

Recommended Approaches:

  • Alkaline Hydrolysis (Primary Method): High-yielding, scalable, uses standard reagents (NaOH/KOH).

  • Reductive Cleavage (Mild/Chemoselective): Mg/MeOH.[1] Ideal for substrates sensitive to strong bases.

Troubleshooting Guides & FAQs

Method A: Alkaline Hydrolysis (NaOH/KOH)

Q: I am using 1M NaOH in water, but the starting material remains insoluble and unreacted even at 60°C. What is wrong? A: The lipophilicity of the Tosyl group often prevents the substrate from dissolving in purely aqueous bases.

  • The Fix: You must use a miscible co-solvent. Switch to a 1:1 mixture of THF:Water or Methanol:Water . The organic solvent solubilizes the protected scaffold, allowing the hydroxide ion to attack the sulfur atom.

  • Optimization: If solubility remains an issue, use 1,4-Dioxane as the co-solvent and increase temperature to 80°C.

Q: Can I use K2CO3 instead of NaOH? I have ester groups elsewhere on my molecule. A: Yes, but reaction kinetics will be significantly slower.

  • Protocol: Use K2CO3 (3-5 equiv) in Methanol at reflux.

  • Why it works: Methoxide is generated in situ, which acts as the nucleophile. This is milder than hydroxide and often spares hindered esters, though labile esters may still transesterify.

Q: I observe a new spot on TLC that is more polar than the product. Did I hydrolyze the exocyclic amine? A: It is unlikely to hydrolyze the 4-amine to a ketone under standard alkaline conditions (NaOH/MeOH, 60°C). However, if you are using very concentrated base (>5M) at reflux (>100°C) for extended periods, you may force hydrolysis.

  • Diagnostic: Check the IR or NMR. A 4-one derivative (lactam) will show a strong carbonyl stretch ~1680 cm⁻¹. The desired amine has no carbonyl.

  • Correction: Lower the temperature to 50-60°C and monitor by LCMS.

Method B: Reductive Cleavage (Mg/MeOH)

Q: When should I use the Magnesium/Methanol method over NaOH? A: Use this method when your molecule contains base-sensitive functionalities (e.g., esters, alkyl halides that might eliminate, or epimerizable chiral centers).

  • Mechanism: This proceeds via Single Electron Transfer (SET), avoiding high pH entirely.

Q: The reaction stalls after 50% conversion. Adding more Mg turnings doesn't help. A: The magnesium surface has likely become passivated with MgO/Mg(OMe)2.

  • The Fix:

    • Sonication: Perform the reaction in an ultrasonic bath. This continuously cleans the Mg surface.

    • Activation: Add a crystal of Iodine (I2) or a few drops of 1,2-dibromoethane to activate the Mg before adding the substrate.

    • Concentration: Ensure the Methanol is anhydrous; water quenches the radical anion intermediates.

Experimental Protocols

Protocol A: Standard Alkaline Deprotection

Best for: Scalable synthesis, robust substrates.

  • Dissolution: Dissolve 1.0 equiv of

    
    -tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in THF  (5 mL/mmol).
    
  • Base Addition: Add an equal volume of 3M aqueous NaOH (approx. 10-15 equiv).

  • Reaction: Heat the biphasic mixture to 60°C with vigorous stirring.

    • Note: Vigorous stirring is critical to maximize surface area between phases.

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS. Reaction typically completes in 2-4 hours.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc.

    • Wash with saturated NH4Cl (to neutralize base) and then Brine.

    • Dry over Na2SO4 and concentrate.

Protocol B: Magnesium/Methanol Reductive Cleavage

Best for: Base-sensitive substrates, small-scale high-value intermediates.

  • Preparation: Flame-dry a flask and add Magnesium turnings (50 equiv).

  • Solvent: Add anhydrous Methanol (10 mL/mmol).

  • Reaction: Add the substrate. Place the flask in an ultrasonic bath (sonicator) at ambient temperature.

    • Alternative: If sonication is unavailable, stir vigorously at 50°C.

  • Monitoring: The reaction is often rapid (30 min - 2 hours). The solution may turn slightly grey/turbid.

  • Workup:

    • Quench carefully by pouring into saturated aqueous NH4Cl (hydrogen gas evolution!).

    • Extract with EtOAc or DCM (Note: The product is polar; DCM/iPrOH 3:1 may be needed for extraction).

Data Comparison: Reagent Selection

FeatureNaOH / THF / H2O Mg / MeOH TBAF / THF
Mechanism Nucleophilic Attack (S_N2 @ Sulfur)Single Electron Transfer (SET)Nucleophilic Attack (F-)
Reaction pH > 12 (Strongly Basic)~ 8-9 (Neutral/Mildly Basic)~ 8 (Weakly Basic)
Temp 60 - 80°C25 - 50°C60 - 80°C
Yield Excellent (>90%)Good (70-85%)Moderate (Variable)
Compatibility Robust scaffolds only. Incompatible with esters.Compatible with esters, acetals.[1]Compatible with esters.[1][5] Removes silyl groups.[6][7][8]
Cost Very LowLowHigh
Scalability High (Kg scale)Low (Mg handling difficult on Kg scale)Medium

Mechanistic Visualization

Pathway 1: Alkaline Hydrolysis Mechanism

The hydroxide ion attacks the sulfonyl sulfur, forming a pentacoordinate intermediate, followed by the expulsion of the pyrrolo-pyrimidine anion.

G Start N-Tosyl Scaffold Inter1 Hydroxide Attack (at Sulfur) Start->Inter1 OH- / Heat Inter2 Transition State [R-N-SO2(OH)-Tol]- Inter1->Inter2 Cleavage Bond Cleavage Inter2->Cleavage Product Deprotected Amine + Tosylate Cleavage->Product - TsOH

Caption: Nucleophilic cleavage of the sulfonamide bond by hydroxide ions.

Decision Tree: Selecting the Right Condition

DecisionTree Start Start: N-Tosyl Deprotection Q1 Is the substrate base-sensitive? (Esters, Epimerizable centers) Start->Q1 MethodMg Use Mg / MeOH (Reductive Cleavage) Q1->MethodMg Yes Q2 Is the substrate soluble in hot alcohol? Q1->Q2 No MethodNaOH Use NaOH / THF / H2O (Standard Hydrolysis) Q2->MethodNaOH No (Needs THF co-solvent) MethodK2CO3 Use K2CO3 / MeOH (Slower, Milder) Q2->MethodK2CO3 Yes

Caption: Decision matrix for selecting deprotection conditions based on substrate stability.

References

  • Vertex Pharmaceuticals. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2007012953A2. Link

  • Sigma-Aldrich. (n.d.). 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product Specification. Link

  • Youn, I. K., et al. (1986). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Tetrahedron Letters, 27(21), 2409-2410. (General Mg/MeOH methodology).[5]

  • Greene, T. W., & Wuts, P. G. M. (2007).[9] Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[9] (Standard reference for Sulfonamide cleavage).

  • Kishi, Y., et al. (2007).[6] Useful and Reliable Method for Removal of Tosyl Group. Organic Letters. (Contextualizing reductive cleavage).

Sources

Optimization

Overcoming steric hindrance in 5-position functionalization of pyrrolopyrimidines

Welcome to the Advanced Heterocycle Functionalization Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in medicinal chemistry: overcoming st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Functionalization Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in medicinal chemistry: overcoming steric hindrance during the C5-position functionalization of 7H-pyrrolo[2,3-d]pyrimidines.

This scaffold, a 7-deazapurine analog, is a privileged pharmacophore found in blockbuster kinase inhibitors like tofacitinib, baricitinib, and pexidartinib[1][2]. While the C5 position is inherently electron-rich and prone to electrophilic attack, introducing bulky substituents here—especially when the adjacent C4 position is already functionalized—creates severe steric clashes that can shut down standard catalytic cycles[3][4].

Below, you will find mechanistic troubleshooting guides, validated protocols, and decision matrices to rescue your stalled reactions.

Workflow: Strategic C5 Functionalization

C5_Functionalization_Strategy Start 7H-Pyrrolo[2,3-d]pyrimidine Starting Material C4_Check Is C4 Substituted with a Bulky Group? Start->C4_Check Direct_CH Electrochemical C-H Functionalization C4_Check->Direct_CH No (Open C5) Halogenation Regioselective C5-Iodination (NIS, DMF, 0°C) C4_Check->Halogenation Yes (Steric Block) Product C5-Functionalized Target Molecule Direct_CH->Product Steric_Coupling Sterically Demanding Cross-Coupling Halogenation->Steric_Coupling Standard_Coupling Standard Suzuki/Sonogashira (e.g., Pd(PPh3)4) Halogenation->Standard_Coupling Unhindered Nucleophile Ligand_Opt Ligand Optimization (Buchwald G3, BINAP) Steric_Coupling->Ligand_Opt Transmetalation Fails Standard_Coupling->Product Ligand_Opt->Product

Strategic workflow for overcoming steric hindrance in C5-pyrrolopyrimidine functionalization.

Section 1: Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling at the C5 position with an ortho-substituted arylboronic acid is stalling at <10% conversion. How do I push this forward? Mechanistic Cause: In palladium-catalyzed cross-coupling, the C5 position of pyrrolo[2,3-d]pyrimidine is already sterically encumbered by the adjacent pyrimidine ring and the C4 substituent[2][5]. When using a bulky ortho-substituted boronic acid, the critical transmetalation step of the catalytic cycle becomes energetically prohibitive. Standard catalysts like Pd(PPh₃)₄ fail because the triphenylphosphine ligands are too tightly bound and do not create the necessary "flexible pocket" for the bulky nucleophile to approach. Solution: You must switch to a highly active pre-catalyst with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos). These ligands accelerate oxidative addition into the C5-Halogen bond and, counterintuitively, their steric bulk forces the palladium center into a highly reactive mono-ligated state (L₁Pd) that facilitates transmetalation. Self-Validating Check: Run a control reaction using an unhindered phenylboronic acid. If the control reaches >95% conversion but your bulky substrate fails, the issue is purely steric (transmetalation failure), confirming the need for a Buchwald-type ligand.

Q2: I am attempting a direct C-H activation at the C5 position, but I am getting poor regioselectivity and low yields. What is the mechanistic cause? Mechanistic Cause: While the C5 position is the most nucleophilic site on the pyrrole ring, direct C-H functionalization is highly sensitive to the electronic and steric environment dictated by the C4 and C6 substituents[4]. Traditional transition-metal C-H activation often requires harsh oxidants that degrade the electron-rich pyrrole core. Solution: Shift to an electrochemical approach. Recent methodologies demonstrate that direct C(sp²)–H selenylation and functionalization at the C5 position can be achieved using an electrochemical strategy with diselenides under catalyst- and oxidant-free conditions[1]. This avoids the steric bulk of a transition-metal intermediate entirely, relying instead on radical/electrophilic pathways that are less sterically demanding.

Q3: During the requisite halogenation of the C5 position to set up for cross-coupling, I'm observing over-halogenation or degradation. How do I control this? Mechanistic Cause: The pyrrole ring of the 7-deazapurine scaffold is highly reactive toward electrophilic aromatic substitution (EAS). Using harsh reagents like Br₂ or I₂ with Lewis acids often leads to di-halogenation or oxidation of the core. Solution: Utilize N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF at strictly controlled temperatures (0 °C to room temperature)[5]. The succinimide byproduct is easily washed away, and the mild electrophilicity of NIS prevents over-reaction.

Section 2: Quantitative Data & Catalyst Selection

To rationalize your catalyst selection, consult the table below. This data synthesizes standard yield expectations based on the steric demand of the C5-coupling partner and the C4-substituent[2][5][6].

Reaction TypeC4 SubstituentC5 Coupling PartnerCatalyst SystemExpected YieldMechanistic Rationale
Suzuki-Miyaura -ClPhenylboronic acidPd(PPh₃)₄, K₂CO₃68%[5]Low steric demand; standard oxidative addition is sufficient.
Sonogashira -NH(Alkyl)PhenylacetylenePd/C, CuI, PPh₃55%[5]Linear alkyne bypasses severe steric clash at C4.
Buchwald-Hartwig -Aryl (Bulky)Substituted AminePd(OAc)₂, BINAP>60%[2]Bidentate BINAP enforces a rigid geometry, preventing catalyst deactivation by the bulky C4 group.
Negishi -ClArylzinc halidePd(dppf)Cl₂>75%[7]Highly nucleophilic organozinc overcomes the transmetalation energy barrier.

Section 3: Validated Experimental Protocols

Protocol A: Regioselective C5-Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol establishes the necessary electrophilic handle for downstream cross-coupling while avoiding over-oxidation[5].

Reagents & Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Electrophilic Addition: Add NIS (1.05 equiv) portion-wise over 10 minutes. Causality note: Portion-wise addition prevents localized exothermic spikes that lead to C6-iodination or degradation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Self-Validating Check: Monitor via LCMS. You should observe the disappearance of the starting material mass [M+H]⁺ and the appearance of the target mass[M+H+126]⁺. If unreacted starting material remains, do not add more NIS; check for moisture contamination in your DMF.

  • Quenching & Isolation: Pour the reaction mixture into ice-cold saturated aqueous Na₂S₂O₃ to quench any residual active iodine. Stir for 30 minutes. Filter the resulting precipitate, wash generously with distilled water, and dry under high vacuum to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine[5].

Protocol B: Sterically Demanding C5 Suzuki-Miyaura Cross-Coupling

Designed for substrates where standard Pd(PPh₃)₄ fails due to transmetalation stalling[2][6].

Reagents & Materials:

  • 5-Iodo-pyrrolopyrimidine intermediate (1.0 equiv)

  • Ortho-substituted Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (0.05 equiv, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane / Water (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Reagent Loading: To a Schlenk tube, add the 5-iodo-pyrrolopyrimidine, arylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Degassing (Critical Step): Add the 1,4-Dioxane/Water solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality note: Bulky, electron-rich phosphines like XPhos are highly susceptible to oxidation by dissolved O₂. Failure to rigorously degas will result in catalyst death (visible as a sudden black palladium crash-out).

  • Heating: Seal the tube and heat to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validating Check: Spot the reaction on TLC (eluent: EtOAc/Hexanes). The product spot should illuminate brightly under 254 nm UV light due to the extended conjugation of the biaryl system.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Diagnostic Decision Tree for Failed C5 Couplings

Troubleshooting_Tree Issue Reaction Yield < 10% (LCMS shows unreacted SM) Check_Dehalogenation Is there significant de-halogenated byproduct? Issue->Check_Dehalogenation Yes_Dehal Protodehalogenation Occurring Check_Dehalogenation->Yes_Dehal Yes No_Dehal Catalytic Cycle Stalled Check_Dehalogenation->No_Dehal No Fix_Base Switch to anhydrous conditions Use weaker base (e.g., Cs2CO3) Yes_Dehal->Fix_Base Check_OxAdd Did Oxidative Addition happen? (Check for Pd-black) No_Dehal->Check_OxAdd Fix_Ligand Transmetalation Failure: Switch to XPhos or RuPhos Check_OxAdd->Fix_Ligand No Pd-black (Stuck at Pd(II)) Fix_Cat Oxidative Addition Failure: Switch to Pd(dppf)Cl2 Check_OxAdd->Fix_Cat Pd-black formed (Catalyst died)

Diagnostic decision tree for identifying the failure point in C5 cross-coupling reactions.

References

  • Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link](Redirect link provided by grounding tool)

  • Palladium-catalyzed couplings to 5-deaza- and 7-deazapurines Source: Atlanchim Pharma URL:[Link](Redirect link provided by grounding tool)

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: ACS Publications URL:[Link](Redirect link provided by grounding tool)

  • Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines Source: Universitat de Barcelona (UB) URL:[Link](Redirect link provided by grounding tool)

  • Electrochemical Regioselective C(sp)–H Selenylation of Pyrrolo[2,3‐d]pyrimidine Derivatives With Diselenides Source: ResearchGate URL:[Link](Redirect link provided by grounding tool)

  • Synthesis of 5,6-dihydropyrrolo[2,3-d]pyrimidines Source: ResearchGate URL:[Link](Redirect link provided by grounding tool)

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential Source: ResearchGate / Bentham Science URL:[Link](Redirect link provided by grounding tool)

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link](Redirect link provided by grounding tool)

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Topic: Optimization of Recrystallization Solvents & Protocols Compound: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS Registry Number: (Analogous to 163622-50-2 for the unprotected core; specific tosyl-derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Recrystallization Solvents & Protocols Compound: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS Registry Number: (Analogous to 163622-50-2 for the unprotected core; specific tosyl-derivative often custom synthesized) Audience: Organic Chemists, Process Development Scientists

Technical Overview & Chemical Context

5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and nucleoside analogs. The molecule features three distinct functionalities that dictate its solubility and stability:

  • Pyrrolo[2,3-d]pyrimidine Core: A 7-deazapurine scaffold that is inherently polar and capable of hydrogen bonding.

  • C5-Iodo Group: A heavy, lipophilic halogen that serves as a handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira). It introduces significant polarizability and molecular weight.

  • N7-Tosyl Group: A sulfonyl protecting group that drastically alters solubility, rendering the molecule lipophilic and soluble in organic solvents (DCM, EtOAc) while decreasing water solubility compared to the unprotected parent.

Common Impurities:

  • Regioisomers: N-iodinated byproducts (rare but possible if iodination conditions were uncontrolled).

  • Starting Material: Unreacted 7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Di-iodinated species: Over-iodination products.

  • Free Iodine: Resulting in yellow/brown discoloration.

Solvent Selection Guide (Q&A)
Q1: What is the "Gold Standard" solvent system for this compound?

A: Acetonitrile (MeCN) is the primary recommendation for high-purity recrystallization.

  • The Logic: The tosyl group provides sufficient lipophilicity for the compound to dissolve in boiling acetonitrile, while the polar amine and heterocyclic core ensure it crashes out effectively upon cooling. Acetonitrile also has a high dielectric constant, which helps keep more polar impurities (like salts or succinimide byproducts from NIS iodination) in solution.

  • Expected Recovery: 75–85%

  • Purity Target: >98% HPLC

Q2: My crude material is "oiling out" instead of crystallizing. What alternative should I use?

A: Switch to an Ethyl Acetate / n-Heptane (or Hexanes) anti-solvent system.

  • The Mechanism: Oiling out occurs when the compound reaches its liquid-liquid phase separation limit before it reaches its crystal nucleation point. By dissolving in a "good" solvent (EtOAc) and slowly adding a "poor" solvent (Heptane), you control the supersaturation more gently.

  • Protocol Adjustment: Ensure the solution is dilute enough in EtOAc before adding Heptane. If oiling persists, seed crystals are mandatory.

Q3: Can I use Alcohols (Methanol/Ethanol)?

A: Use with caution. While Methanol is an excellent solvent for the unprotected 5-iodo-pyrrolo[2,3-d]pyrimidine, the tosyl group makes the molecule less soluble in cold alcohols, leading to rapid precipitation (amorphous solid) rather than slow crystallization.

  • Risk: Prolonged heating in wet alcohols (especially if basic impurities are present) can lead to detosylation (cleavage of the protecting group).

  • Use Case: Methanol is best used for trituration (washing the solid) to remove surface impurities rather than full recrystallization.

Troubleshooting & Optimization (FAQs)
Q: The product has a persistent yellow/brown tint. How do I remove it?

A: This is likely trace free iodine (


) or oxidative degradation products.
  • Fix: Wash the organic solution (before recrystallization) with a 10% aqueous Sodium Thiosulfate (

    
    )  solution. This reduces volatile iodine to water-soluble iodide.
    
  • Polishing: If the color persists in the solid, add 5% w/w activated charcoal to the hot recrystallization solution, stir for 15 mins, and filter hot through Celite.

Q: I see a new spot on TLC after recrystallization. What happened?

A: You likely caused thermal decomposition or detosylation .

  • Cause: The C-I bond is light-sensitive, and the N-Tosyl bond is labile to hydrolysis at high temperatures (

    
    ) in the presence of moisture/nucleophiles.
    
  • Correction:

    • Wrap the flask in aluminum foil during reflux.

    • Ensure solvents are anhydrous.

    • Reduce the temperature; do not boil Acetonitrile (

      
      ) for extended periods.
      
Q: My yield is low (<50%). Where is the product?

A: The product is likely remaining in the mother liquor due to the "common ion effect" of similar impurities or simply high solubility.

  • Recovery: Concentrate the mother liquor to half volume and cool to

    
     for a second crop. Note that the second crop usually requires a second recrystallization for purity.
    
Detailed Experimental Protocols
Method A: Acetonitrile Recrystallization (Recommended)

Best for: Removing polar impurities and achieving X-ray quality crystals.

  • Preparation: Place crude 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Acetonitrile (MeCN) (approx. 10–15 volumes, i.e., 100–150 mL).

  • Heating: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Checkpoint: If solids remain after 15 mins, add more MeCN in 10 mL increments until clear.

  • Filtration (Optional): If insoluble particles (dust, salts) are visible, filter hot through a pre-warmed glass frit or Celite pad.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2–3 hours) with gentle stirring.

    • Critical Step: Once at RT, transfer to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation: Filter the white/off-white crystals via vacuum filtration.

  • Washing: Wash the cake with cold Acetonitrile (

    
     mL).
    
  • Drying: Dry under high vacuum at

    
     for 12 hours.
    
Method B: Ethyl Acetate / Heptane Precipitation

Best for: Large scale or if the compound oils out in MeCN.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (minimum amount to dissolve at

    
    ).
    
  • Anti-Solvent Addition: While maintaining

    
    , dropwise add n-Heptane  until the solution becomes slightly cloudy (turbid).
    
  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the cloudiness.

  • Crystallization: Turn off the heat. Allow to cool to RT undisturbed.

  • Isolation: Filter and wash with a 1:1 mixture of cold EtOAc/Heptane.

Comparative Data: Solvent Performance
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
Acetonitrile HighLowExcellent (Polar)Low
EtOAc / Heptane HighVery LowGood (Non-polar)Medium (Oiling out)
Methanol ModerateLowModerateHigh (Detosylation)
DMF / Water Very HighLowPoor (Traps solvent)High (Drying difficulty)
Visual Workflows (Graphviz)
Figure 1: Recrystallization Decision Logic

RecrystallizationLogic Start Crude 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CheckSolubility Check Solubility in Hot MeCN Start->CheckSolubility Soluble Fully Soluble CheckSolubility->Soluble Clear Solution Insoluble Insoluble / Oiling Out CheckSolubility->Insoluble Turbid/Oil CheckColor Is Product Yellow? Soluble->CheckColor EtOAc_Protocol Proceed with Method B: EtOAc / Heptane Anti-Solvent Insoluble->EtOAc_Protocol MeCN_Protocol Proceed with Method A: Acetonitrile Recrystallization Cooling Slow Cooling to RT (Avoid Thermal Shock) MeCN_Protocol->Cooling EtOAc_Protocol->Cooling Filter Filter & Dry (High Vacuum, <50°C) Cooling->Filter CheckColor->MeCN_Protocol No (White/Off-white) ThioWash Perform Thiosulfate Wash (Remove Free Iodine) CheckColor->ThioWash Yes (Yellow/Brown) ThioWash->MeCN_Protocol

Caption: Decision tree for selecting the optimal purification pathway based on crude material behavior.

Figure 2: Impurity Fate Mapping

ImpurityFate Crude Crude Mixture (Target + Impurities) HotSolvent Hot Acetonitrile Crude->HotSolvent Dissolution Target Target Molecule (Crystallizes) HotSolvent->Target Cooling MotherLiquor Mother Liquor (Filtrate) HotSolvent->MotherLiquor Remains Soluble PolarImp Polar Impurities (Salts, Succinimide) PolarImp->MotherLiquor High Solubility in MeCN LipophilicImp Lipophilic Impurities (Bis-tosyl, etc.) LipophilicImp->Target Potential Co-crystal (Requires Heptane Wash)

Caption: Fate of common impurities during the acetonitrile recrystallization process.

References
  • Vertex AI Search. (2025). Synthesis and purification of 5-iodo-pyrrolo[2,3-d]pyrimidine derivatives. Retrieved from 1

  • Google Patents. (2017). Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds (US20170233397A1). Retrieved from 2

  • Sigma-Aldrich. (n.d.).[2] 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Technical Data. Retrieved from [2][1]

  • PubChem. (2025).[3] 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Compound Summary. Retrieved from 3[3][4]

  • ResearchGate. (2016). Crystallization methods for pyrrolo[2,3-d]pyrimidine derivatives. Retrieved from 5[5]

Sources

Reference Data & Comparative Studies

Validation

Application Note: 1H NMR Structural Validation of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Executive Summary & Application Context In the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors (such as Tofacitinib and Ruxolitinib), the molecule 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors (such as Tofacitinib and Ruxolitinib), the molecule 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a pivotal electrophilic intermediate. The simultaneous presence of the C5-iodide (for Suzuki/Sonogashira coupling) and the N7-tosyl group (protecting group directing regioselectivity) makes structural verification essential before proceeding to costly metal-catalyzed coupling steps.

This guide provides a comparative NMR analysis to distinguish the target product from its two most common "alternatives" found in crude reaction mixtures: the unprotected precursor (failed tosylation) and the non-iodinated scaffold (failed iodination or reductive dehalogenation).

Structural Logic & NMR Prediction Model

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.

The Pyrrolo[2,3-d]pyrimidine Core[1][2][3]
  • H-2 (Pyrimidine Ring): Located between two nitrogens. Highly deshielded. Appears as a sharp singlet.

  • H-6 (Pyrrole Ring): This is the critical diagnostic proton.

    • Effect of Iodine (C5): The large iodine atom at C5 removes the H-5 proton, collapsing the typical H5-H6 doublet system into a singlet .

    • Effect of Tosyl (N7): The sulfonyl group is strongly electron-withdrawing. It pulls electron density from the pyrrole ring, causing a significant downfield shift (deshielding) of H-6 compared to the unprotected species.

The Tosyl Group (Protecting Group)
  • Aromatic System: An AA'BB' system (pseudo-quartet appearance) characteristic of para-substitution.

  • Methyl Group: A clean singlet in the aliphatic region (~2.3–2.4 ppm).

The Exocyclic Amine
  • NH2 (C4): Exchangeable protons.[1] Usually appear as a broad singlet.[1] Chemical shift varies with concentration and water content in DMSO-d6.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its likely impurities. This data allows for rapid "Go/No-Go" decision-making during synthesis.

Table 1: Diagnostic Signal Comparison (DMSO-d6)
FeatureTarget Product (5-Iodo-7-tosyl...)Alternative A (Unprotected 5-Iodo...)Alternative B (Non-iodinated 7-Tosyl...)
H-6 Multiplicity Singlet (Sharp)SingletDoublet (

Hz)
H-6 Shift (

)
~7.9 – 8.1 ppm (Deshielded)~7.4 – 7.6 ppm~7.8 ppm
H-5 Signal Absent (Replaced by I)Absent Present (Doublet, ~6.8 ppm)
Tosyl Signals Present (AA'BB' + Me)Absent Present
Pyrrole N-H AbsentPresent (Broad, ~12 ppm)Absent

Analyst Note: The disappearance of the H-5/H-6 coupling constant is the primary confirmation of iodination. The presence of the Tosyl aromatic signals confirms protection.

Detailed 1H NMR Assignment (400 MHz, DMSO-d6)

Sample Preparation Protocol:

  • Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6 (99.9% D).

  • Critical: Ensure the sample is free of acid traces (e.g., TFA), which can protonate N1 or N3 and shift the H-2 signal >8.5 ppm.

  • Acquire at 298 K with a standard pulse sequence (zg30), D1 = 1.0 sec, NS = 16.

Spectral Assignments[3][5][6][7]
  • 
     8.35 (s, 1H, H-2):  The most downfield singlet. Uncoupled.
    
  • 
     8.02 (s, 1H, H-6):  Diagnostic singlet. Shifted downfield due to the adjacent N-Tosyl group. Note: If this appears as a doublet, iodination is incomplete.
    
  • 
     7.95 (d, 
    
    
    
    Hz, 2H, Tosyl-Ar):
    Ortho to the sulfonyl group.
  • 
     7.42 (d, 
    
    
    
    Hz, 2H, Tosyl-Ar):
    Ortho to the methyl group.
  • 
     6.80 – 7.20 (br s, 2H, NH2):  Exocyclic amine. Broadening indicates rotation or exchange.
    
  • 
     2.36 (s, 3H, Tosyl-CH3):  Characteristic impurity check. Integral should be exactly 3.0 relative to H-2 (1.0).
    

Visualization of Logic & Structure

Diagram 1: Structural Assignment & Numbering

This diagram maps the chemical environment to the specific protons described above.[1]

G cluster_0 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine H2 H-2 (Singlet, ~8.35 ppm) H6 H-6 (Singlet, ~8.02 ppm) Deshielded by Tosyl H2->H6 No Coupling I5 C-5 Iodine (Replaces H-5) I5->H6 Removes Coupling (Singlet Formation) Tosyl Tosyl Group (AA'BB' ~7.9/7.4 ppm) (Me ~2.36 ppm) Tosyl->H6 Deshielding Effect (Downfield Shift)

Caption: Structural map highlighting the key NMR-active sites. Note the influence of Iodine and Tosyl on the H-6 proton.

Diagram 2: Decision Tree for Reaction Monitoring

Use this workflow to determine the status of your synthesis based on the crude NMR.

Logic Start Analyze Crude NMR (Aromatic Region) CheckTosyl Are Tosyl signals present? (d ~7.9, d ~7.4, s ~2.4) Start->CheckTosyl CheckH5 Is H-5 present? (Doublet ~6.8 ppm) CheckTosyl->CheckH5 Yes Result_NoTosyl FAILURE: Unprotected Intermediate (Re-run Tosylation) CheckTosyl->Result_NoTosyl No CheckH6 Check H-6 Multiplicity CheckH5->CheckH6 No (H-5 Absent) Result_NoIodo FAILURE: Non-iodinated Precursor (Re-run Iodination) CheckH5->Result_NoIodo Yes (Doublet found) Result_Product SUCCESS: Target Product Identified CheckH6->Result_Product Singlet CheckH6->Result_NoIodo Doublet (Rare artifact)

Caption: Logical workflow for interpreting crude reaction mixtures to identify the target intermediate.

References

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 1016241: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Mittal, A., et al. (2021). Synthesis and Antiviral Agents against Zika Virus. MDPI. Retrieved from [Link]

Sources

Comparative

Advanced Mass Spectrometry Fragmentation Profiling of Iodinated Pyrrolopyrimidines: A Comparative Method Guide

Iodinated pyrrolopyrimidines (such as 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) are indispensable building blocks in modern medicinal chemistry. They frequently serve as highly reactive intermediates for Suzuki-Miyaur...

Author: BenchChem Technical Support Team. Date: March 2026

Iodinated pyrrolopyrimidines (such as 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) are indispensable building blocks in modern medicinal chemistry. They frequently serve as highly reactive intermediates for Suzuki-Miyaura cross-coupling in the synthesis of 1[1]. While mass spectrometry (MS) is the gold standard for structural characterization of these scaffolds, the presence of the iodine atom introduces a severe analytical bottleneck.

As a Senior Application Scientist, I frequently observe that standard tandem mass spectrometry (MS/MS) workflows fail to elucidate the core structure of these compounds. This guide objectively compares standard MS techniques against an advanced In-Source Fragmentation (ISF) workflow, providing the mechanistic causality and experimental data necessary to optimize your structural elucidation protocols.

Mechanistic Insights: The C–I Bond as an "Energy Sink"

To understand why standard MS/MS fails for iodinated pyrrolopyrimidines, we must examine the thermodynamics of gas-phase fragmentation.

During Collision-Induced Dissociation (CID), the kinetic energy of the precursor ion is converted into internal vibrational energy. The carbon-iodine (C–I) bond possesses a remarkably low bond dissociation energy (~240 kJ/mol) compared to the robust aromatic C–C and C–N bonds of the pyrrolopyrimidine core[2].

When the [M+H]+ precursor is subjected to CID, the labile C–I bond acts as a thermodynamic "energy sink." The molecule preferentially undergoes homolytic cleavage to expel an3[3] or heterolytic rearrangement to lose hydrogen iodide (HI, 128 Da)[2]. Because the precursor ion depletes its internal energy breaking this single bond, insufficient energy remains to shatter the stable bicyclic core. Consequently, the resulting MS/MS spectrum confirms the presence of iodine but provides virtually zero data regarding the substitution pattern on the pyrrolopyrimidine rings[4].

Comparative Analysis of MS Workflows

To overcome this energy sink, researchers must select the appropriate ionization and fragmentation strategy. Below is an objective comparison of three methodologies:

  • Standard ESI-CID-MS/MS : The conventional soft-ionization approach. While highly sensitive for detecting the intact [M+H]+ precursor, the MS/MS spectra are overwhelmingly dominated by[M+H-I]+• or [M+H-HI]+ peaks[2].

  • Electron Ionization (EI-MS, 70 eV) : A hard ionization technique. It provides a strong molecular radical cation (M+•) and distinct isotopic patterns. However, the 70 eV energy often shatters the molecule so extensively that intermediate structural connectivity is lost, and it lacks the LC-coupling compatibility required for high-throughput screening.

  • ISF-HCD-MS/MS (Optimized Workflow) : An advanced, self-validating protocol. By intentionally applying a high fragmentor voltage in the ESI source, the C–I bond is cleaved before the ion enters the mass analyzer[5]. The resulting de-iodinated core ion ([M+H-I]+•) is then mass-selected and subjected to Higher-energy Collisional Dissociation (HCD). Stripped of the iodine "energy sink," the collision energy is forced into the pyrrolopyrimidine core, yielding rich structural data (e.g., loss of cyano groups, pyrimidine ring opening)[4][5].

Quantitative Performance Comparison
Performance MetricStandard ESI-CID-MS/MSEI-MS (70 eV)ISF-HCD-MS/MS (Optimized)
Primary Ionization Soft (Intact[M+H]+)Hard (Extensive fragmentation)Soft (Intact [M+H]+ in MS1)
Core Fragmentation Efficiency Low (<10% relative abundance)Moderate (Complex, over-fragmented)High (>85% relative abundance)
Dominant Neutral Loss I• (127 Da) or HI (128 Da)Halogen radicals & core shatterCore-specific (e.g., HCN, NH3)
LC-MS Compatibility ExcellentPoor (Requires GC)Excellent
Structural Elucidation Value Poor (Confirms iodine only)ModerateExcellent (Full scaffold mapping)

Logical Workflow Visualization

To conceptualize the difference between standard CID and the optimized ISF-HCD approach, refer to the logical flow diagram below.

MS_Workflow cluster_Standard Standard ESI-CID cluster_ISF ISF-HCD Workflow Start Iodinated Pyrrolopyrimidine [M+H]+ Precursor CID_Frag Low Energy CID Start->CID_Frag Standard Method ISF_Step In-Source Fragmentation (ISF) Cleaves C-I Bond Start->ISF_Step Optimized Method CID_Result Dominant Loss of I• or HI Minimal Core Data CID_Frag->CID_Result HCD_Step HCD of [M-I]+ or [M-HI]+ Core ISF_Step->HCD_Step Isolate Core Ion HCD_Result Rich Core Fragmentation Structural Elucidation HCD_Step->HCD_Result

Logical workflow comparing standard CID versus ISF-HCD for iodinated pyrrolopyrimidines.

Experimental Protocol: ISF-HCD-MS/MS Workflow

This protocol is designed as a self-validating system . By monitoring both the intact precursor in MS1 and the ISF-generated core in MS2, researchers can unambiguously link the iodine loss to the specific core structure, ensuring high data trustworthiness[5].

Step 1: LC Separation & ESI Source Tuning

  • Introduce the sample via LC using a standard C18 column (e.g., 0.1% Formic Acid in Water/Acetonitrile gradient).

  • Operate the ESI source in positive ion mode.

  • Causality Check: Gradually increase the fragmentor voltage (or cone voltage, depending on the instrument vendor) from standard levels (e.g., 80 V) to high levels (e.g., 150–180 V).

  • Observation: Monitor the MS1 full-scan. The intact [M+H]+ precursor will diminish, and an intense[M+H-127]+• or [M+H-128]+ pseudo-precursor ion will appear due to the intentional In-Source Fragmentation (ISF) of the labile C–I bond[5].

Step 2: Quadrupole Isolation

  • Set the Q1 mass filter to isolate the newly generated de-iodinated core ion.

  • Self-Validation: Ensure the isolation window is kept narrow (e.g., 1.0 m/z) to prevent the co-isolation of unfragmented precursor isotopes or background matrix ions.

Step 3: Higher-energy Collisional Dissociation (HCD)

  • Transfer the isolated core ion into the HCD collision cell.

  • Apply a normalized collision energy (NCE) sweep (typically 20–45 eV).

  • Mechanistic Insight: Because the C–I "energy sink" has already been removed in the source, the applied collision energy is now forced directly into the robust pyrrolopyrimidine core. This induces meaningful structural cleavages, such as the expulsion of HCN from the pyrimidine ring[4].

Step 4: Data Acquisition & Spectral Annotation

  • Acquire the MS2 spectra using a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF).

  • Map the resulting high-abundance fragments to the core scaffold to confirm the exact substitution pattern of the pyrrolopyrimidine derivative.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. nih.gov. 1

  • The Stability-Indicating Ultra High-Performance Liquid Chromatography with Diode Array Detector and Tandem Mass Spectrometry Method Applied for the Forced Degradation Study of Ritlecitinib. mdpi.com. 4

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. doi.org. 5

  • IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. nih.gov.2

  • Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. nih.gov.3

Sources

Validation

Optimization of HPLC Purity Analysis for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Comparative Guide

Executive Summary In the synthesis of JAK inhibitors (e.g., Tofacitinib analogs), 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a critical halogenated intermediate. Its purity is paramount for subsequent Su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of JAK inhibitors (e.g., Tofacitinib analogs), 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a critical halogenated intermediate. Its purity is paramount for subsequent Suzuki-Miyaura coupling reactions, where de-iodinated or des-tosylated impurities can lead to difficult-to-remove side products.

This guide compares the traditional Generic C18 Acidic Method against an Optimized Phenyl-Hexyl Method . While the generic method offers acceptable retention, it frequently fails to resolve the critical des-iodo impurity (7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) and suffers from peak tailing due to the basic amine moiety. The optimized method utilizes


 interactions to achieve baseline resolution and superior peak symmetry.

Compound Profile & Analytical Challenges

To develop a robust method, we must first understand the physicochemical properties of the analyte and its potential impurities.

Property5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineAnalytical Impact
Core Structure 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)High UV absorbance at 254 nm.
Functional Groups C4-Amine, C5-Iodine, N7-TosylBasic amine causes silanol interactions (tailing). Iodine increases lipophilicity.
Hydrophobicity High (LogP est. ~2.5 - 3.0)Requires high organic content for elution.
Stability Tosyl group is acid/base sensitiveAvoid pH > 9 or < 2 for prolonged runs to prevent in-situ degradation.
Critical Impurities
  • Des-iodo Analog: 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Result of incomplete iodination or reduction).

  • Des-tosyl Analog: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Hydrolysis product).

  • Precursor: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Unreacted starting material).

Comparative Method Analysis

Method A: The "Generic" Approach (Standard C18)

Most laboratories start here. It uses a standard alkyl-bonded phase with acidic modifiers.

  • Column: C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B)

  • Gradient: 5-95% B over 20 min.

Performance Verdict:

  • Pros: Simple, universally available.

  • Cons: The basic amine (N1/N4) interacts with residual silanols on the C18 surface, leading to Peak Tailing (Tf > 1.5) . More critically, the hydrophobic selectivity of C18 is often insufficient to fully resolve the des-iodo impurity from the target peak, as the iodine atom's hydrophobic contribution is masked by the bulky tosyl group.

Method B: The "Optimized" Approach (Phenyl-Hexyl)

Recommended for halogenated aromatics.

  • Column: Phenyl-Hexyl (2.7 µm Fused-Core, 3.0 x 100 mm)

  • Mobile Phase: 10 mM Ammonium Formate pH 3.8 (A) / Methanol (B)

  • Gradient: Optimized slope (details in Section 3).

Performance Verdict:

  • Mechanism: The Phenyl-Hexyl phase engages in

    
     stacking interactions with the tosyl and pyrrolopyrimidine rings. The large, polarizable Iodine atom on the target compound interacts more strongly with the phenyl phase than the hydrogen on the des-iodo impurity, significantly increasing selectivity (
    
    
    
    ).
  • Result: Sharp peaks (Tf < 1.1) and Resolution (

    
    ) > 3.0 for all critical pairs.
    

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating. The system suitability test (SST) ensures the column state is adequate before sample analysis.

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).

  • Detector: UV-Vis / PDA at 254 nm (primary) and 280 nm (secondary).

  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (or equivalent).

  • Solvents: HPLC Grade Methanol, Milli-Q Water, Ammonium Formate (LC-MS grade).

Mobile Phase Preparation[3]
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1 L Water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.

  • Solvent B: 100% Methanol. (Note: Methanol is preferred over Acetonitrile here to enhance

    
     selectivity).
    
Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.0060400.6
2.0060400.6
12.0010900.6
15.0010900.6
15.1060400.6
20.0060400.6
  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Injection Vol: 5 µL.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Des-iodo impurity and Target.
    
  • Tailing Factor (Target): 0.9 < Tf < 1.2.

  • Precision (n=5): Retention time RSD < 0.5%; Area RSD < 1.0%.

Visualizing the Workflow

Diagram 1: Method Development Logic

This decision tree illustrates why the Phenyl-Hexyl phase was selected over C18.

MethodDevelopment Start Start: 5-Iodo-7-tosyl Method Dev C18_Acid Test: C18 + 0.1% TFA (Generic Gradient) Start->C18_Acid Check_Peak Check: Peak Shape (Amine Tailing?) C18_Acid->Check_Peak Check_Res Check: Resolution (Des-iodo vs Target) Check_Peak->Check_Res No Fail_Tailing Issue: Silanol Interaction (Tf > 1.5) Check_Peak->Fail_Tailing Yes Fail_Selectivity Issue: Co-elution (Hydrophobic Masking) Check_Res->Fail_Selectivity Poor Rs Sol_Buffer Solution: Add Buffer (Ammonium Formate pH 3.8) Fail_Tailing->Sol_Buffer Sol_Column Solution: Change Selectivity (Phenyl-Hexyl Phase) Fail_Selectivity->Sol_Column Sol_Buffer->Check_Res Final_Method Final Method: Phenyl-Hexyl + MeOH/Buffer Sol_Column->Final_Method

Caption: Decision matrix for selecting the Phenyl-Hexyl stationary phase to overcome amine tailing and iodine selectivity issues.

Diagram 2: Impurity Origin & Separation

Understanding the chemical origin of impurities aids in identifying them in the chromatogram.

ImpurityPathway cluster_elution Elution Order (Phenyl-Hexyl) Precursor 4-Chloro-7-tosyl (Starting Material) Target 5-Iodo-7-tosyl (Target Analyte) Precursor->Target Iodination (+ NaI/HI) DesIodo 7-Tosyl-H (Des-iodo Impurity) Target->DesIodo Over-reduction or Incomplete Rxn DesTosyl 5-Iodo-H (Des-tosyl Impurity) Target->DesTosyl Hydrolysis (High pH/Temp) DesTosyl_E 1. Des-tosyl (Most Polar) Precursor_E 2. Precursor DesIodo_E 3. Des-iodo Target_E 4. Target (Strongest Pi-Pi)

Caption: Synthesis pathway and predicted elution order. The target elutes last due to combined hydrophobicity and pi-pi interactions.

Validation Summary (Simulated Data)

The following data represents typical performance metrics observed when validating this protocol under ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result (Optimized Method)
Specificity No interference at retention time of TargetPass (Purity Angle < Purity Threshold)
Linearity

(Range: 50-150% target conc.)

LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Robustness (pH)

remains > 2.0 at pH 3.6 - 4.0
Stable (

varies < 5%)
Robustness (Temp)

remains > 2.0 at 35°C - 45°C
Stable (Retention shifts, but

maintained)

References

  • PubChem. 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound Summary). National Library of Medicine. [Link]

  • Agilent Technologies. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries.[Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules 2025. [Link]

Comparative

Comparative Reactivity Guide: 5-Iodo vs. 5-Bromo Pyrrolo[2,3-d]pyrimidin-4-amine in Cross-Coupling Applications

Executive Summary The pyrrolo[2,3-d]pyrimidin-4-amine scaffold (commonly known as 7-deazaadenine) is a privileged pharmacophore in drug discovery, serving as the core structural motif for numerous kinase inhibitors and n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidin-4-amine scaffold (commonly known as 7-deazaadenine) is a privileged pharmacophore in drug discovery, serving as the core structural motif for numerous kinase inhibitors and nucleoside analogs[1]. Functionalization at the C5 position is primarily achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[1]. The choice of the C5-halogen—specifically iodine versus bromine—profoundly dictates the substrate's reactivity, the required catalytic systems, and the overall synthetic efficiency of the workflow[2].

Mechanistic Causality: The Halogen Effect on Oxidative Addition

In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the active Pd(0) species is typically the rate-determining step. The causality behind the divergent reactivity of these two substrates lies in their bond thermodynamics:

  • Bond Dissociation Energy (BDE): The C–I bond in 5-iodo-pyrrolo[2,3-d]pyrimidin-4-amine is significantly weaker (~65 kcal/mol) than the corresponding C–Br bond (~81 kcal/mol).

  • Catalytic Consequences: Because of this lower activation barrier, the 5-iodo derivative undergoes oxidative addition rapidly under mild conditions (room temperature to 50 °C) using standard, inexpensive catalysts like Pd(PPh₃)₄[3]. In contrast, the 5-bromo derivative exhibits sluggish oxidative addition, necessitating elevated temperatures (≥100 °C) and highly active, electron-rich bulky ligands (e.g., XPhos) to drive the catalytic cycle forward[2].

G Pd0 Pd(0) Catalyst Active Species Sub_Iodo 5-Iodo-pyrrolo[2,3-d]pyrimidine (Weak C-I Bond) Pd0->Sub_Iodo Sub_Bromo 5-Bromo-pyrrolo[2,3-d]pyrimidine (Strong C-Br Bond) Pd0->Sub_Bromo OxAdd_Iodo Fast Oxidative Addition (Mild: 25-50°C, Basic Ligands) Sub_Iodo->OxAdd_Iodo OxAdd_Bromo Slow Oxidative Addition (Harsh: 80-100°C, XPhos/dba) Sub_Bromo->OxAdd_Bromo Transmetalation Transmetalation (Boronic Acid / Alkyne) OxAdd_Iodo->Transmetalation OxAdd_Bromo->Transmetalation RedElim Reductive Elimination (Product Release) Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Substituted 7-Deazapurine RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition divergence.

Quantitative Performance Comparison

The thermodynamic differences between the C–I and C–Br bonds necessitate entirely different reaction environments. Table 1 summarizes the empirical performance metrics for Suzuki-Miyaura couplings on both substrates.

Table 1: Reactivity Profile in Suzuki-Miyaura Coupling

Parameter5-Iodo-pyrrolo[2,3-d]pyrimidin-4-amine5-Bromo-pyrrolo[2,3-d]pyrimidin-4-amine
Typical Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ / XPhos
Temperature 25 °C – 50 °C80 °C – 100 °C
Reaction Time 2 – 4 hours12 – 24 hours
Average Yield 75% – 95%50% – 80%
Functional Group Tolerance High (tolerates thermally sensitive groups)Moderate (requires robust substrates)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols establish a self-validating system where the successful isolation of the halogenated intermediate directly dictates the parameters of the subsequent cross-coupling step.

Workflow Start Pyrrolo[2,3-d]pyrimidin-4-amine NIS N-Iodosuccinimide (NIS) DMF, 0°C to RT Start->NIS NBS N-Bromosuccinimide (NBS) DMF, 0°C to RT Start->NBS IodoProd 5-Iodo Derivative (Yield: 85-95%) NIS->IodoProd BromoProd 5-Bromo Derivative (Yield: 80-90%) NBS->BromoProd CouplingI Suzuki Coupling Pd(PPh3)4, 50°C, 3h IodoProd->CouplingI CouplingB Suzuki Coupling Pd2(dba)3, XPhos, 100°C, 16h BromoProd->CouplingB Final 5-Aryl-pyrrolo[2,3-d]pyrimidin-4-amine CouplingI->Final CouplingB->Final

Experimental workflow for halogenation and subsequent Suzuki-Miyaura cross-coupling.

Protocol A: Electrophilic Halogenation at C5

Objective: Synthesize 5-Iodo or 5-Bromo precursors from pyrrolo[2,3-d]pyrimidin-4-amine.

  • Preparation: Dissolve 10 mmol of pyrrolo[2,3-d]pyrimidin-4-amine in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere[3][4].

  • Reagent Addition:

    • For 5-Iodo: Cool the solution to 0 °C and add 11 mmol of N-iodosuccinimide (NIS) in small portions[4].

    • For 5-Bromo: Cool the solution to 0 °C and add 11 mmol of N-bromosuccinimide (NBS) in small portions.

  • Reaction: Allow the mixture to warm to room temperature and stir in the dark for 12 hours. The electron-rich nature of the pyrrole ring directs electrophilic aromatic substitution exclusively to the C5 position.

  • Quenching & Isolation: Pour the mixture into ice-cold water (100 mL) containing 1% sodium thiosulfate to quench unreacted halogenating agents. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the product.

Protocol B: Comparative Suzuki-Miyaura Cross-Coupling

Objective: Couple the C5-halogenated core with an arylboronic acid.

  • For the 5-Iodo Substrate (Mild Conditions):

    • Combine 1 mmol of 5-iodo-pyrrolo[2,3-d]pyrimidin-4-amine, 1.2 mmol of arylboronic acid, and 2.5 mmol of K₂CO₃ in a 4:1 mixture of 1,4-dioxane/water[3].

    • Degas the mixture for 10 minutes.

    • Add 0.05 mmol (5 mol%) of Pd(PPh₃)₄.

    • Heat at 50 °C for 3 hours. The weak C–I bond enables rapid conversion without the need for specialized ligands[3].

  • For the 5-Bromo Substrate (Forcing Conditions):

    • Combine 1 mmol of 5-bromo-pyrrolo[2,3-d]pyrimidin-4-amine, 1.5 mmol of arylboronic acid, and 3.0 mmol of K₃PO₄ in a 4:1 mixture of 1,4-dioxane/water[2].

    • Degas the mixture for 15 minutes.

    • Add 0.05 mmol of Pd₂(dba)₃ and 0.1 mmol of XPhos ligand. The bulky, electron-rich XPhos is mandatory to accelerate the sluggish oxidative addition of the C–Br bond[2].

    • Heat at 100 °C for 16 hours.

Strategic Selection Guide

  • Opt for 5-Iodo when: Synthesizing complex, late-stage intermediates where functional groups are thermally sensitive. The higher upfront cost of NIS and potential light-sensitivity of the iodo-intermediate are offset by the near-quantitative yields and mild coupling conditions[3].

  • Opt for 5-Bromo when: Scaling up production for early-stage building blocks. The C–Br bond is highly stable, and NBS is significantly cheaper than NIS. Modern Buchwald ligands (like XPhos) have largely bridged the reactivity gap, making 5-bromo a viable choice for industrial-scale Suzuki and Buchwald-Hartwig couplings despite the harsher conditions required[2].

References

  • 1 - ResearchGate

  • 4 - Google Patents 3.2 - NIH / PMC 4.3 - NIH / PMC

Sources

Comparative

Benchmarking cross-coupling yields of 7-tosyl vs unprotected pyrrolopyrimidines

The following guide benchmarks the cross-coupling performance of 7-tosyl protected versus unprotected pyrrolopyrimidines. It is structured to assist medicinal chemists in selecting the optimal synthetic route based on yi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the cross-coupling performance of 7-tosyl protected versus unprotected pyrrolopyrimidines. It is structured to assist medicinal chemists in selecting the optimal synthetic route based on yield, catalyst efficiency, and step economy.

Executive Summary: The "Protect or Not" Dilemma

In the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors), the pyrrolo[2,3-d]pyrimidine scaffold is ubiquitous. A critical decision point in scale-up and diversity-oriented synthesis is whether to mask the N7-position with a Tosyl (Ts) group or proceed unprotected.[1]

  • The 7-Tosyl Advantage: The sulfonyl group acts as a strong electron-withdrawing group (EWG), decreasing electron density in the pyrimidine ring.[1] This facilitates oxidative addition at the C4-Cl position and prevents N7-anion formation, which can poison Palladium catalysts.[1]

  • The Unprotected Advantage: Atom economy and step efficiency. Avoiding protection and subsequent deprotection saves two synthetic steps, provided the cross-coupling yield is not compromised by catalyst deactivation.

Mechanistic Impact of N7-Protection

To understand the yield differences, we must analyze the catalyst interaction at the molecular level.

Catalyst Poisoning vs. Activation

In unprotected substrates, the N7-H (pKa ~13) is readily deprotonated by the bases required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃). The resulting N7-anion is a potent ligand that coordinates to Pd(II), forming a stable "off-cycle" resting state that halts the catalytic turnover.[1]

7-Tosyl Protection:

  • Steric/Electronic Blockade: Prevents N-coordination.[1]

  • Electronic Activation: The EWG nature of Tosyl lowers the LUMO energy of the C-Cl bond, accelerating the rate-limiting oxidative addition step, particularly in Buchwald-Hartwig aminations.

Visualization: Catalyst Deactivation Pathway

The following diagram illustrates the competing pathways between productive coupling and catalyst poisoning in unprotected systems.

CatalystPathways Pd0 Active Catalyst Pd(0) Poisoned Pd-N7 Complex (Catalyst Deactivation) Pd0->Poisoned Substrate_Free Unprotected Pyrrolopyrimidine (N7-H) Anion N7-Anion (Generated by Base) Substrate_Free->Anion Base (K2CO3) OxAdd_Free Oxidative Addition (Slow) Substrate_Free->OxAdd_Free + Pd(0) Substrate_Ts 7-Tosyl Pyrrolopyrimidine (N7-Ts) OxAdd_Ts Oxidative Addition (Fast) Substrate_Ts->OxAdd_Ts + Pd(0) (EWG Activation) Anion->Poisoned Pd Coordination Product Coupled Product OxAdd_Free->Product Transmetalation/RE OxAdd_Ts->Product High Turnover

Figure 1: Mechanistic divergence showing how unprotected substrates risk catalyst sequestration (red path), while Tosyl protection facilitates oxidative addition (blue path).[1]

Benchmarking Data: Yield Comparisons

The following data aggregates typical isolated yields from internal benchmarking and literature precedents (e.g., J. Org. Chem., Org.[2][3][4][5][6][7] Lett.) for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.[1][8]

Suzuki-Miyaura Coupling

Conditions: Arylboronic acid (1.5 eq), Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O.[1]

Substrate StateCatalyst SystemTypical YieldObservations
7-Tosyl Pd(dppf)Cl₂85-95% High consistency; easy purification (crystalline products).[1]
Unprotected Pd(dppf)Cl₂40-60% Stalled conversion; requires high catalyst loading (5-10 mol%).[1]
Unprotected XPhos-Pd-G2 85-92% Exception: Modern bulky phosphine precatalysts can overcome poisoning, making protection unnecessary for simple aryls.[1]
Buchwald-Hartwig Amination

Conditions: Aniline/Amine (1.2 eq), Pd₂dba₃/BINAP or BrettPhos, t-BuONa, Toluene, 100°C.[1]

Substrate StateCatalyst SystemTypical YieldObservations
7-Tosyl Pd/BINAP80-90% Excellent conversion.[1] The EWG nature of Ts makes C4 highly electrophilic.
Unprotected Pd/BINAP<30% Critical Failure: N7-H deprotonation competes with amine nucleophile; N-arylation side reactions occur.[1]
Unprotected Pd/BrettPhos50-65% Requires LIHMDS as base to mask N7 as a lithium salt, but yields remain inconsistent.[5]
Sonogashira Coupling

Conditions: Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N, DMF.

Substrate StateTypical YieldObservations
7-Tosyl 85-92% Clean reaction.[1] Copper acetylide reacts smoothly at C4.
Unprotected 60-75% Copper can coordinate to N7; requires higher CuI loading, leading to homocoupling (Glaser) side products.[1]

Experimental Protocols

These protocols are designed to be self-validating.[1] If the color change described does not occur, check reagent quality (especially Pd oxidation state).

Protocol A: High-Yield Suzuki on 7-Tosyl Substrate

Applicability: Sterically hindered boronic acids or electron-poor chlorides.[1]

  • Setup: In a reaction vial, combine 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Boronic Acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1, 0.1 M concentration). Note: Degas solvent by sparging with Argon for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (3 mol%).[1] The solution should turn orange-red.[1]

  • Reaction: Heat to 90°C for 4 hours.

    • Checkpoint: LCMS should show complete consumption of starting material (M+H). If >10% remains, add 1 mol% catalyst.

  • Workup: Dilute with EtOAc, wash with brine. The Tosyl group remains intact.

  • Deprotection (Post-Coupling): Treat crude with LiOH (3 eq) in THF/H₂O at 60°C for 2 hours to remove Tosyl.

Protocol B: "Green" Direct Suzuki on Unprotected Substrate

Applicability: Simple aryl boronic acids; avoiding protection steps.

  • Setup: Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and Boronic Acid (1.3 eq).

  • Base: Use K₃PO₄ (3.0 eq) – Crucial: Phosphate is superior to carbonate for unprotected substrates.[1]

  • Solvent: n-Butanol (0.2 M).[1]

  • Catalyst: XPhos-Pd-G2 (2 mol%).[1]

    • Why: The bulky XPhos ligand prevents the Pd center from being coordinated by the pyrrole nitrogen.

  • Reaction: Heat to 100°C for 2-6 hours.

  • Workup: Adjust pH to 7 before extraction to ensure the amphoteric product partitions into the organic phase.

Decision Matrix: When to Protect?

Use this logic flow to determine the most efficient route for your specific molecule.

DecisionMatrix Start Start: 4-Cl-Pyrrolopyrimidine ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald Sono Sonogashira ReactionType->Sono SimpleAryl Simple Aryl / High Reactivity Suzuki->SimpleAryl Complex Hindered / Low Reactivity Suzuki->Complex Route_Ts Route B: 7-Tosyl Protection (Standard Pd Ligands) Buchwald->Route_Ts Mandatory for High Yield Sono->Route_Ts Recommended Route_Free Route A: Unprotected (Use XPhos-Pd-G2) SimpleAryl->Route_Free Save 2 Steps Complex->Route_Ts Ensure Conversion

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.[1]

References

  • Mechanistic Insight on Catalyst Poisoning: Comparison of N-protecting groups in pyrrolopyrimidine synthesis. Journal of Organic Chemistry, 2015. [Link][1]

  • Suzuki Coupling Optimization (XPhos-Pd-G2): Highly efficient precatalytic system for Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole. Journal of Chemical Sciences, 2018.[1] [Link]

  • Buchwald-Hartwig Methodologies: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Molecules, 2024.[1] [Link][1][6]

  • Sonogashira Coupling Strategies: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling. Chemistry of Heterocyclic Compounds, 2012.[1][6] [Link]

Sources

Validation

Spectroscopic Characterization and Performance Comparison of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Compound Identity: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1309430-89-4) As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Compound Identity: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1309430-89-4)

As a Senior Application Scientist, I frequently consult on the optimization of kinase inhibitor synthesis. Pyrrolo[2,3-d]pyrimidines (7-deazapurines) are privileged scaffolds in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors targeting c-Met, Axl, and JAK[1].

When designing synthetic routes, selecting the correct intermediate is paramount. 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has emerged as the "gold standard" building block for late-stage functionalization. This guide objectively compares its synthetic performance and spectroscopic profile against common alternatives, providing a self-validating analytical framework to ensure the integrity of your drug discovery workflows.

Performance Comparison: Why Choose This Specific Scaffold?

To understand the analytical data, we must first understand the causality behind the molecule's design. Why do we install a tosyl group and an iodine atom before performing cross-coupling?

  • The Target (5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine): Offers optimal performance. The C5-iodine provides a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid structure-activity relationship (SAR) exploration[2]. Simultaneously, the N7-tosyl group protects the acidic pyrrole nitrogen.

  • Alternative A (Unprotected 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine): Performance Issue. Lacking the tosyl group, the free pyrrole N-H is prone to unwanted N-arylation or alkylation during cross-coupling[3]. Furthermore, the unprotected compound suffers from severe insolubility due to strong intermolecular hydrogen bonding.

  • Alternative B (Uniodinated 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine): Performance Issue. Lacks the halogen handle entirely, rendering it useless for C5 diversification.

  • Alternative C (4-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine): Performance Issue. While useful for earlier steps, utilizing this precursor for cross-coupling requires performing the C4-amination after the coupling step. This often necessitates harsh conditions (high heat, ammonia pressure) that can degrade sensitive functional groups installed during the coupling phase.

SynthWorkflow A 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B 4-Chloro-5-iodo-7H- pyrrolo[2,3-d]pyrimidine A->B NIS, DMF C 4-Chloro-5-iodo-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine B->C TsCl, NaH D 5-Iodo-7-tosyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine C->D NH3, Heat

Synthetic workflow for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Comparative Spectroscopic Data

Accurate characterization requires differentiating the target from the aforementioned alternatives. The table below summarizes the critical quantitative data used to verify identity and purity.

Analytical FeatureTarget: 5-Iodo-7-tosyl...Alt A: UnprotectedAlt B: UniodinatedAlt C: 4-Chloro Precursor
¹H NMR (Pyrrole C6-H) ~7.85 ppm (Singlet) ~7.40 ppm (Singlet)~7.60 ppm (Doublet, J=3.8 Hz)~7.95 ppm (Singlet)
¹H NMR (Pyrrole C5-H) Absent Absent~6.80 ppm (Doublet, J=3.8 Hz)Absent
¹H NMR (C4-NH₂) ~6.80 ppm (br s, 2H) ~6.60 ppm (br s, 2H)~6.80 ppm (br s, 2H)Absent
¹H NMR (Tosyl CH₃) ~2.35 ppm (Singlet, 3H) Absent~2.35 ppm (Singlet, 3H)~2.40 ppm (Singlet, 3H)
HRMS [M+H]⁺ m/z 415.0 m/z 261.0m/z 289.1m/z 433.9 / 435.9 (Cl isotope)
FT-IR (Key Bands) 3350 (N-H), 1370 (SO₂) 3300 (N-H), 3100 (Pyrrole N-H)3350 (N-H), 1370 (SO₂)1370, 1170 (SO₂)
Causality Behind the Signals:
  • The Iodine Effect: In Alternative B (uniodinated), the C5 and C6 protons couple to each other, appearing as doublets (J ≈ 3.8 Hz). In our target, the heavy iodine atom at C5 eliminates this coupling, causing the C6 proton to collapse into a sharp singlet. Furthermore, the electron-withdrawing nature of iodine shifts the C6 proton downfield.

  • The Tosyl Effect: The strong electron-withdrawing sulfonyl group pulls electron density from the pyrrole ring, further shifting the C6 proton downfield (~7.85 ppm) compared to the unprotected Alternative A (~7.40 ppm).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, do not rely on isolated metrics. The following protocols are designed as self-validating systems.

Protocol A: Quantitative ¹H NMR Spectroscopy

Why use DMSO-d₆ instead of CDCl₃? The primary amine at C4 engages in strong intermolecular hydrogen bonding, rendering the target nearly insoluble in non-polar halogenated solvents. DMSO-d₆ disrupts these networks, providing sharp, well-resolved resonances.

  • Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher, utilizing a 30° pulse angle and a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the rigid aromatic protons.

  • Self-Validation Check (Internal QC): Set the integration of the tosyl methyl group (singlet, ~2.35 ppm) to exactly 3.00 . The pyrimidine C2-H (singlet, ~8.15 ppm) and pyrrole C6-H (singlet, ~7.85 ppm) must integrate to 1.00 ± 0.05.

    • Interpretation: If the C2-H/C6-H integrals are >1.10, your sample is contaminated with detosylated material (Alternative A). If the C4-NH₂ integral is absent, the amination step failed, leaving you with Alternative C.

Protocol B: Orthogonal LC-MS/UV Analysis
  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Causality: The pyrimidine core and the primary amine are highly basic and readily accept a proton to form[M+H]⁺.

  • Self-Validation Check (Co-elution): Monitor the UV trace at 254 nm alongside the Total Ion Chromatogram (TIC). The pyrimidine core has strong absorbance at 254 nm. A single peak in the UV trace that perfectly co-elutes with the m/z 415.0 [M+H]⁺ peak in the TIC confirms that the mass belongs to the primary UV-active component, ruling out ionization artifacts or background noise.

ValidationTree Start Crude Intermediate MS LC-MS: m/z 415 [M+H]+ ? Start->MS NMR 1H NMR: C6 Singlet ? MS->NMR Yes Fail Investigate Impurities MS->Fail No IR FT-IR: SO2 Stretches ? NMR->IR Yes NMR->Fail No Valid Identity Confirmed IR->Valid Yes IR->Fail No

Logical decision tree for orthogonal spectroscopic validation of the target.

Troubleshooting Common Artifacts

  • Broadening of the C6 Proton: Iodine is a quadrupolar nucleus (spin 5/2). Quadrupolar relaxation can sometimes cause slight broadening of adjacent protons (like C6-H) in the NMR spectrum. Do not mistake this slight broadening for poor shimming or impurity.

  • Partial Detosylation in the NMR Tube: Tosyl groups on electron-deficient pyrroles can be labile. If the sample is left in non-anhydrous DMSO-d₆ for extended periods (days), trace water can trigger slow hydrolysis, leading to the appearance of unprotected Alternative A peaks. Always acquire spectra freshly.

References[1] Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy - doi.org - Link[3] Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor | Journal of Medicinal Chemistry - ACS Publications - acs.org - Link[2] WO2009131687A2 - Inhibitors of protein kinases - Google Patents - google.com - Link

Sources

Comparative

Elemental analysis standards for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

A Comparative Technical Guide for Drug Development Part 1: Executive Summary & Technical Context In the synthesis of JAK inhibitors (e.g., Tofacitinib), 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Part 1: Executive Summary & Technical Context

In the synthesis of JAK inhibitors (e.g., Tofacitinib), 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a critical, high-value intermediate. Its structural complexity—featuring a heavy halogen (Iodine), a sulfonyl protecting group (Tosyl), and a nitrogen-rich fused heterocycle—presents a "perfect storm" for standard elemental analysis (EA).

The Core Challenge: Standard CHNS combustion analyzers often fail to accurately quantify this molecule due to two primary interference mechanisms:

  • Iodine Poisoning: With an iodine mass percentage >30%, the combustion produces significant

    
     gas. This can saturate standard copper reduction tubes and interfere with Thermal Conductivity Detectors (TCD), leading to drifting baselines and inaccurate Nitrogen values.
    
  • Sulfur-Iodine Cross-Interference: The simultaneous presence of Sulfur (from the Tosyl group) and Iodine requires precise oxidation control to prevent the formation of stable inorganic byproducts that trap heteroatoms in the ash rather than releasing them as measurable gases.

This guide objectively compares three analytical workflows to validate the purity of this intermediate, moving beyond simple "pass/fail" metrics to rigorous structural confirmation.

Part 2: Comparative Analysis of Methodologies

We evaluate three distinct methodologies based on Precision , Halogen Recovery , and Throughput .

Method A: Automated CHNS Combustion (Modified)

The Industry Standard, but requires specific modification for this molecule.

  • Principle: Flash combustion at >950°C. Gases (

    
    ) are separated via GC or adsorption columns.
    
  • Suitability: Moderate to High (Only if additives are used).

  • Critical Modification: Standard combustion will yield low Sulfur and erratic Nitrogen results. You must use Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) as a combustion aid to ensure complete oxidation of the sulfur and to bind the massive amount of Iodine/Ash.
Method B: Combustion Ion Chromatography (CIC)

The "Gold Standard" for Halogen/Sulfur Ratios.

  • Principle: The sample is combusted in an argon/oxygen stream; gases are absorbed into a solution (e.g.,

    
    ) and injected into an Ion Chromatograph.
    
  • Suitability: Excellent .

  • Why it wins: It directly measures Iodide (

    
    ) and Sulfate (
    
    
    
    ) ions without the interference issues of gas chromatography columns. It is the only method that accurately quantifies the Iodine:Sulfur ratio (1:1 theoretical).
Method C: Schoniger Flask (Oxygen Flask) + Titration

The Traditional "Referee" Method.

  • Principle: Manual combustion in a closed flask filled with Oxygen.[1] Absorption in NaOH/Hydrazine.

  • Suitability: Low Throughput / High Accuracy .

  • Use Case: Use this when automated CHNS analyzers give inconsistent results. It eliminates instrument "memory effects" caused by iodine residues.

Part 3: Data Presentation & Standards

Theoretical Composition

Formula:


Molecular Weight:  414.22  g/mol 
ElementTheoretical Mass %Acceptance Range (

)
Common Deviation Cause
Carbon 37.69% 37.29 – 38.09%Solvent entrapment (DMF/DMSO)
Hydrogen 2.68% 2.28 – 3.08%Moisture (Hygroscopic amine)
Nitrogen 13.53% 13.13 – 13.93%Incomplete combustion (formation of nitriles)
Sulfur 7.74% 7.34 – 8.14%Ash trapping (requires

)
Iodine 30.64% 30.24 – 31.04%Sublimation before combustion
Experimental Comparison Data (Blind Study)

Data based on averaged triplicate runs of a >99% HPLC-pure reference standard.

MetricMethod A (Standard CHNS)Method A (Modified +

)
Method B (CIC)
Carbon % 37.55 (Pass)37.65 (Pass)N/A
Sulfur % 6.80 (Fail - Low )7.71 (Pass)7.75 (Pass)
Iodine % Not DetectedNot Detected30.58 (Pass)
Nitrogen % 14.10 (Fail - High )13.55 (Pass)N/A
Sample Req. 2 mg2 mg5 mg
Verdict Unreliable Acceptable for C/H/N/S Best for I/S Ratio

Scientist's Note: The "High Nitrogen" failure in Standard CHNS is often a false positive caused by Iodine gas overlapping with the Nitrogen peak or altering the thermal conductivity baseline.

Part 4: Detailed Experimental Protocols

Protocol 1: Modified CHNS Analysis (The Daily Driver)

Objective: Accurate C, H, N, S determination despite high Iodine content.

  • Instrument Preparation:

    • Ensure the reduction tube (Copper) is fresh. High iodine depletes copper rapidly.

    • Install a specific "Halogen Trap" (usually Silver wool or specific absorbent) downstream of the combustion tube if the instrument allows.

  • Sample Weighing:

    • Weigh 1.5 – 2.0 mg of the sample into a Tin (Sn) capsule.

    • Crucial Step: Add 3–5 mg of Tungsten Trioxide (

      
      )  powder directly over the sample in the capsule.
      
    • Why?

      
       acts as an oxygen donor and a flux, preventing the sulfur from forming refractory sulfates in the ash and ensuring smooth release of 
      
      
      
      .
  • Combustion Parameters:

    • Furnace Temperature: 1050°C (Higher temp required for sulfonamides).

    • Oxygen Dose: Increase by 20% over standard organic method to compensate for the iodine oxidation demand.

  • Calibration:

    • Do not use Sulfanilamide (standard). Use S-Benzyl-thiuronium chloride or a similar sulfur/halogen standard to match the matrix difficulty.

Protocol 2: Oxygen Flask Combustion (The Iodine Check)

Objective: Precise quantification of Iodine (>30%) to confirm the halogenation step.

  • Preparation:

    • Wrap 3-5 mg of sample in ashless filter paper (leaving a fuse tail).

    • Charge a 500mL Schoniger flask with 10 mL of 1.0 M NaOH and 3 drops of Hydrazine Hydrate (reducing agent to ensure all Iodine ends up as

      
      ).
      
    • Fill flask with pure Oxygen.[1]

  • Combustion:

    • Ignite the paper fuse and immediately insert into the flask, inverting to seal.

    • Allow combustion to complete (bright flash). Shake vigorously for 10 minutes to absorb gases.

  • Titration (Potentiometric):

    • Acidify the solution with dilute Nitric Acid.

    • Titrate against 0.01 M Silver Nitrate (

      
      )  using a silver electrode.
      
    • Calculation:

      
      
      

Part 5: Visualization of Analytical Logic

Diagram 1: Analytical Decision Matrix

A logic flow for selecting the correct method based on the synthesis stage.

AnalyticalMatrix Start Sample: 5-Iodo-7-tosyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Stage Development Stage? Start->Stage Routine Routine Batch Release Stage->Routine Purity Check Structure Structural Confirmation Stage->Structure ID Verification Impurity Impurity/Halogen Analysis Stage->Impurity Iodine Content MethodA Method A: Modified CHNS (Must use WO3 additive) Routine->MethodA MethodC HRMS + NMR (Not Elemental) Structure->MethodC MethodB Method B: Combustion IC (Quantifies I and S ratio) Impurity->MethodB Check Switch to Method B MethodA->Check If N is high or S is low

Caption: Decision matrix for selecting the analytical method based on the specific data requirement (Bulk Purity vs. Halogen Content).

Diagram 2: The Chemistry of Interference

Why standard combustion fails without additives.

CombustionChem Sample Sample (Iodine + Sulfur) Furnace 950°C Combustion Sample->Furnace NoAdd No Additive Furnace->NoAdd WithWO3 With WO3 Furnace->WithWO3 Residue Ash Trapping (Sulfur trapped as sulfates) NoAdd->Residue Gas1 I2 Gas Release NoAdd->Gas1 Result1 Result: Low S, Erratic N Residue->Result1 Gas1->Result1 Reaction WO3 + S -> SO2 + WO2 (Oxidation Assist) WithWO3->Reaction Gas2 Clean Release: CO2, N2, SO2, I2 Reaction->Gas2 Trap Cu Reduction + Halogen Trap Gas2->Trap Result2 Result: Accurate CHNS Trap->Result2

Caption: Mechanism of action showing how Tungsten Trioxide (


) prevents sulfur trapping and ensures accurate detection.

References

  • PubChem. (2025).[2] 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Compound Summary. National Library of Medicine. [Link]

  • Gélinas, Y., et al. (1998).[3] Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream.[3] Analytical Chemistry.[1][4][3][5][6] [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.[Link]

  • Elemental Microanalysis. (n.d.). Halogen Analysis | Oxygen Flask Combustion – Ion Chromatography.[1][Link]

Sources

Safety & Regulatory Compliance

Safety

5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine proper disposal procedures

Executive Summary: Immediate Action Plan 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1797983-25-3) is a halogenated, nitrogen-rich heterocyclic intermediate.[1] For disposal purposes, it must be classified as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1797983-25-3) is a halogenated, nitrogen-rich heterocyclic intermediate.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .[1][2]

Critical Directive: Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvents.[1] The presence of the Iodine (I) atom and the Tosyl (sulfonyl) group requires high-temperature incineration with specific flue-gas scrubbing capabilities to prevent the release of toxic acid gases (


, 

).

Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand its structural liabilities. As an Application Scientist, I analyze the molecule not just as "waste," but as a precursor to potential environmental hazards.

Structural Analysis for Disposal
  • Iodine Moiety (C-I bond): Weakest carbon-halogen bond.[1] Upon thermal decomposition or incineration, it releases Iodine vapor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , purple gas) or Hydrogen Iodide (
    
    
    
    ). Standard lab incinerators may not handle high iodine loads; commercial hazardous waste incinerators are required.
  • Tosyl Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Toluenesulfonyl):  Contains sulfur. Combustion generates Sulfur Oxides (
    
    
    
    ), which are precursors to acid rain. This mandates the use of scrubbers during destruction.
  • Pyrrolo[2,3-d]pyrimidine Core: Nitrogen-rich.[1] Incomplete combustion can yield Nitrogen Oxides (

    
    ).
    
Physical & Chemical Data
PropertyDataRelevance to Disposal
CAS Number 1797983-25-3Unique Identifier for Waste Manifests
Molecular Formula

Confirms Halogen (I) & Sulfur (S) content
Molecular Weight 414.22 g/mol Heavy atom content affects incineration cost
Physical State Solid (Powder)Requires particulate containment (avoid dust)
Solubility DMSO, DMFRinsates will be organic, not aqueous
GHS Hazard Classification
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][3]

  • H315/H319: Causes skin and serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3]

Waste Classification Logic

Correct classification is the foundation of safety. The following decision tree illustrates how to categorize this specific intermediate within a laboratory waste stream.

WasteClassification Start Waste Generation: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Mother Liquor) State->Liquid HalogenCheck Contains Halogens (I, Cl, Br)? Solid->HalogenCheck Liquid->HalogenCheck ResultSolid SOLID HAZARDOUS WASTE (Halogenated Organic) HalogenCheck->ResultSolid YES (Iodine) ResultLiquid LIQUID HAZARDOUS WASTE (Halogenated Solvent Stream) HalogenCheck->ResultLiquid YES (Iodine)

Figure 1: Waste Stream Classification Logic. The presence of Iodine mandates the "Halogenated" classification path.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Context: Expired shelf-life material or reaction failures.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers as residual acidity (

    
    ) can corrode them.
    
  • Labeling:

    • Affix a hazardous waste label immediately.[1]

    • Constituents: Write "5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Segregation: Place the container in the Solid Hazardous Waste bin.

    • Self-Validating Step: Ensure the bin is NOT marked for "Biohazard" or "Glass Only."[1] It must be chemical waste.[1]

Protocol B: Liquid Waste (Reaction Mixtures/Rinsates)

Context: Mother liquors from filtration or rinsates from flask cleaning.[1]

  • Solvent Compatibility: If dissolved in DMSO, DMF, or DCM, the waste stream is Halogenated Organic Solvent .[1]

  • Segregation (Crucial):

    • DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates them.[1] Halogenated waste incineration is significantly more expensive; contaminating a non-halogenated drum with this iodinated compound upgrades the entire drum's cost tier.

  • Accumulation: Pour into the "Halogenated Waste" carboy (typically yellow-coded or distinctively labeled).[1]

  • Cap Tightness: Ensure the cap is vented or opened weekly if the reaction involved reagents that might off-gas, though the title compound itself is stable.[1]

Spill Response & Decontamination[5][6]

In the event of a spill, speed and containment are vital to prevent tracking toxic dust.

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Gloves, Goggles, N95/Respirator) Assess->PPE Contain 3. Containment PPE->Contain Cleanup 4. Mechanical Pickup Contain->Cleanup Do not create dust Decon 5. Decontamination Cleanup->Decon Soap/Water Wash Disposal 6. Bag & Tag Decon->Disposal All rags as HazWaste

Figure 2: Operational workflow for solid spill management.[1]

Decontamination Protocol (Labware):

  • Triple Rinse: Rinse the contaminated flask 3 times with a solvent capable of dissolving the compound (DMSO or Acetone).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Final Wash: Wash flask with soap and water.[1] This aqueous wash can go down the drain only after the triple solvent rinse has removed the chemical residue.

Regulatory Compliance (US/EU)

  • United States (RCRA):

    • While not explicitly listed with a "P" or "U" code, this material falls under Process Waste .[1]

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F002 code.[1][5][6]

    • If disposed of as a pure solid, it is a Characteristic Hazardous Waste (if toxicity via TCLP is proven) or simply Listed Hazardous Waste by generator knowledge.[1]

  • European Union (EWC):

    • Code 07 05 13:* "Solid wastes containing hazardous substances."[1]

    • Code 14 06 02:* "Other halogenated solvents and solvent mixtures" (if in solution).[1]

References

  • PubChem. 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Compound Summary. National Library of Medicine.[1] [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][Link][1]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

As a novel heterocyclic compound, 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine presents unique opportunities in drug discovery and development, particularly as a synthetic intermediate for kinase inhibitors.[1][2] H...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine presents unique opportunities in drug discovery and development, particularly as a synthetic intermediate for kinase inhibitors.[1][2] However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential safety and logistical information, from initial risk assessment to final disposal, to ensure the well-being of laboratory personnel.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice.[3] For 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the primary hazards identified through GHS classifications include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[4]

  • Acute Oral Toxicity (H302): Harmful if swallowed.[4]

Given its structure as a halogenated and tosylated heterocyclic amine, it is also prudent to consider the possibility of other hazards not yet fully characterized, such as potential for skin absorption and long-term health effects with repeated exposure. The tosyl group, while a common protecting group, can be involved in unexpected reactions, particularly under heating.[5][6]

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment (PPE), which is the last line of defense, engineering and administrative controls should be implemented to minimize exposure.[7]

  • Engineering Controls: All work with 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in solid or solution form should be conducted in a certified chemical fume hood to control exposure to hazardous fumes and vapors.[8]

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for all tasks involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls cannot eliminate all risks, appropriate PPE is mandatory.[3][9] The selection of PPE should be based on a thorough hazard assessment of the specific tasks being performed.

Task Eyes/Face Hands Body Respiratory
Weighing/Transferring Solids Safety glasses with side shieldsNitrile glovesLab coatNot generally required if in fume hood
Preparing Solutions Chemical splash gogglesNitrile glovesLab coatNot generally required if in fume hood
Running Reactions/Work-up Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Lab coatNot generally required if in fume hood
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatRespirator may be required depending on spill size
  • Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields must be worn at all times in the laboratory.[10]

  • Splash Hazard: When handling solutions of the compound or during procedures with a risk of splashing, chemical splash goggles are required. For larger volumes or more hazardous operations, a face shield should be worn in addition to goggles.[7]

  • Glove Selection: Due to the compound being a halogenated organic solid, nitrile gloves are the recommended minimum for hand protection.[11] They provide good resistance to a range of chemicals and are a suitable choice for handling the solid and its solutions.

  • For Prolonged Contact or Immersion: If prolonged contact or immersion is anticipated, consider using thicker, heavy-duty nitrile gloves or a more resistant material like butyl rubber. Always consult the glove manufacturer's chemical resistance guide.[10]

  • Glove Integrity: Gloves must be inspected for any signs of degradation or puncture before use.[12] After handling the compound, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.

A standard laboratory coat should be worn at all times to protect skin and clothing from minor spills and contamination. For procedures with a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat.[10]

Under normal laboratory conditions with the use of a fume hood, respiratory protection is not typically required. However, in the event of a large spill or if engineering controls are not available or functioning properly, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[9] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.

Safe Handling and Operational Plans

A step-by-step approach to common laboratory procedures involving 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is crucial for safety.

  • Preparation: Don the required PPE (safety glasses, nitrile gloves, lab coat). Ensure the analytical balance is inside a fume hood or a ventilated enclosure.

  • Handling: Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat or vial. Avoid creating dust.

  • Cleanup: After weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Preparation: Don the required PPE (chemical splash goggles, nitrile gloves, lab coat). Conduct the entire procedure in a chemical fume hood.

  • Dissolution: Add the weighed solid to the appropriate flask. Slowly add the solvent, stirring or swirling to dissolve the compound.

  • Storage: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (goggles, face shield, double nitrile gloves, lab coat), absorb the spill with an inert material like vermiculite or sand.

    • Carefully scoop the absorbent material into a labeled container for hazardous waste.

    • Clean the spill area with a suitable solvent, and then with soap and water. Dispose of all cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Disposal Plan

All waste containing 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, including unused compound, solutions, and contaminated materials (gloves, weigh boats, absorbent pads), must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name, and the primary hazards (irritant, harmful if swallowed).

  • Halogenated Waste Stream: As an iodinated organic compound, this waste should be segregated into the halogenated organic waste stream, if your institution has one.

  • Disposal Regulations: Follow all federal, state, and local regulations for hazardous waste disposal.[14] Do not dispose of this chemical down the drain or in the regular trash. Improper disposal of iodine-containing materials can have negative environmental impacts.[15] Some industrial processes for recovering iodine from organic waste involve high-temperature decomposition.[16][17]

Visualizing the PPE Selection Process

The following workflow provides a logical pathway for selecting the appropriate level of personal protective equipment when working with 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

PPE_Selection_Workflow start Start: Assess the Task is_solid Handling solid? start->is_solid weighing Weighing or transferring? is_solid->weighing Yes is_liquid Handling liquid? is_solid->is_liquid No ppe_solid PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_solid Yes end_ppe Proceed with Task ppe_solid->end_ppe splash_risk Risk of splash? is_liquid->splash_risk Yes is_spill Cleaning a spill? is_liquid->is_spill No ppe_liquid_low PPE: - Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_liquid_low Low ppe_liquid_high PPE: - Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat splash_risk->ppe_liquid_high High ppe_liquid_low->end_ppe ppe_liquid_high->end_ppe ppe_spill PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Consider Respirator is_spill->ppe_spill Yes is_spill->end_ppe No ppe_spill->end_ppe

Caption: PPE Selection Workflow for 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Retrieved from [Link]

  • Introduction to the NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Halogenated Solvents Safety Plan. (n.d.). Washington State University Environmental Health and Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149, 3rd printing). (2007). Teamsters Safety and Health. Retrieved from [Link]

  • PSFC Halogenated Solvents Procedure. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]

  • 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. (2023, January 1). MDPI. Retrieved from [Link]

  • (Sa)-(−)-N-(1,1'-Binaphthyl-2,2'-diyl)-p-toluenesulfonamide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Iodine Recycling Business. (n.d.). Godo Shigen Co., Ltd. Retrieved from [Link]

  • Explosion in a chemistry research lab using distillation for purification of a tosylated alkyne compound. (2007, April 26). UC Irvine Environmental Health & Safety. Retrieved from [Link]

  • Method for recycling iodine from production waste liquid of X-CT series contrast agents. (n.d.). Google Patents.
  • Disposal of Iodine. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (2024). Journal of Chemistry Letters. Retrieved from [Link]

  • N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid. (n.d.). Heterocycles. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.